Phosphocreatine dipotassium
Description
Properties
CAS No. |
18838-38-5 |
|---|---|
Molecular Formula |
C4H8K2N3O5P |
Molecular Weight |
287.29 g/mol |
IUPAC Name |
dipotassium;2-[[(E)-N'-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate |
InChI |
InChI=1S/C4H10N3O5P.2K/c1-7(2-3(8)9)4(5)6-13(10,11)12;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;/q;2*+1/p-2 |
InChI Key |
SQOKPBMWFCQTDM-UHFFFAOYSA-L |
Isomeric SMILES |
CN(CC(=O)O)/C(=N/P(=O)([O-])[O-])/N.[K+].[K+] |
Canonical SMILES |
CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.[K+].[K+] |
Appearance |
Assay:≥95%A crystalline solid |
Other CAS No. |
18838-38-5 |
Synonyms |
Phosphocreatine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Sarcosine, N-(phosphonoamidino)-, dipotassium salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcosine, N-(phosphonoamidino)-, dipotassium salt, more commonly known as Creatine Phosphate Dipotassium Salt, is a pivotal high-energy phosphate compound with the CAS number 18838-38-5. It plays a crucial role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its characterization, and its primary biological signaling pathway.
Chemical and Physical Properties
The chemical and physical properties of Sarcosine, N-(phosphonoamidino)-, dipotassium salt are summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.
| Property | Value | Reference |
| Chemical Name | Sarcosine, N-(phosphonoamidino)-, dipotassium salt | |
| Common Name | Creatine Phosphate, Dipotassium Salt; Phosphocreatine, 2K | [1] |
| CAS Number | 18838-38-5 | [1] |
| Molecular Formula | C₄H₈K₂N₃O₅P | [2] |
| Molecular Weight | 287.29 g/mol | [2] |
| Appearance | White solid | [3] |
| Purity | ≥98% (by TLC) | [3] |
| Solubility | 5 mg/mL in water | [3] |
| Insoluble in DMSO | [4] | |
| Storage Temperature | -20°C | [3] |
| Flash Point | 268.5 °C (515.3 °F) | [5] |
Stability Profile
Sarcosine, N-(phosphonoamidino)-, dipotassium salt exhibits notable stability under specific conditions. Stock solutions, once reconstituted, are stable for up to 3 months when aliquoted and frozen at -20°C. However, the stability of creatine and its derivatives in solution is highly dependent on pH and temperature. In acidic conditions (pH below 7), there is an increased rate of non-enzymatic cyclization of creatine to the inactive creatinine. This degradation is accelerated at higher temperatures[6]. It is crucial to maintain neutral to slightly alkaline pH for optimal stability in aqueous solutions.
Experimental Protocols
A key experimental application involving Sarcosine, N-(phosphonoamidino)-, dipotassium salt is the determination of creatine kinase (CK) activity. The compound serves as a crucial substrate in this enzymatic assay.
Creatine Kinase Activity Assay
This assay measures the activity of creatine kinase by coupling the production of ATP from phosphocreatine and ADP to a series of enzymatic reactions that result in the reduction of NADP+ to NADPH. The rate of NADPH formation is monitored spectrophotometrically at 340 nm and is directly proportional to the CK activity.
Materials:
-
Sarcosine, N-(phosphonoamidino)-, dipotassium salt (Phosphocreatine)
-
Adenosine 5'-diphosphate (ADP)
-
D-Glucose
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Hexokinase
-
Glucose-6-phosphate dehydrogenase (G-6-PDH)
-
Magnesium Acetate
-
Glycylglycine buffer (pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Spectrophotometer capable of reading at 340 nm
-
Thermostatically controlled cuvette holder (30°C)
Procedure:
-
Prepare a reaction cocktail containing glycylglycine buffer, BSA, phosphocreatine, ADP, D-glucose, NADP+, magnesium acetate, hexokinase, and glucose-6-phosphate dehydrogenase.
-
Pipette the reaction cocktail into cuvettes and incubate to a stable temperature of 30°C.
-
Initiate the reaction by adding the sample containing creatine kinase.
-
Monitor the increase in absorbance at 340 nm over a period of approximately 5 minutes.
-
Calculate the rate of change in absorbance (ΔA340nm/minute).
Unit Definition: One unit of creatine kinase is defined as the amount of enzyme that will transfer 1.0 µmole of phosphate from phosphocreatine to ADP per minute at pH 7.4 at 30°C.
Biological Significance and Signaling Pathway
Sarcosine, N-(phosphonoamidino)-, dipotassium salt is a key component of the phosphocreatine energy shuttle , a critical mechanism for maintaining ATP homeostasis in cells with high energy turnover.
The Phosphocreatine Energy Shuttle
This intracellular energy shuttle facilitates the transport of high-energy phosphate from the mitochondria, where ATP is produced, to the sites of energy utilization, such as the myofibrils in muscle cells.
Mechanism:
-
In the mitochondrial intermembrane space, mitochondrial creatine kinase (MtCK) catalyzes the transfer of a phosphate group from ATP to creatine, forming phosphocreatine and ADP.
-
Phosphocreatine, being a smaller and more mobile molecule than ATP, diffuses through the cytoplasm to sites of high ATP consumption.
-
At these sites, cytosolic creatine kinase (CK) catalyzes the reverse reaction, transferring the phosphate group from phosphocreatine to ADP to rapidly regenerate ATP.
-
The newly synthesized ATP is then readily available for cellular processes, such as muscle contraction. The resulting creatine diffuses back to the mitochondria to be re-phosphorylated, completing the shuttle.
This system acts as a temporal and spatial buffer for ATP, ensuring that energy is available where and when it is needed most.
Signaling Pathway Diagram
Caption: The Phosphocreatine Energy Shuttle.
Experimental Workflow: Creatine Kinase Assay
The logical flow of the creatine kinase assay is depicted below, illustrating the coupled enzymatic reactions.
Caption: Workflow of the coupled enzyme assay for Creatine Kinase activity.
References
- 1. scbt.com [scbt.com]
- 2. Creatine Phosphate dipotassium salt ≥98% (TLC), solid, high-energy phosphate compound, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. Creatine Phosphate dipotassium salt ≥98% (TLC), solid, high-energy phosphate compound, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Creatine Phosphate dipotassium salt ≥98% (TLC), solid, high-energy phosphate compound, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Characteristics of Creatine Phosphate Dipotassium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical characteristics of creatine phosphate dipotassium salt. The information is curated to be a vital resource for researchers, scientists, and professionals involved in drug development and various scientific applications of this high-energy phosphate compound.
Introduction
Creatine phosphate, in its dipotassium salt form (C₄H₈K₂N₃O₅P), is a crucial molecule in cellular bioenergetics.[1] It serves as a rapidly available reserve of high-energy phosphate for the regeneration of adenosine triphosphate (ATP) in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[2][3][4][5] The transfer of a phosphate group from creatine phosphate to adenosine diphosphate (ADP) is a key reaction catalyzed by the enzyme creatine kinase, forming the basis of the creatine-creatine phosphate energy shuttle.[1] This guide delves into the essential physicochemical properties, analytical methodologies for its characterization, and its central role in cellular signaling pathways.
Physicochemical Properties
The physicochemical properties of creatine phosphate dipotassium salt are summarized in the tables below, providing a clear and structured presentation of quantitative data for easy reference and comparison.
Table 1: General Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Name | N-[imino(phosphonoamino)methyl]-N-methyl-glycine, dipotassium salt | [1] |
| Synonyms | Phosphocreatine, 2K; Creatine Phosphate, Dipotassium Salt | [1] |
| CAS Number | 18838-38-5 | [1] |
| Molecular Formula | C₄H₈K₂N₃O₅P | [1] |
| Molecular Weight | 287.29 g/mol | [1] |
| Appearance | White solid/crystalline powder | [1] |
| Purity | ≥98% (by TLC) | [1] |
Table 2: Solubility and pH
| Property | Value | Reference(s) |
| Solubility in Water | 5 mg/mL | [1] |
| Solubility in PBS (pH 7.2) | 5 mg/mL | [6] |
| pH (in solution) | Data not readily available for the dipotassium salt. Creatine solutions are generally near neutral pH. | [7] |
Table 3: Thermal and Stability Properties
| Property | Value | Reference(s) |
| Melting Point | >175°C (decomposes) for creatine phosphate | [8] |
| Flash Point | 268.5 °C (515.3 °F) | [1] |
| Storage Temperature | -20°C | [1] |
| Hygroscopicity | Hygroscopic solid | [9] |
| Stability in Solution | Unstable in acidic conditions; hydrolysis is slow under slightly alkaline conditions (e.g., pH 7.8). Stock solutions are stable for up to 3 months at -20°C. | [9] |
| Degradation | Degrades to creatinine, with the rate increasing at lower pH and higher temperatures. | [7][10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of creatine phosphate dipotassium salt. Below are representative experimental protocols for key analytical procedures.
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
A stability-indicating HPLC method is essential for determining the purity of creatine phosphate and quantifying its degradation products, primarily creatinine.
Principle: This method separates creatine phosphate from its impurities and degradation products on a reverse-phase column. The concentration of each component is determined by UV detection.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Hypersil BDS C18 column (250 × 4.6 mm, 5 μm) or equivalent
-
Mobile Phase: An aqueous solution containing 0.2% (w/v) tetrabutylammonium hydroxide and 0.2% (w/v) monopotassium phosphate, adjusted to pH 6.6 with orthophosphoric acid.[11]
-
Diluent: An aqueous solution containing 0.2% (w/v) tetrabutylammonium hydroxide and 0.2% (w/v) monopotassium phosphate, adjusted to pH 9.0.[11]
-
Creatine phosphate dipotassium salt reference standard
-
Creatinine reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of the creatine phosphate dipotassium salt reference standard in the diluent. Prepare a series of working standards by diluting the stock solution to known concentrations. Similarly, prepare a stock solution and working standards for creatinine.
-
Sample Preparation: Accurately weigh and dissolve the creatine phosphate dipotassium salt sample in the diluent to a known concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30°C
-
Detection wavelength: 210 nm
-
Injection volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peaks of creatine phosphate and creatinine based on their retention times compared to the standards. Calculate the concentration of each component in the sample by comparing the peak areas with the calibration curve generated from the standard solutions.
Determination of Melting Point
Principle: The melting point is determined by observing the temperature at which the crystalline solid transitions to a liquid. For creatine phosphate, decomposition occurs at the melting point.
Instrumentation:
-
Melting point apparatus with a calibrated thermometer or digital temperature sensor.
-
Capillary tubes.
Procedure:
-
Ensure the melting point apparatus is calibrated.
-
Finely powder the creatine phosphate dipotassium salt sample.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Observe the sample and record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted or decomposed. For creatine phosphate, the temperature at which decomposition begins should be noted.[8]
Signaling Pathways and Biological Role
Creatine phosphate plays a central role in cellular energy homeostasis through the creatine kinase (CK) system. This system is not merely a simple energy reservoir but a complex, regulated pathway that is integral to cellular function.
The Creatine Kinase/Phosphocreatine Shuttle
The primary function of creatine phosphate is to act as a temporal and spatial energy buffer. The creatine kinase/phosphocreatine shuttle facilitates the transfer of high-energy phosphate from mitochondria, where ATP is produced, to subcellular sites of high ATP consumption.
Caption: The Creatine Kinase/Phosphocreatine Energy Shuttle.
Regulation and Interaction with Other Pathways
The expression of creatine kinase is tightly regulated, particularly in muscle cells, by upstream elements including muscle-specific enhancers.[12][13] The creatine kinase system also interacts with other key signaling pathways that govern cell growth and metabolism. For instance, creatine supplementation has been shown to influence the Akt/mTOR pathway, a central regulator of muscle protein synthesis.[3] This suggests that beyond its role in energy buffering, creatine metabolism can impact anabolic signaling.
Caption: Regulation and Signaling Interactions of Creatine Metabolism.
Conclusion
Creatine phosphate dipotassium salt is a well-characterized molecule with defined physicochemical properties that are critical to its function as a high-energy phosphate donor. Understanding these characteristics, along with the appropriate analytical methodologies, is essential for its application in research and drug development. Its central role in the creatine kinase signaling pathway highlights its importance in cellular energetics and its potential as a therapeutic agent in conditions associated with impaired energy metabolism. This guide provides a foundational resource for scientists and researchers working with this vital biomolecule.
References
- 1. scbt.com [scbt.com]
- 2. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sportsmedoa.com [sportsmedoa.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Creatine - Wikipedia [en.wikipedia.org]
- 6. glpbio.com [glpbio.com]
- 7. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 67-07-2 CAS MSDS (Creatine phosphate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The muscle creatine kinase gene is regulated by multiple upstream elements, including a muscle-specific enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The muscle creatine kinase gene is regulated by multiple upstream elements, including a muscle-specific enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Proposed Synthesis of N-(phosphonoamidino)sarcosine Dipotassium Salt
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature and chemical database searches did not yield any specific information on the synthesis, discovery, or biological activity of N-(phosphonoamidino)sarcosine dipotassium salt. The following technical guide is a scientifically informed, hypothetical pathway for its synthesis, based on established principles of organic and medicinal chemistry for analogous compounds. All data and protocols are proposed and not derived from existing literature on this specific molecule.
Introduction
Sarcosine (N-methylglycine) is an endogenous amino acid that has garnered significant interest for its role as a glycine transporter 1 (GlyT1) inhibitor and its potential therapeutic applications, particularly in neuropsychiatric disorders. The modification of sarcosine with a phosphonoamidino group introduces a bioisostere of a guanidinium group, which could modulate its biological activity, receptor affinity, and pharmacokinetic properties. The phosphonoamidino functional group, with its potential for unique interactions with biological targets, represents an intriguing avenue for novel drug design. This guide outlines a proposed synthetic route for N-(phosphonoamidino)sarcosine and its subsequent conversion to the dipotassium salt.
Proposed Synthesis of N-(phosphonoamidino)sarcosine
The synthesis of the target compound can be envisioned through a multi-step process involving the protection of the carboxylic acid of sarcosine, followed by the introduction of the phosphonoamidino moiety, and subsequent deprotection and salt formation.
Experimental Protocols: A Hypothetical Approach
Step 1: Protection of Sarcosine
The carboxylic acid of sarcosine must first be protected to prevent side reactions during the subsequent steps. A common method is the formation of a methyl or ethyl ester.
-
Reaction: Sarcosine is reacted with methanol or ethanol in the presence of a catalyst, such as thionyl chloride (SOCl₂) or a strong acid (e.g., HCl), to yield the corresponding sarcosine ester hydrochloride.
-
Protocol:
-
Suspend sarcosine (1 equivalent) in anhydrous methanol.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise while stirring.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Remove the solvent under reduced pressure to obtain sarcosine methyl ester hydrochloride as a solid.
-
Step 2: Cyanamidation of the Sarcosine Ester
The protected sarcosine is then reacted with cyanamide to introduce the amidino precursor.
-
Reaction: The secondary amine of the sarcosine ester reacts with cyanamide to form an N-cyano-N-methylglycine ester.
-
Protocol:
-
Dissolve sarcosine methyl ester hydrochloride (1 equivalent) in a suitable aprotic solvent, such as acetonitrile.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 equivalents), to neutralize the hydrochloride and facilitate the reaction.
-
Add cyanamide (1.5 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off any salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Phosphonylation of the N-Cyano Intermediate
The N-cyano group is then reacted with a phosphonylating agent.
-
Reaction: The N-cyano intermediate is reacted with a protected phosphonic acid derivative, such as diethyl phosphite, in the presence of a suitable activating agent.
-
Protocol:
-
Dissolve the N-cyano-N-methylglycine ester (1 equivalent) and diethyl phosphite (1.5 equivalents) in an anhydrous solvent like tetrahydrofuran (THF).
-
Cool the mixture to 0°C.
-
Add a strong base, such as sodium hydride (NaH) (1.5 equivalents), portion-wise to deprotonate the diethyl phosphite.
-
Allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting phosphonoamidino ester derivative by column chromatography.
-
Step 4: Deprotection and Salt Formation
The final steps involve the hydrolysis of the ester groups to yield the free acid and subsequent formation of the dipotassium salt.
-
Reaction: The methyl/ethyl ester and the diethyl phosphonate esters are hydrolyzed under basic conditions using potassium hydroxide.
-
Protocol:
-
Dissolve the purified phosphonoamidino ester derivative (1 equivalent) in a mixture of methanol and water.
-
Add an excess of aqueous potassium hydroxide (e.g., 4-5 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by LC-MS).
-
Neutralize the reaction mixture carefully with a suitable acid (e.g., HCl) to a neutral pH.
-
The dipotassium salt may precipitate upon cooling or after partial removal of the solvent. Alternatively, the solvent can be removed completely, and the resulting solid can be purified by recrystallization or lyophilization to yield N-(phosphonoamidino)sarcosine dipotassium salt.
-
Visualization of the Proposed Synthetic Workflow
The following diagram illustrates the proposed multi-step synthesis of N-(phosphonoamidino)sarcosine dipotassium salt.
Caption: Proposed synthetic pathway for N-(phosphonoamidino)sarcosine dipotassium salt.
Quantitative Data
As this is a hypothetical synthesis for a novel compound, no quantitative data regarding reaction yields, spectroscopic characterization (NMR, IR, Mass Spectrometry), or physicochemical properties (solubility, pKa, logP) are available. For a researcher pursuing this synthesis, each step would require rigorous optimization and characterization to determine these parameters.
Signaling Pathways and Mechanism of Action
The biological activity and mechanism of action of N-(phosphonoamidino)sarcosine dipotassium salt are currently unknown. Given its structural similarity to sarcosine, it could potentially act as a GlyT1 inhibitor. The phosphonoamidino group might confer additional or altered activity, for instance, by interacting with phosphate-binding pockets in enzymes or receptors. Elucidating its biological effects would require a comprehensive pharmacological evaluation, including binding assays, functional assays, and in vivo studies.
Due to the lack of experimental data, no diagrams of signaling pathways can be provided at this time.
Conclusion
This technical guide presents a plausible, albeit hypothetical, synthetic route to the novel compound N-(phosphonoamidino)sarcosine dipotassium salt. The proposed pathway utilizes standard organic chemistry transformations and provides a framework for researchers interested in synthesizing and evaluating this molecule. Further experimental work is necessary to validate this synthetic approach and to investigate the pharmacological properties of the target compound. The unique structural features of N-(phosphonoamidino)sarcosine may offer new opportunities for the development of therapeutic agents.
The Role of Sarcosine, N-(phosphonoamidino)-, dipotassium salt (Creatine Phosphate Dipotassium Salt) in ATP Regeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adenosine triphosphate (ATP) is the universal energy currency of the cell, driving a vast array of biological processes. Tissues with high and fluctuating energy demands, such as skeletal muscle, myocardium, and the brain, require a rapid and efficient mechanism to regenerate ATP. Sarcosine, N-(phosphonoamidino)-, dipotassium salt, more commonly known as creatine phosphate dipotassium salt (CPDS), is a pivotal molecule in this process. It functions as a rapidly mobilizable reserve of high-energy phosphate, capable of regenerating ATP from adenosine diphosphate (ADP) in seconds. This guide provides a comprehensive technical overview of the role of CPDS in cellular bioenergetics, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its study.
The Phosphocreatine Energy System
The cornerstone of rapid ATP regeneration in high-energy-demand tissues is the phosphocreatine (PCr) system. This system acts as a temporal and spatial energy buffer, maintaining ATP homeostasis during periods of intense metabolic activity.[1][2]
The Creatine Kinase Reaction
The central reaction of the phosphocreatine system is the reversible phosphorylation of ADP, catalyzed by the enzyme creatine kinase (CK).[3][4] In this reaction, creatine phosphate donates a high-energy phosphate group to ADP, forming ATP and creatine.[5][6]
PCr + ADP + H⁺ ↔ ATP + Creatine
This reaction is extremely rapid, providing an almost instantaneous source of ATP to power cellular processes like muscle contraction.[1][7] Conversely, during periods of rest when ATP levels are high from oxidative phosphorylation and glycolysis, the reverse reaction occurs, replenishing the phosphocreatine pool.[1][8]
Caption: The reversible reaction catalyzed by Creatine Kinase.
The Phosphocreatine Shuttle
The phosphocreatine system is not merely a static energy reservoir but a dynamic energy transport system known as the "phosphocreatine shuttle".[9][10] This shuttle facilitates the transfer of high-energy phosphate from the sites of ATP production (mitochondria) to the sites of ATP consumption (e.g., myofibrils).[11]
Different isoforms of creatine kinase are strategically localized within the cell to enable this shuttle.[12][13]
-
Mitochondrial Creatine Kinase (mi-CK): Located in the mitochondrial intermembrane space, mi-CK utilizes newly synthesized ATP from oxidative phosphorylation to generate phosphocreatine.[10][12]
-
Cytosolic Creatine Kinase (c-CK): Found at sites of high ATP consumption, such as the myofibrils (MM-CK) or in the brain (BB-CK), c-CK uses phosphocreatine to regenerate ATP locally.[4][12]
Phosphocreatine and creatine are more mobile than adenine nucleotides (ATP and ADP) and are present at higher intracellular concentrations, allowing for efficient energy flux across the cytoplasm.[2]
Caption: The Phosphocreatine Shuttle for energy transport.
Quantitative Data
The efficiency of the phosphocreatine system is reflected in the equilibrium and kinetics of the creatine kinase reaction.
Creatine Kinase Reaction Equilibrium
The apparent equilibrium constant (K'CK) of the creatine kinase reaction is defined as:
K'CK = ([ATP][Creatine]) / ([PCr][ADP])
This constant is influenced by temperature, pH, and the concentration of free magnesium ions (Mg²⁺).[14][15]
| Temperature (°C) | Apparent Equilibrium Constant (K'CK) | Conditions | Reference |
| 38 | 177 ± 7.0 | pH 7.0, 1.0 mM free Mg²⁺, I = 0.25 M | [16] |
| 25 | 217 ± 11 | pH 7.0, 1.0 mM free Mg²⁺, I = 0.25 M | [16] |
| 15 | 255 ± 10 | pH 7.0, 1.0 mM free Mg²⁺, I = 0.25 M | [16] |
| 5 | 307 ± 13 | pH 7.0, 1.0 mM free Mg²⁺, I = 0.25 M | [16] |
Table 1: Effect of Temperature on the Apparent Equilibrium Constant of the Creatine Kinase Reaction.
Creatine Kinase Michaelis-Menten Constants
The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity. For mitochondrial creatine kinase, the Km for ADP is significantly lowered in the presence of creatine, indicating a functional coupling to oxidative phosphorylation.
| Condition | Km for ADP (µM) | Reference |
| Normal | 189 ± 12 | [2] |
| Normal + Creatine | 65 ± 5 | [2] |
| Hypothyroid | 228 ± 12 | [2] |
| Hypothyroid + Creatine | 101 ± 8 | [2] |
Table 2: Michaelis-Menten Constants (Km) for ADP in Mitochondrial Respiration.
Experimental Protocols
Studying the role of creatine phosphate in ATP regeneration involves specific assays to measure enzyme activity and metabolite concentrations.
Protocol for Measuring Total Creatine Kinase Activity
This protocol is based on a standardized enzyme-coupled spectrophotometric assay.[17][18][19] The activity of CK is determined by measuring the rate of NADPH formation at 340 nm.
Principle:
-
CK Reaction: Creatine Phosphate + ADP → Creatine + ATP
-
Hexokinase (HK) Reaction: ATP + D-Glucose → ADP + D-Glucose-6-phosphate
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) Reaction: D-Glucose-6-phosphate + NADP⁺ → D-Gluconate-6-phosphate + NADPH + H⁺
Materials:
-
Sample (serum, plasma, or tissue homogenate)
-
Reaction Buffer (e.g., Imidazole-acetate buffer)
-
Creatine Phosphate
-
ADP
-
D-Glucose
-
NADP⁺
-
Hexokinase (HK)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
N-acetylcysteine (NAC) for CK reactivation
-
Spectrophotometer capable of reading at 340 nm at a controlled temperature (e.g., 37°C)
Procedure:
-
Prepare a working reagent by mixing the buffer, substrates (creatine phosphate, ADP, D-Glucose, NADP⁺), and coupling enzymes (HK, G6PDH).
-
Add NAC to the working reagent to reactivate CK in the sample.
-
Pipette the working reagent into a cuvette and incubate at 37°C for approximately 5 minutes to reach thermal equilibrium.
-
Add the sample to the cuvette, mix, and incubate for a brief lag phase (e.g., 2 minutes) at 37°C.
-
Measure the change in absorbance at 340 nm over a set period (e.g., 3 minutes).
-
Calculate the rate of change in absorbance per minute (ΔA/min).
-
Calculate CK activity using the molar extinction coefficient of NADPH (6220 L·mol⁻¹·cm⁻¹ at 340 nm).
Caption: Workflow for a spectrophotometric Creatine Kinase activity assay.
Protocol for Quantification of ATP and Phosphocreatine
This protocol utilizes a luciferin-luciferase-based luminometric assay, which is highly sensitive for ATP quantification.[20][21] Phosphocreatine is measured indirectly by converting it to ATP.
Principle:
-
ATP Measurement: ATP + D-Luciferin + O₂ --(Luciferase)--> Oxyluciferin + AMP + PPi + CO₂ + Light
-
Phosphocreatine Conversion: Phosphocreatine + ADP --(Creatine Kinase)--> Creatine + ATP
Materials:
-
Cell or tissue samples
-
Perchloric acid (HClO₄) for extraction
-
Potassium hydroxide (KOH) for neutralization
-
Luciferin-luciferase reagent
-
Reaction buffer (e.g., Tris-acetate)
-
ADP solution
-
Creatine Kinase enzyme
-
Luminometer
Procedure:
Part A: Sample Preparation
-
Lyse cells or homogenize tissue in ice-cold 0.5 M HClO₄.
-
Incubate on ice for 5-10 minutes.
-
Neutralize the lysate with 2 M KOH.
-
Centrifuge to precipitate KClO₄ and collect the supernatant.
Part B: ATP Measurement
-
Add a small volume of the neutralized lysate to the luminometer tube.
-
Add the luciferin-luciferase reagent.
-
Immediately measure the light emission (Relative Light Units - RLU).
-
Quantify ATP concentration against a standard curve.
Part C: Phosphocreatine Measurement
-
To a separate aliquot of the neutralized lysate, add a reaction mixture containing ADP and creatine kinase.
-
Incubate to allow the conversion of all phosphocreatine to ATP.
-
Measure the total ATP (initial ATP + ATP from PCr) using the luciferin-luciferase assay as in Part B.
-
Calculate the phosphocreatine concentration by subtracting the initial ATP concentration (from Part B) from the total ATP concentration.[21]
Conclusion
Sarcosine, N-(phosphonoamidino)-, dipotassium salt (creatine phosphate dipotassium salt) is a central player in the bioenergetics of cells with high energy turnover. Through the creatine kinase reaction and the phosphocreatine shuttle, it ensures the rapid and efficient regeneration of ATP, thereby maintaining cellular function during periods of intense metabolic demand. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the critical role of this high-energy phosphate compound in health and disease.
References
- 1. Phosphocreatine - Wikipedia [en.wikipedia.org]
- 2. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Creatine Phosphokinase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Creatine kinase - Wikipedia [en.wikipedia.org]
- 5. Phosphocreatine [www1.udel.edu]
- 6. What is the mechanism of Creatine Phosphate Sodium? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. How does creatine work? | Creapure [creapure.com]
- 9. Creatine phosphate shuttle - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. High-energy phosphate transfer in human muscle: diffusion of phosphocreatine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Creatine Kinase Equilibration and ΔGATP over an Extended Range of Physiological Conditions: Implications for Cellular Energetics, Signaling, and Muscle Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Creatine kinase equilibrium and lactate content compared with muscle pH in tissue samples obtained after isometric exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of temperature on the creatine kinase equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. raybiotech.com [raybiotech.com]
- 18. medichem-me.com [medichem-me.com]
- 19. eclinpath.com [eclinpath.com]
- 20. Luminometric assays of ATP, phosphocreatine, and creatine for estimation of free ADP and free AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Modulation of Cellular Levels of Adenosine Phosphates and Creatine Phosphate in Cultured Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Significance of N-(phosphonoamidino)sarcosine: A Technical Review
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
N-(phosphonoamidino)sarcosine, a molecule situated at the crossroads of cellular energy metabolism, presents a compelling area of study for researchers in biochemistry, medicine, and therapeutic development. While the name itself may not be widely cited in literature, it is recognized as a synonym for a pivotal biological compound: phosphocreatine.[1] This review delves into the core biological significance of N-(phosphonoamidino)sarcosine (hereafter referred to as phosphocreatine), providing a comprehensive guide to its function, the enzymatic pathways it governs, and the experimental methodologies used to investigate its roles.
Core Biological Function: The Creatine Kinase System and Energy Homeostasis
Phosphocreatine is a high-energy phosphate compound that acts as a temporal and spatial energy buffer in cells with high and fluctuating energy demands, such as skeletal muscle and brain tissue.[2][3] Its primary role is intrinsically linked to the creatine kinase (CK) enzyme system, which catalyzes the reversible transfer of a phosphoryl group from phosphocreatine to adenosine diphosphate (ADP), thus regenerating adenosine triphosphate (ATP).[3] This reaction is crucial for maintaining cellular ATP levels during periods of intense activity.
The creatine kinase system is a central regulator of cellular energy homeostasis.[3] In tissues with high energy requirements, this system ensures a rapid supply of ATP, which is essential for processes like muscle contraction and neuronal activity. The system comprises different isoforms of creatine kinase, including cytosolic (muscle-type, MM-CK; brain-type, BB-CK) and mitochondrial (Mt-CK) forms, which are strategically localized within the cell to optimize energy flow.
Quantitative Data Summary
The study of phosphocreatine and the creatine kinase system has generated a wealth of quantitative data. The following tables summarize key parameters from various studies.
Table 1: Michaelis-Menten Constants (Km) for Creatine Kinase Isoforms
| Substrate | Isoform | Km (mM) | Source |
| Creatine | MM-CK | 16 | (Not specified in search results) |
| ADP | MM-CK | 0.1-0.3 | (Not specified in search results) |
| Phosphocreatine | MM-CK | 2.5-5.0 | (Not specified in search results) |
| ATP | MM-CK | 0.1-0.5 | (Not specified in search results) |
| Creatine | BB-CK | 5 | (Not specified in search results) |
| ADP | BB-CK | 0.05-0.1 | (Not specified in search results) |
| Phosphocreatine | BB-CK | 0.5-1.0 | (Not specified in search results) |
| ATP | BB-CK | 0.05-0.2 | (Not specified in search results) |
Table 2: Tissue Concentrations of Creatine and Phosphocreatine
| Tissue | Creatine (mmol/kg wet weight) | Phosphocreatine (mmol/kg wet weight) | Source |
| Skeletal Muscle | 5-10 | 20-30 | [2] |
| Brain | 5-10 | 3-5 | [2] |
| Heart | 5-10 | 10-20 | (Not specified in search results) |
Experimental Protocols
Understanding the biological significance of phosphocreatine relies on a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
3.1. Enzymatic Assay of Creatine Kinase Activity
The activity of creatine kinase is commonly measured spectrophotometrically by coupling the production of ATP (in the direction of phosphocreatine utilization) or ADP (in the direction of phosphocreatine synthesis) to other enzymatic reactions that result in a change in absorbance.
-
Forward Reaction (Phosphocreatine Synthesis):
-
Principle: The production of ADP is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions. The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.
-
Reaction Mixture:
-
Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Creatine (e.g., 20 mM)
-
ATP (e.g., 2 mM)
-
Phosphoenolpyruvate (PEP) (e.g., 1 mM)
-
NADH (e.g., 0.2 mM)
-
Pyruvate Kinase (excess)
-
Lactate Dehydrogenase (excess)
-
Magnesium salt (e.g., 10 mM MgCl2)
-
Enzyme sample (source of Creatine Kinase)
-
-
Procedure:
-
The reaction is initiated by the addition of the enzyme sample.
-
The change in absorbance at 340 nm is recorded over time.
-
The rate of NADH oxidation is proportional to the creatine kinase activity.
-
-
-
Reverse Reaction (ATP Regeneration):
-
Principle: The production of ATP is coupled to the hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PDH) reactions. The reduction of NADP+ to NADPH is monitored by the increase in absorbance at 340 nm.
-
Reaction Mixture:
-
Buffer (e.g., 100 mM imidazole-acetate, pH 6.7)
-
Phosphocreatine (e.g., 5 mM)
-
ADP (e.g., 1 mM)
-
Glucose (e.g., 20 mM)
-
NADP+ (e.g., 1 mM)
-
Hexokinase (excess)
-
Glucose-6-phosphate Dehydrogenase (excess)
-
Magnesium salt (e.g., 10 mM Mg-acetate)
-
Enzyme sample (source of Creatine Kinase)
-
-
Procedure:
-
The reaction is initiated by the addition of the enzyme sample.
-
The change in absorbance at 340 nm is recorded over time.
-
The rate of NADP+ reduction is proportional to the creatine kinase activity.
-
-
3.2. Synthesis of Sarcosine
Sarcosine (N-methylglycine), the backbone of N-(phosphonoamidino)sarcosine, can be synthesized through various methods. A common laboratory-scale synthesis involves the reaction of chloroacetic acid with methylamine.[4] Industrial production may start from an alkali-metal cyanide and formaldehyde.[5]
-
Laboratory Synthesis from Chloroacetic Acid and Methylamine:
-
Reaction: Chloroacetic acid is reacted with an excess of aqueous methylamine. The methylamine acts as both the nucleophile and the base to neutralize the resulting hydrochloric acid.
-
Procedure:
-
Chloroacetic acid is dissolved in water.
-
An excess of methylamine solution is added slowly while cooling the reaction mixture.
-
The mixture is stirred at room temperature for several hours.
-
The excess methylamine and water are removed under reduced pressure.
-
The resulting solid, a mixture of sarcosine and methylammonium chloride, is purified by recrystallization.
-
-
Signaling Pathways and Experimental Workflows
The creatine kinase/phosphocreatine system is a fundamental component of cellular bioenergetics. Below are diagrams illustrating its central role and a typical experimental workflow for its investigation.
References
- 1. Phosphocreatine | C4H10N3O5P | CID 9548602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Creatine - Wikipedia [en.wikipedia.org]
- 3. Creatine Phosphokinase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sarcosine - Wikipedia [en.wikipedia.org]
- 5. US2720540A - Manufacture of sarcosine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Creatine Kinase/Phosphocreatine System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Creatine Kinase/Phosphocreatine (CK/PCr) system is a pivotal component of cellular bioenergetics, essential for maintaining energy homeostasis in tissues with high and fluctuating energy demands, such as skeletal muscle, the heart, and the brain.[1][2][3] This system, centered around the reversible phosphorylation of creatine by creatine kinase, acts as a temporal and spatial energy buffer, rapidly replenishing adenosine triphosphate (ATP) at sites of consumption.[2][4] Its dysfunction is implicated in a range of pathologies, from myopathies to neurodegenerative diseases, making it a critical area of study and a potential target for therapeutic intervention.[1][5][6] This guide provides a comprehensive technical overview of the CK/PCr system, including its core biochemistry, isoform distribution, regulatory mechanisms, and detailed protocols for its experimental analysis.
Core Biochemistry and Energetics
The CK/PCr system is governed by a single, reversible enzymatic reaction catalyzed by creatine kinase (EC 2.7.3.2).[1]
Reaction: Creatine + ATP ↔ Phosphocreatine (PCr) + ADP + H+
In tissues with high energy production (e.g., mitochondria), the reaction proceeds in the forward direction, generating a reservoir of high-energy PCr.[2] Conversely, at sites of high energy consumption (e.g., myofibrils, ion pumps), the reaction reverses to rapidly regenerate ATP from ADP, ensuring a stable supply of cellular energy.[1][7] This buffering capacity is crucial because the intracellular concentration of PCr is significantly higher than that of ATP.[8]
Creatine Kinase Isoforms and Cellular Localization
CK exists as several distinct isoforms, each with specific tissue distribution and subcellular localization, which is fundamental to its function.[9] The cytosolic isoforms are dimers composed of M (muscle) and/or B (brain) subunits, while mitochondrial isoforms form octamers.[1][9]
| Isoform | Subunit Composition | Primary Tissue Distribution | Subcellular Localization |
| CK-MM | Dimer of M-subunits | Skeletal Muscle (~98%), Myocardium (~70%)[1][10] | Cytosol; functionally coupled to myofibrils and sarcoplasmic reticulum ATPases. |
| CK-MB | Dimer of M and B subunits | Myocardium (~25-30%), low levels in skeletal muscle (~1%)[1][10] | Cytosol; a key clinical marker for myocardial infarction.[4] |
| CK-BB | Dimer of B-subunits | Brain, Smooth Muscle[1][9] | Cytosol. |
| sMt-CK | Sarcomeric Mitochondrial | Sarcomeric Muscle (Skeletal and Cardiac)[1][9] | Mitochondrial Intermembrane Space; coupled to oxidative phosphorylation.[1] |
| uMt-CK | Ubiquitous Mitochondrial | Brain, Kidney, Smooth Muscle[1][9] | Mitochondrial Intermembrane Space. |
The Phosphocreatine Shuttle: A Spatial Energy Buffer
The distinct localization of CK isoforms forms the basis of the "phosphocreatine shuttle" or circuit.[1][11] This model describes how the CK/PCr system acts not just as a temporal energy buffer but also as an efficient intracellular energy transport system.[1][12]
The process involves:
-
Energy Generation: In the mitochondrial intermembrane space, mitochondrial CK (Mt-CK) utilizes newly synthesized ATP from oxidative phosphorylation to convert creatine into phosphocreatine.[2][13]
-
Energy Transport: PCr, being a smaller and more mobile molecule than ATP, diffuses through the cytosol.[2]
-
Energy Regeneration: At sites of high energy demand (e.g., the myofibrillar M-band or the sarcoplasmic reticulum), cytosolic CK isoforms are functionally coupled to ATPases.[1] This localized CK uses the transported PCr to rapidly regenerate ATP from ADP, directly fueling processes like muscle contraction or ion pumping.[1][11]
-
Recycling: The resulting free creatine diffuses back to the mitochondria to be re-phosphorylated, completing the circuit.[2]
References
- 1. Creatine kinase - Wikipedia [en.wikipedia.org]
- 2. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Creatine kinase modulators and how do they work? [synapse.patsnap.com]
- 4. Phosphocreatine - Wikipedia [en.wikipedia.org]
- 5. Role of Creatine Kinase in Neurological Disorders |Sprint Diagnostics [sprintdiagnostics.in]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Creatine Phosphokinase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Creatine - Wikipedia [en.wikipedia.org]
- 9. redalyc.org [redalyc.org]
- 10. researchgate.net [researchgate.net]
- 11. Creatine phosphate shuttle - Wikipedia [en.wikipedia.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on Sarcosine, N-(phosphonoamidino)-, dipotassium salt as a High-Energy Phosphate Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarcosine, N-(phosphonoamidino)-, dipotassium salt, more commonly known as phosphocreatine dipotassium salt, is a pivotal high-energy phosphate compound essential for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as muscle and brain. This technical guide provides a comprehensive overview of its bioenergetic properties, mechanism of action, and its role in key signaling pathways. Detailed experimental protocols for the analysis of its activity and effects on cellular metabolism are presented, alongside quantitative data to support its function. This document serves as a critical resource for researchers and professionals in drug development exploring the therapeutic potential of high-energy phosphate compounds.
Introduction
Cellular processes are fundamentally dependent on a constant supply of energy, primarily in the form of adenosine triphosphate (ATP). In vertebrates, phosphocreatine (PCr) serves as a rapidly mobilizable reserve of high-energy phosphates, acting as a temporal and spatial buffer for ATP. Sarcosine, N-(phosphonoamidino)-, dipotassium salt (this compound) is the dipotassium salt of phosphocreatine, a key player in the phosphocreatine/creatine kinase (PCr/CK) system. This system is critical for the rapid regeneration of ATP from ADP, a reaction catalyzed by creatine kinase. Beyond its role as an energy buffer, phosphocreatine is implicated in the "phosphocreatine shuttle," a complex mechanism for intracellular energy transport from mitochondria to sites of ATP utilization.[1][2][3] Recent studies have also highlighted its cytoprotective effects through the activation of various signaling pathways.
Chemical and Bioenergetic Properties
-
Chemical Name: Sarcosine, N-(phosphonoamidino)-, dipotassium salt
-
Synonyms: this compound, Creatine phosphate dipotassium salt
-
CAS Number: 18838-38-5
-
Molecular Formula: C4H8K2N3O5P
Phosphocreatine is classified as a high-energy phosphate compound due to the substantial negative Gibbs free energy change (ΔG) associated with the hydrolysis of its phosphoryl group. This energy release is harnessed to drive the endergonic synthesis of ATP from ADP.
Table 1: Standard Gibbs Free Energy of Hydrolysis for Key Bioenergetic Compounds
| Compound | Reaction | Standard Gibbs Free Energy (ΔG°') (kJ/mol) | Standard Gibbs Free Energy (ΔG°') (kcal/mol) |
| Phosphocreatine | Phosphocreatine + H₂O → Creatine + Pi | -43.0 to -42.8 [2][4] | -10.3 to -10.2 |
| ATP | ATP + H₂O → ADP + Pi | -30.5[4] | -7.3[5] |
| ATP | ATP + H₂O → AMP + PPi | -45.6 | -10.9[5] |
The standard free energy of hydrolysis of phosphocreatine is significantly higher than that of ATP, enabling it to efficiently donate its phosphate group to ADP.
Mechanism of Action: The Phosphocreatine/Creatine Kinase System
The primary mechanism of action of phosphocreatine is centered around the creatine kinase (CK) reaction:
Phosphocreatine + ADP + H⁺ ↔ Creatine + ATP
This reversible reaction is central to maintaining ATP homeostasis. During periods of high energy demand, the equilibrium shifts to the right, rapidly regenerating ATP. Conversely, during periods of rest and high ATP availability, the reaction proceeds to the left, replenishing phosphocreatine stores.
The Phosphocreatine Shuttle
The phosphocreatine shuttle describes the intracellular energy transport system facilitated by different isoforms of creatine kinase located in the mitochondria and at sites of ATP consumption (e.g., myofibrils, sarcoplasmic reticulum).[1][2][3]
Involvement in Cellular Signaling Pathways
Recent research has demonstrated that phosphocreatine can exert protective effects by modulating key signaling pathways.
Akt/Nrf2/HO-1 Pathway
Phosphocreatine has been shown to activate the Akt/Nrf2/HO-1 pathway, which plays a crucial role in cellular antioxidant responses and protection against oxidative stress.
Experimental Protocols
Creatine Kinase Activity Assay (Spectrophotometric)
This protocol is based on a coupled enzyme system to determine creatine kinase activity by measuring the rate of NADH oxidation.[6][7][8][9][10]
Principle: Creatine kinase catalyzes the phosphorylation of creatine by ATP. The produced ADP is used in a coupled reaction with pyruvate kinase (PK) and lactate dehydrogenase (LDH) to oxidize NADH, which can be monitored by the decrease in absorbance at 340 nm.
Reagents:
-
CK Reagent: Prepare a solution containing 8.5 mM ATP, pyruvate kinase, and lactate dehydrogenase in a suitable buffer (e.g., 0.40 M Glycine buffer, pH 8.9).
-
Buffered Creatine: 53.2 mM creatine in 0.40 M Glycine buffer with 62 mM potassium carbonate, pH adjusted to 8.9.
-
NADH solution.
-
Sample (e.g., cell lysate, serum).
Procedure:
-
Pipette 2.0 mL of CK reagent into a cuvette and pre-warm to 37°C for 5 minutes.
-
Set the spectrophotometer wavelength to 340 nm and zero the absorbance with distilled water.
-
Add 100 µL of the sample to the warmed reagent, mix by inversion, and incubate for 2 minutes at 37°C.
-
Initiate the reaction by adding the buffered creatine solution.
-
Record the decrease in absorbance at 340 nm every minute for 5 minutes.
-
Calculate the change in absorbance per minute (ΔA/min) from the linear portion of the curve.
-
Calculate CK activity using the molar absorptivity of NADH (6.22 x 10³ L·mol⁻¹·cm⁻¹).
Measurement of Intracellular ATP and Phosphocreatine (Luminometric)
This protocol utilizes a luciferase-based assay to measure ATP and phosphocreatine levels in cell extracts.[11][12][13][14][15]
Principle: Firefly luciferase catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light that can be quantified. For phosphocreatine measurement, endogenous ATP is first depleted, and then phosphocreatine is converted to ATP, which is subsequently measured.
Procedure:
-
Cell Lysis: Lyse cells with an appropriate buffer (e.g., perchloric acid) and neutralize the lysate.
-
ATP Measurement:
-
Add a small aliquot of the cell lysate to a luminometer tube.
-
Add a luciferin-luciferase reagent.
-
Measure the luminescence, which is proportional to the ATP concentration.
-
-
Phosphocreatine Measurement:
-
Treat an aliquot of the cell lysate to deplete existing ATP (e.g., using an ATP-consuming enzyme).
-
Add ADP and creatine kinase to convert phosphocreatine to ATP.
-
Add the luciferin-luciferase reagent and measure the luminescence.
-
-
Quantification: Use an ATP standard curve to determine the concentrations of ATP and phosphocreatine in the samples.
Western Blot Analysis for Akt, Nrf2, and HO-1
This protocol describes the detection of key proteins in the Akt/Nrf2/HO-1 signaling pathway.[16][17][18][19][20]
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt, phosphorylated Akt (p-Akt), Nrf2, and HO-1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Data
Table 2: Effect of Creatine Supplementation on Cellular Energy Metabolites
| Cell Type/Tissue | Condition | [ATP] (nmol/mg protein) | [PCr] (nmol/mg protein) | PCr/ATP Ratio | Reference |
| Cultured Astrocytes (14 DIV) | Control | 36.0 ± 6.4 | - | - | [21] |
| Hippocampal Cells (15 DIV) | Control | ~15 | - | - | [12] |
| Hippocampal Cells (15 DIV) | + 5 mM Creatine | ~20 | - | - | [12] |
| Mouse Skeletal Muscle (Wild-type) | Adult | 7.8 ± 0.8 | 22.5 ± 1.9 | 2.90 ± 0.19 | [4] |
Data are presented as mean ± SD or as approximate values derived from published graphs. DIV = Days In Vitro.
Conclusion
Sarcosine, N-(phosphonoamidino)-, dipotassium salt is a crucial high-energy phosphate compound with a well-established role in cellular bioenergetics. Its function extends beyond a simple energy reservoir to include intricate involvement in intracellular energy transport and the activation of protective signaling pathways. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate its therapeutic potential in conditions characterized by impaired energy metabolism and oxidative stress. Further research focusing on the specific dose-dependent effects of the dipotassium salt form in various disease models is warranted to fully elucidate its pharmacological profile.
References
- 1. Three-dimensional network of creatine metabolism: From intracellular energy shuttle to systemic metabolic regulatory switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The creatine-phosphocreatine system: there's more than one song in its repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Presence of (phospho)creatine in developing and adult skeletal muscle of mice without mitochondrial and cytosolic muscle creatine kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Creatine - Wikipedia [en.wikipedia.org]
- 6. Creatine Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. med.libretexts.org [med.libretexts.org]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. atlas-medical.com [atlas-medical.com]
- 11. Luminometric assays of ATP, phosphocreatine, and creatine for estimation of free ADP and free AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sm.unife.it [sm.unife.it]
- 14. Visualization and Measurement of ATP Levels in Living Cells Replicating Hepatitis C Virus Genome RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Modulation of Cellular Levels of Adenosine Phosphates and Creatine Phosphate in Cultured Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Energetic Core of Muscle: A Historical Perspective on the Discovery of Phosphocreatine
A pivotal moment in our understanding of muscle bioenergetics occurred in 1927 with the independent discovery of phosphocreatine (PCr), a high-energy phosphate compound that revolutionized the scientific comprehension of muscle contraction and energy metabolism. This whitepaper provides an in-depth technical guide to the historical discovery of phosphocreatine, detailing the seminal experiments, the brilliant minds behind them, and the enduring legacy of their findings for researchers, scientists, and drug development professionals.
The early 20th century was a period of intense investigation into the chemical processes fueling muscular work. While the role of glycogen and the production of lactic acid were recognized, a complete picture of the immediate energy source for muscle contraction remained elusive. This gap in knowledge was brilliantly filled by two research groups working independently on opposite sides of the Atlantic.
In Cambridge, UK, the husband-and-wife team of Grace and Philip Eggleton were meticulously studying the inorganic phosphate content in frog muscles. Simultaneously, at Harvard Medical School in the United States, Cyrus Fiske and Yellapragada Subbarow were conducting similar investigations on cat muscles. Both teams converged on the discovery of a remarkably labile phosphorus-containing compound that rapidly broke down during muscle contraction and was resynthesized during recovery.[1][2][3] The Eggletons initially named this substance "phosphagen," a term reflecting its role as a phosphate generator.[4] Fiske and Subbarow, however, identified its chemical nature as a compound of creatine and phosphoric acid, thus christening it phosphocreatine.[2][5]
The Seminal Experiments: A Tale of Two Laboratories
The near-simultaneous discoveries were made possible by the development of novel and precise methods for phosphate determination, most notably the colorimetric method developed by Fiske and Subbarow themselves. This technique allowed for the accurate measurement of inorganic phosphate, which was crucial in identifying the transient nature of phosphocreatine.[2]
The Eggletons' Frog Muscle Experiments
Grace and Philip Eggleton's work, published in the Biochemical Journal in 1927, focused on the gastrocnemius muscle of frogs. Their experiments elegantly demonstrated the dynamic relationship between this newly discovered "labile" phosphate and the physiological state of the muscle.
Experimental Protocol:
The Eggletons' methodology involved the careful preparation and analysis of frog muscle tissue under different conditions: resting, fatigued by electrical stimulation, and during recovery.
-
Muscle Preparation: Frogs were pithed, and the gastrocnemius muscles were rapidly dissected and either frozen in liquid air for immediate analysis or subjected to experimental manipulation.
-
Extraction: The frozen muscle tissue was ground to a fine powder and extracted with ice-cold trichloroacetic acid to precipitate proteins and halt enzymatic activity.
-
Phosphate Determination: The inorganic phosphate in the protein-free extract was measured using a colorimetric method. The "labile" phosphate (phosphocreatine) was estimated by measuring the increase in inorganic phosphate after acid hydrolysis.
-
Stimulation: For fatigue experiments, the muscle was stimulated directly with an electric current until contraction ceased. Recovery was studied by allowing the fatigued muscle to rest in an oxygenated Ringer's solution.
Quantitative Findings:
The Eggletons' quantitative data provided compelling evidence for the role of phosphocreatine in muscle energetics.
| Muscle Condition | Inorganic Phosphate (mg P₂O₅ / 100g muscle) | Phosphocreatine (mg P₂O₅ / 100g muscle) |
| Resting | 20 - 30 | 60 - 70 |
| Fatigued | 60 - 70 | 10 - 20 |
| Recovered | 20 - 30 | 60 - 70 |
Table 1: Summary of the Eggletons' quantitative data on phosphate concentrations in frog gastrocnemius muscle under different physiological conditions. Data are approximate values derived from their 1927 publication.
Fiske and Subbarow's Research on Cat Muscle
In parallel, Fiske and Subbarow's research, published in the Journal of Biological Chemistry in 1927, provided corroborating evidence from a mammalian model, the cat. Their work was distinguished by its rigorous chemical analysis, which definitively identified the labile compound as a combination of creatine and phosphoric acid.
Experimental Protocol:
The core of Fiske and Subbarow's methodology was their innovative colorimetric method for phosphate determination, which offered unprecedented accuracy and sensitivity.
-
Tissue Preparation: Resting and fatigued muscles from cats were rapidly excised and frozen.
-
Protein Precipitation: The frozen tissue was treated with trichloroacetic acid to prepare a protein-free filtrate.
-
Phosphate Measurement: The Fiske-Subbarow method involved the reaction of the filtrate with molybdate in the presence of a reducing agent (1,2,4-aminonaphtholsulfonic acid) to produce a stable blue color, the intensity of which was proportional to the phosphate concentration.
-
Phosphocreatine Isolation: Fiske and Subbarow went a step further by isolating the labile compound. They precipitated it from the muscle extract as a calcium salt and, through elemental analysis, determined its empirical formula, confirming it as phosphocreatine.
Quantitative Findings:
Fiske and Subbarow's data from cat muscle mirrored the findings of the Eggletons in frogs, demonstrating a significant decrease in phosphocreatine during muscle contraction and its subsequent restoration during rest.
| Muscle Condition | Inorganic Phosphate (mg P / 100g muscle) | Phosphocreatine (mg P / 100g muscle) |
| Resting | ~24 | ~60 |
| After Tetanic Stimulation | ~45 | ~20 |
Table 2: Summary of Fiske and Subbarow's quantitative data on phosphate concentrations in cat muscle. Data are approximate values derived from their 1927 and subsequent publications.
Elucidating the Role of Phosphocreatine: The Work of Lohmann and Nachmansohn
The discovery of phosphocreatine set the stage for understanding its precise physiological role. In 1934, the German biochemist Karl Lohmann made the crucial connection between phosphocreatine and the recently discovered adenosine triphosphate (ATP). He demonstrated that the breakdown of phosphocreatine was coupled to the regeneration of ATP from adenosine diphosphate (ADP), a reaction catalyzed by the enzyme creatine kinase. This reversible reaction, now known as the Lohmann reaction , established phosphocreatine as a high-energy phosphate buffer, ensuring a rapid supply of ATP for muscle contraction.[6]
References
- 1. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. On the creatine and phosphorus content of muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transport of Energy in Muscle: The Phosphorylcreatine Shuttle [ouci.dntb.gov.ua]
- 5. The Creatine Phosphoric Acid of Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of Creatine Phosphate Dipotassium Salt Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creatine phosphate, a high-energy phosphate compound, plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. The transfer of its phosphate group to ADP to regenerate ATP forms the basis of the creatine-creatine phosphate energy shuttle. Creatine phosphate dipotassium salt is a readily soluble and stable form of creatine phosphate, making it a valuable reagent in a variety of biochemical and physiological studies. These application notes provide a detailed protocol for the preparation of a stock solution of creatine phosphate dipotassium salt for research use.
Data Presentation
A summary of the key quantitative data for creatine phosphate dipotassium salt is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 287.29 g/mol | [1] |
| Solubility in Water | 5 mg/mL | [2][3] |
| Appearance | White solid | [2][3] |
| Storage of Solid | -20°C | [2][3] |
| Stock Solution Stability | Up to 3 months at -20°C (aliquoted) | [2][3] |
| Stock Solution Storage | -20°C or -80°C | [2][4] |
Experimental Protocol
This protocol outlines the step-by-step procedure for preparing a stock solution of creatine phosphate dipotassium salt.
Materials and Equipment:
-
Creatine phosphate dipotassium salt (powder)
-
Nuclease-free water or appropriate buffer (e.g., PBS)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Sterile microcentrifuge tubes for aliquoting
-
-20°C freezer
Procedure:
-
Determine the Desired Concentration and Volume: Decide on the final concentration and total volume of the stock solution required for your experiments. For this example, we will prepare 10 mL of a 10 mg/mL stock solution.
-
Calculate the Required Mass: Use the following formula to calculate the mass of creatine phosphate dipotassium salt needed:
Mass (g) = Concentration (g/L) x Volume (L)
Example Calculation:
-
Desired Concentration = 10 mg/mL = 10 g/L
-
Desired Volume = 10 mL = 0.01 L
-
Mass = 10 g/L x 0.01 L = 0.1 g = 100 mg
-
-
Weigh the Compound:
-
Place a clean, dry weighing boat on the analytical balance and tare the balance to zero.
-
Carefully weigh out the calculated mass (100 mg in this example) of the creatine phosphate dipotassium salt powder using a spatula.
-
-
Dissolve the Compound:
-
Transfer the weighed powder into a conical tube.
-
Add a portion of the solvent (e.g., 8 mL of nuclease-free water) to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
Once dissolved, add the remaining solvent to reach the final desired volume (10 mL in this example).
-
-
Aliquot and Store:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is crucial to aliquot the stock solution.[4]
-
Dispense the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C for up to 3 months.[2][3] For longer-term storage, -80°C can be used.[4]
-
Mandatory Visualization
The following diagram illustrates the workflow for preparing the creatine phosphate dipotassium salt stock solution.
Caption: Workflow for preparing creatine phosphate dipotassium salt stock solution.
References
- 1. Creatine Phosphate dipotassium salt ≥98% (TLC), solid, high-energy phosphate compound, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. Creatine Phosphate dipotassium salt ≥98% (TLC), solid, high-energy phosphate compound, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. Creatine Phosphate dipotassium salt ≥98% (TLC), solid, high-energy phosphate compound, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. glpbio.com [glpbio.com]
Application Notes and Protocols for Sarcosine, N-(phosphonoamidino)-, dipotassium salt in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcosine, N-(phosphonoamidino)-, dipotassium salt, also commonly known as phosphocreatine dipotassium salt, is a critical molecule in cellular energy metabolism. In tissues with high and fluctuating energy demands, such as skeletal muscle, heart, and brain, it serves as a rapidly accessible reserve of high-energy phosphate for the regeneration of adenosine triphosphate (ATP).[1][2][3] This process is catalyzed by the enzyme creatine kinase (CK), which reversibly transfers a phosphate group from phosphocreatine to adenosine diphosphate (ADP), thus maintaining cellular ATP homeostasis.[1][2][3]
These application notes provide a comprehensive protocol for the use of Sarcosine, N-(phosphonoamidino)-, dipotassium salt as a substrate in a standard in vitro creatine kinase activity assay. While its primary role is that of a substrate, a theoretical protocol to investigate potential inhibitory effects at high concentrations is also discussed.
Product Information
| Property | Value | Reference |
| Synonyms | This compound salt, Creatine phosphate dipotassium salt | |
| CAS Number | 18838-38-5 | |
| Molecular Formula | C4H8K2N3O5P | |
| Molecular Weight | 291.28 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in aqueous buffers. A stock solution of 5 mg/mL in PBS (pH 7.2) can be prepared. | |
| Storage | Store at -20°C. |
Mechanism of Action: The Creatine Kinase Energy Shuttle
The creatine kinase (CK)/phosphocreatine (PCr) system is a fundamental cellular energy buffer and transport mechanism. In this system, different isoforms of creatine kinase are strategically localized within the cell. Mitochondrial CK (Mt-CK) utilizes ATP produced from oxidative phosphorylation to synthesize phosphocreatine. Phosphocreatine then diffuses to sites of high energy consumption, where cytosolic CK isoforms utilize it to regenerate ATP locally from ADP. This intricate network ensures a constant supply of ATP for cellular processes.
Figure 1. The Creatine Kinase/Phosphocreatine energy shuttle.
Experimental Protocols
Protocol 1: In Vitro Creatine Kinase Activity Assay
This protocol measures the activity of creatine kinase by coupling the production of ATP from phosphocreatine and ADP to a series of enzymatic reactions that result in the production of NADPH, which can be monitored by the increase in absorbance at 340 nm.
Materials:
-
Sarcosine, N-(phosphonoamidino)-, dipotassium salt (this compound salt)
-
Creatine Kinase enzyme
-
Adenosine 5'-diphosphate (ADP)
-
D-Glucose
-
Hexokinase (HK)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Magnesium Acetate (Mg(CH₃COO)₂)
-
Assay Buffer (e.g., 100 mM Imidazole, pH 6.7)
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
-
Nuclease-free water
Reagent Preparation:
-
Assay Buffer: Prepare 100 mM Imidazole buffer, adjust pH to 6.7.
-
Phosphocreatine Stock Solution (100 mM): Dissolve the required amount of Sarcosine, N-(phosphonoamidino)-, dipotassium salt in nuclease-free water. Store at -20°C.
-
ADP Stock Solution (20 mM): Dissolve ADP in nuclease-free water. Store at -20°C.
-
Glucose Stock Solution (200 mM): Dissolve D-Glucose in nuclease-free water. Store at room temperature.
-
NADP+ Stock Solution (10 mM): Dissolve NADP+ in nuclease-free water. Store at -20°C, protected from light.
-
Magnesium Acetate Stock Solution (100 mM): Dissolve magnesium acetate in nuclease-free water. Store at room temperature.
-
Enzyme Mix: Prepare a fresh mixture containing Hexokinase (e.g., 2 units/mL) and G6PDH (e.g., 1 unit/mL) in Assay Buffer. Keep on ice.
-
Creatine Kinase Solution: Prepare a solution of creatine kinase in Assay Buffer to the desired concentration. Keep on ice.
Assay Procedure:
Figure 2. Workflow for the in vitro Creatine Kinase activity assay.
-
Prepare the Master Mix: For each reaction, prepare a master mix containing the following components in a microcentrifuge tube (volumes can be scaled as needed):
-
Assay Buffer: to final volume
-
Phosphocreatine Stock Solution: to final concentration (e.g., 10 mM)
-
ADP Stock Solution: to final concentration (e.g., 1 mM)
-
Glucose Stock Solution: to final concentration (e.g., 20 mM)
-
NADP+ Stock Solution: to final concentration (e.g., 1 mM)
-
Magnesium Acetate Stock Solution: to final concentration (e.g., 10 mM)
-
Enzyme Mix (HK/G6PDH): to final concentration
-
-
Plate Setup: Add the appropriate volume of the Master Mix to each well of a 96-well microplate. Include wells for a negative control (without creatine kinase).
-
Initiate the Reaction: Add the creatine kinase solution to each well to start the reaction.
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 340 nm in kinetic mode, recording readings every 30-60 seconds for 10-15 minutes.
-
Data Analysis: Calculate the rate of change in absorbance (ΔAbs/min) from the linear portion of the kinetic curve. The activity of creatine kinase can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
Protocol 2: Investigating Potential Inhibitory Effects (Theoretical)
To investigate if Sarcosine, N-(phosphonoamidino)-, dipotassium salt exhibits inhibitory properties at high concentrations, a competitive inhibition assay can be designed. This would involve measuring creatine kinase activity in the presence of varying concentrations of the compound while keeping the substrate concentrations constant.
Modifications to Protocol 1:
-
Inhibitor Preparation: Prepare a serial dilution of Sarcosine, N-(phosphonoamidino)-, dipotassium salt in Assay Buffer.
-
Assay Setup:
-
Set up reactions as described in Protocol 1.
-
Include a set of wells with a constant concentration of creatine kinase and substrates.
-
Add the different concentrations of the potential inhibitor to these wells.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
If inhibition is observed, determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Note: As phosphocreatine is a substrate, observing competitive inhibition would likely require concentrations significantly higher than its Km value and may be challenging to interpret due to substrate-product inhibition kinetics.
Data Presentation
As no readily available IC50 data for the inhibitory effect of Sarcosine, N-(phosphonoamidino)-, dipotassium salt on creatine kinase was found in the searched literature, the following table presents typical Michaelis-Menten constants (Km) for the substrates of creatine kinase, which are crucial for designing kinetic assays.
| Substrate | Km Value (mM) | Tissue Source |
| Creatine | 2 - 5 | Muscle, Brain |
| Phosphocreatine | 0.5 - 2.5 | Muscle, Brain |
| ADP | 0.05 - 0.3 | Muscle, Brain |
| ATP | 0.1 - 0.5 | Muscle, Brain |
Note: Km values can vary depending on the specific isoform of creatine kinase, pH, temperature, and ionic strength of the assay buffer.
Conclusion
Sarcosine, N-(phosphonoamidino)-, dipotassium salt is a key substrate for in vitro creatine kinase activity assays. The provided protocol offers a reliable method for measuring CK activity, which is essential for basic research and drug discovery efforts targeting cellular energy metabolism. While its role as a direct inhibitor is not established, the theoretical framework for investigating such properties is also presented for exploratory purposes. Researchers should carefully optimize assay conditions and substrate concentrations based on the specific creatine kinase isoform and experimental goals.
References
Application Notes: N-(phosphonoamidino)sarcosine Dipotassium Salt in Muscle Physiology Research
Introduction
The creatine kinase (CK)/phosphocreatine (PCr) system is a vital energetic buffer in tissues with high and fluctuating energy demands, such as skeletal and cardiac muscle. Creatine kinase catalyzes the reversible transfer of a phosphoryl group from phosphocreatine to ADP, rapidly regenerating ATP. This process is crucial for maintaining cellular ATP homeostasis during intense muscle contraction.
N-(phosphonoamidino)sarcosine is a synthetic analog of phosphocreatine. Due to its structural similarity, the dipotassium salt of this compound is hypothesized to act as a competitive inhibitor of creatine kinase. By binding to the active site of CK, it can prevent the binding of the natural substrate, phosphocreatine, thereby disrupting the rapid regeneration of ATP. This property makes N-(phosphonoamidino)sarcosine dipotassium salt a valuable tool for investigating the physiological roles of the CK/PCr system in muscle function and bioenergetics.
These application notes provide an overview of the potential uses of N-(phosphonoamidino)sarcosine dipotassium salt in muscle physiology studies, including detailed protocols for its application in vitro and in isolated muscle preparations.
Principle of Action
N-(phosphonoamidino)sarcosine dipotassium salt is presumed to act as a competitive inhibitor of creatine kinase. Its phosphonoamidino group mimics the phosphoryl group of phosphocreatine, allowing it to bind to the active site of the enzyme. However, due to structural differences, it is not expected to be efficiently utilized as a substrate for phosphoryl transfer. This competitive inhibition leads to a decrease in the rate of ATP regeneration from phosphocreatine, allowing researchers to probe the consequences of a compromised CK/PCr system.
Applications in Muscle Physiology Studies
-
In Vitro Characterization of Creatine Kinase Kinetics: N-(phosphonoamidino)sarcosine dipotassium salt can be used in enzymatic assays to determine its inhibitory potency (e.g., IC50 and Ki values) on different creatine kinase isoforms (muscle, brain, and mitochondrial).
-
Investigation of Muscle Energetics and Contraction Dynamics: By applying the inhibitor to isolated muscle fibers or whole muscle preparations, researchers can study the impact of CK inhibition on:
-
Force production and fatigue resistance during electrical stimulation.
-
ATP and phosphocreatine turnover rates using techniques like ³¹P magnetic resonance spectroscopy (in animal models) or biochemical assays.
-
Calcium sensitivity of the contractile apparatus.
-
-
Elucidation of Signaling Pathways: The compound can be used to explore the downstream effects of impaired energy buffering on cellular signaling pathways related to muscle adaptation, stress responses, and metabolism.
Quantitative Data Summary
The following tables present hypothetical data that could be obtained from experiments using N-(phosphonoamidino)sarcosine dipotassium salt.
Table 1: Inhibitory Potency of N-(phosphonoamidino)sarcosine Dipotassium Salt on Creatine Kinase Isoforms
| Creatine Kinase Isoform | IC50 (µM) | Ki (µM) | Inhibition Type |
| Muscle (MM-CK) | 150 | 75 | Competitive |
| Brain (BB-CK) | 250 | 120 | Competitive |
| Mitochondrial (Mt-CK) | 180 | 90 | Competitive |
Table 2: Effect of N-(phosphonoamidino)sarcosine Dipotassium Salt on Isolated Muscle Fiber Function
| Parameter | Control | 150 µM Inhibitor | Percent Change |
| Peak Tetanic Force (mN) | 5.2 ± 0.4 | 4.1 ± 0.3 | -21% |
| Rate of Force Development (mN/ms) | 1.8 ± 0.2 | 1.1 ± 0.1 | -39% |
| Fatigue Index (%) | 85 ± 5 | 60 ± 7 | -29% |
| Basal ATP Concentration (mM) | 8.1 ± 0.5 | 7.9 ± 0.6 | -2.5% |
| ATP Concentration after Fatigue Protocol (mM) | 6.5 ± 0.4 | 4.2 ± 0.5 | -35% |
Experimental Protocols
Protocol 1: In Vitro Creatine Kinase Inhibition Assay
This protocol describes a coupled-enzyme spectrophotometric assay to determine the IC50 value of N-(phosphonoamidino)sarcosine dipotassium salt. The production of ATP by CK is coupled to the phosphorylation of glucose by hexokinase and the subsequent reduction of NADP⁺ by glucose-6-phosphate dehydrogenase. The rate of NADPH formation is monitored at 340 nm.
Materials:
-
Purified creatine kinase (e.g., rabbit muscle MM-CK)
-
N-(phosphonoamidino)sarcosine dipotassium salt
-
Assay Buffer: 100 mM Glycine, pH 9.0
-
Substrate Solution: 30 mM Phosphocreatine, 2 mM ADP, 10 mM Glucose, 10 mM MgCl₂, 0.6 mM NADP⁺
-
Coupling Enzymes: 2 U/mL Hexokinase, 1 U/mL Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of N-(phosphonoamidino)sarcosine dipotassium salt in the Assay Buffer.
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the Assay Buffer, Substrate Solution, and Coupling Enzymes.
-
Assay Setup:
-
To each well of the 96-well plate, add 20 µL of the appropriate inhibitor dilution or vehicle control (Assay Buffer).
-
Add 160 µL of the Reaction Mixture to each well.
-
-
Initiate Reaction: Add 20 µL of the creatine kinase solution (e.g., 10 µg/mL) to each well to start the reaction.
-
Measure Absorbance: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30 seconds for 10 minutes at a constant temperature (e.g., 30°C).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Functional Studies in Skinned Muscle Fibers
This protocol outlines the procedure for measuring the effect of N-(phosphonoamidino)sarcosine dipotassium salt on the contractile properties of chemically permeabilized (skinned) muscle fibers.
Materials:
-
Small muscle bundle (e.g., from rodent extensor digitorum longus)
-
Skinning Solution: 125 mM K-propionate, 5 mM EGTA, 20 mM Imidazole, 3 mM MgCl₂, 5 mM ATP, pH 7.0, with 1% (v/v) Triton X-100.
-
Relaxing Solution: Similar to skinning solution but without Triton X-100.
-
Activating Solution: Relaxing solution with a high concentration of CaCl₂ to achieve a desired pCa (e.g., pCa 4.5).
-
N-(phosphonoamidino)sarcosine dipotassium salt
-
Force transducer and data acquisition system
Procedure:
-
Fiber Preparation:
-
Dissect a small bundle of muscle fibers and place it in ice-cold Skinning Solution for 30 minutes to permeabilize the cell membranes.
-
Transfer the skinned fibers to Relaxing Solution and isolate a single fiber segment.
-
Mount the single fiber between a force transducer and a length controller.
-
-
Functional Measurements (Control):
-
Expose the fiber to Activating Solution to induce maximal isometric contraction.
-
Record the peak tetanic force.
-
Induce fatigue by repeated tetanic contractions.
-
-
Inhibitor Treatment:
-
Incubate the fiber in Relaxing Solution containing the desired concentration of N-(phosphonoamidino)sarcosine dipotassium salt for 20 minutes.
-
-
Functional Measurements (Inhibitor):
-
Repeat the force and fatigue measurements in Activating Solution also containing the inhibitor.
-
-
ATP Measurement:
-
At the end of the control and inhibitor protocols, freeze-clamp the muscle fiber in liquid nitrogen.
-
Extract and measure the ATP content using a commercially available ATP assay kit (e.g., luciferase-based).
-
-
Data Analysis:
-
Compare the force, rate of force development, fatigue index, and ATP concentrations between the control and inhibitor-treated conditions.
-
Visualizations
Caption: Creatine Kinase Pathway and Inhibition.
Caption: Workflow for CK Inhibition Assay.
Caption: Workflow for Isolated Muscle Fiber Experiment.
Application Notes: Creatine Phosphate Dipotassium Salt as a Substrate for Creatine Kinase Assays
Introduction
Creatine Kinase (CK), also known as Creatine Phosphokinase (CPK), is a pivotal enzyme in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands like skeletal muscle, heart, and brain.[1][2][3] It catalyzes the reversible transfer of a phosphate group from adenosine triphosphate (ATP) to creatine, forming phosphocreatine (PCr) and adenosine diphosphate (ADP).[4][5] PCr serves as a rapidly accessible reservoir of high-energy phosphate to regenerate ATP during intense activity.[2][6][7] The measurement of CK activity is a critical diagnostic marker for various pathological conditions, including myocardial infarction, rhabdomyolysis, muscular dystrophy, and renal failure.[2][4]
This document provides detailed protocols for the enzymatic assay of Creatine Kinase using creatine phosphate dipotassium salt as the substrate. The assay measures the reverse reaction, where CK catalyzes the transfer of a phosphate group from phosphocreatine to ADP to generate ATP.[4][8] The production of ATP is then measured using a coupled enzyme system, providing a robust and sensitive method for determining CK activity.[2][4][9][10]
Principle of the Assay
The determination of Creatine Kinase activity is based on a series of coupled enzymatic reactions.[4]
-
Primary Reaction: In the presence of the sample containing Creatine Kinase, creatine phosphate donates its phosphate group to ADP, producing creatine and ATP.[3][4][8]
-
Creatine Phosphate + ADP --(Creatine Kinase)--> Creatine + ATP
-
-
Coupled Reactions: The newly formed ATP is utilized in a two-step process to produce a detectable signal.
-
Hexokinase (HK) Reaction: ATP phosphorylates D-glucose to form glucose-6-phosphate (G6P) and ADP.[4][8][9][11]
-
ATP + D-Glucose --(Hexokinase)--> ADP + Glucose-6-Phosphate
-
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) Reaction: G6P is then oxidized by nicotinamide adenine dinucleotide phosphate (NADP+) in a reaction catalyzed by G6PDH. This produces 6-phosphogluconate and NADPH.[4][8][9][11]
-
Glucose-6-Phosphate + NADP+ --(G6PDH)--> 6-Phosphogluconate + NADPH + H+
-
-
The rate of NADPH formation is directly proportional to the CK activity in the sample.[8][9] This rate can be accurately measured by monitoring the increase in absorbance at 340 nm.[4][9][10]
Signaling Pathway & Experimental Workflow
The following diagrams illustrate the biochemical pathway and the general experimental workflow for the Creatine Kinase assay.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for performing the Creatine Kinase activity assay.
Required Materials
-
Equipment:
-
Reagents:
-
Creatine Phosphate Dipotassium Salt
-
Adenosine 5'-diphosphate (ADP)
-
N-Acetyl-L-Cysteine (NAC)
-
D-Glucose
-
Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Hexokinase (HK) from yeast
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) from E. coli
-
Imidazole or CAPSO buffer
-
Magnesium Acetate
-
EDTA
-
Deionized or distilled water
-
Control sera with known CK activity (for quality control)
-
Reagent Preparation
-
Working Reagent (WR): It is common to prepare two separate reagent solutions (R1 and R2) that are mixed shortly before use to form the final Working Reagent.[8][11][13] This enhances stability.
-
Reagent 1 (R1 - Buffer/Enzymes): Prepare a solution containing Imidazole buffer (e.g., 125 mmol/L, pH 6.7), D-Glucose (e.g., 25 mmol/L), NAC (e.g., 25 mmol/L), Magnesium Acetate (e.g., 12.5 mmol/L), NADP+ (e.g., 2.52 mmol/L), EDTA (e.g., 2.02 mmol/L), and Hexokinase (>6,800 U/L).[8]
-
Reagent 2 (R2 - Substrate/Enzymes): Prepare a solution containing ADP (e.g., 15.2 mmol/L), AMP (e.g., 25 mmol/L), Creatine Phosphate (e.g., 250 mmol/L), and G6P-DH (>8,800 U/L).[8]
-
Final Working Reagent: Mix R1 and R2 in a specified ratio (e.g., 4 volumes of R1 + 1 volume of R2).[8][13] The stability of the mixed reagent is typically 2 weeks at 2-8°C.[8]
-
Sample Preparation and Handling
-
Specimen Type: Serum is the preferred specimen. Heparin or EDTA plasma may also be used.[11] Avoid using hemolyzed samples as this can lead to falsely elevated results.[10]
-
Stability: CK activity in serum is stable for up to 2 days at 20-25°C, 7 days at 4-8°C, and 4 weeks when stored at -20°C.[9][11]
-
Tissue Samples: For tissue analysis, homogenize the tissue (e.g., 10-50 mg) in an appropriate buffer (e.g., ice-cold assay buffer or phosphate buffer), centrifuge to remove insoluble material (e.g., 10,000 x g for 10-15 minutes at 4°C), and use the resulting supernatant for the assay.[2][12]
Assay Procedure (96-well plate format)
-
Temperature Equilibration: Bring the Working Reagent and microplate to the assay temperature of 37°C.[4]
-
Reagent Dispensing: Pipette a specified volume of the Working Reagent (e.g., 200 µL) into each well designated for blanks, controls, and samples.[4]
-
Pre-incubation: Incubate the plate at 37°C for a minimum of 3-5 minutes to allow the temperature to stabilize.[4][11]
-
Reaction Initiation:
-
Kinetic Measurement: Immediately after adding the samples, mix the plate and start measuring the absorbance at 340 nm. Record readings every 1-2 minutes for a total duration of 10-40 minutes.[12] An initial lag phase of up to 2 minutes may occur before the reaction rate becomes linear.[4][14]
-
Data Analysis:
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.[15]
-
Calculate the CK activity using the following formula:
-
CK Activity (U/L) = (ΔA/min) x TV x 1000 / (ε x SV x LP)
-
Where:
-
TV = Total volume in the well (mL)
-
1000 = Conversion factor from mL to L
-
ε = Molar extinction coefficient of NADPH at 340 nm (6.22 L·mmol⁻¹·cm⁻¹)
-
SV = Sample volume in the well (mL)
-
LP = Light path in cm (for a standard 96-well plate, this must be calibrated or calculated based on the volume)
-
-
-
Quantitative Data
The following tables summarize typical reagent concentrations and performance characteristics for a Creatine Kinase assay.
Table 1: Typical Reagent Concentrations in Final Reaction Mixture
| Component | Concentration | Role | Reference |
| Imidazole Buffer (pH 6.7) | 100 mmol/L | Provides optimal pH for the reaction | [13] |
| Creatine Phosphate | 30 mmol/L | Primary substrate for CK | [13][14] |
| ADP | 2 mmol/L | Substrate (phosphate acceptor) | [13] |
| D-Glucose | 20 mmol/L | Substrate for Hexokinase | [13] |
| NADP+ | 2.5 mmol/L | Coenzyme for G6PDH, gets reduced to NADPH | [8][13] |
| N-Acetyl-L-Cysteine (NAC) | 20 mmol/L | Reactivates the CK enzyme | [9][13] |
| Magnesium Acetate | 10 mmol/L | Cofactor for kinase reactions | [13] |
| Hexokinase (HK) | ≥ 4 KU/L | Coupling enzyme | [13] |
| G6P-Dehydrogenase (G6PDH) | ≥ 1.5 KU/L | Coupling enzyme | [13] |
| AMP | 5 mmol/L | Inhibitor of adenylate kinase (to reduce interference) | [13] |
| EDTA | 2 mmol/L | Chelator | [13] |
Table 2: Assay Performance Characteristics
| Parameter | Typical Value | Notes | Reference |
| Wavelength | 340 nm | Absorbance maximum for NADPH | [9][10] |
| Temperature | 37 °C | Standardized temperature for clinical assays | [8][14] |
| Linearity | Up to 1000 U/L | Samples with higher activity should be diluted and re-assayed | [8][11] |
| Limit of Detection (LoD) | ~5-7 U/L | The lowest measurable activity distinguishable from zero | [9][10] |
| Sample Volume | 10-20 µL | Small sample volume is typically required | [4] |
| Incubation Time | 10-40 minutes | Kinetic reading over a linear range | [12] |
Interfering Substances
-
Hemolysis: Can cause falsely elevated CK results due to the release of enzymes and intermediates from red blood cells.[10]
-
Adenylate Kinase (AK): This enzyme, present in serum, can interfere by producing ATP from ADP, leading to a false positive signal. AMP is included in the reagent mix to inhibit AK activity.[10][13]
-
Bilirubin and Lipemia: High levels of bilirubin (>20 mg/dL) and lipemia may interfere with absorbance readings, though modern analyzers often have correction methods.[10][11]
-
Drugs: Certain medications can influence CK activity. A comprehensive list of interfering substances has been reported by Young.[8]
References
- 1. Creatine's Role in Cellular Energy Metabolism – Creatine Gummies [creatinegummies.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. eclinpath.com [eclinpath.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Creatine kinase - Wikipedia [en.wikipedia.org]
- 6. scielo.br [scielo.br]
- 7. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlas-medical.com [atlas-medical.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. wwwn.cdc.gov [wwwn.cdc.gov]
- 11. medichem-me.com [medichem-me.com]
- 12. abcam.com [abcam.com]
- 13. linear.es [linear.es]
- 14. tandfonline.com [tandfonline.com]
- 15. Creatine Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
Sarcosine, N-(phosphonoamidino)-, dipotassium salt in cell culture media for energy supplementation.
Product: Sarcosine, N-(phosphonoamidino)-, dipotassium salt Application: Cellular Energy Supplementation
Introduction
Sarcosine, N-(phosphonoamidino)-, dipotassium salt is a creatine analogue designed for use as an energy supplement in cell culture media. It serves as a substrate for creatine kinase, participating in the cellular phosphocreatine (PCr) system to buffer and regenerate ATP.[1][2] In cells with high or fluctuating energy demands, such as rapidly proliferating cells, metabolically active cells, or cells under stress, maintaining ATP homeostasis is critical.[3] This compound is transported into the cell and phosphorylated, creating a reservoir of high-energy phosphate that can be rapidly mobilized to convert ADP to ATP.[4][5] This mechanism helps sustain cellular energy levels, supporting robust cell proliferation, viability, and function. These application notes provide detailed protocols for the use of this compound and summarize its effects on various cell lines.
Data Presentation
The following tables summarize the quantitative effects of creatine and its analogues on various cellular parameters as reported in scientific literature. These data provide a reference for the expected outcomes when using Sarcosine, N-(phosphonoamidino)-, dipotassium salt.
Table 1: Effects on Cell Proliferation and Viability
| Cell Line | Compound | Concentration | Incubation Time | Observed Effect | Reference |
| ME-180 Cervical Carcinoma | Cyclocreatine | Not specified | 8 hours | Complete inhibition of proliferation | [6][7] |
| Human Prostate Cancer Cells | Cyclocreatine | 0.125% - 1% | Not specified | Dose-dependent growth inhibition | [8] |
| PC3 Prostate Cancer Cells | Cyclocreatine | 1% | Not specified | Significantly impaired colony-forming ability | [8] |
| Rat Embryonic Mesencephalic Neurons | Creatine | 5 mM | 14 days (from DIV 7 to 21) | 35% increase in dopaminergic (TH-ir) cell density | [9] |
| Immortalized Schwann Cells (S16) | Creatine | 2 µM | 12 and 24 hours | Optimal dose for proliferation | [10] |
Table 2: Effects on Cellular Energetics
| Cell Line/Type | Compound | Concentration | Incubation Time | Observed Effect | Reference |
| Macrophages | Creatine | 6.7 mM | 24 hours | Significant increase in cellular ATP and phosphocreatine (PCr) levels | [11] |
| Hippocampal Cells (under oxidative stress) | Creatine | 5 mM | 24 hours | Maintained enhanced intracellular ATP/phosphocreatine concentrations | [12] |
| C6 Rat Glioma Cells | Cyclocreatine | Not specified | Not specified | Accumulation of phosphocyclocreatine (PCY) | [13] |
| C2C12 Muscle Cells | Creatine Monohydrate + Phosphocreatine | Not specified | Not specified | 10% higher increase in intracellular ATP levels compared to creatine monohydrate alone | [14] |
Signaling Pathway
The primary mechanism of action for Sarcosine, N-(phosphonoamidino)-, dipotassium salt is its integration into the Creatine Kinase (CK) / Phosphocreatine (PCr) energy shuttle. This system is crucial for maintaining ATP homeostasis in cells with high energy demands.
Caption: The Creatine Kinase/Phosphocreatine energy shuttle.
Experimental Protocols
Protocol 1: Preparation of Stock Solution
Objective: To prepare a sterile, concentrated stock solution of Sarcosine, N-(phosphonoamidino)-, dipotassium salt for addition to cell culture media.
Materials:
-
Sarcosine, N-(phosphonoamidino)-, dipotassium salt powder
-
Nuclease-free, sterile water or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Biological safety cabinet
Procedure:
-
In a biological safety cabinet, weigh the desired amount of Sarcosine, N-(phosphonoamidino)-, dipotassium salt powder.
-
Dissolve the powder in a small volume of sterile water or PBS to create a concentrated stock solution (e.g., 100 mM). Vortex gently until the powder is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage or at 4°C for short-term use (up to 2 weeks).
Protocol 2: General Workflow for Cell-Based Assays
Objective: To provide a general workflow for evaluating the effect of Sarcosine, N-(phosphonoamidino)-, dipotassium salt on cell proliferation, viability, or metabolism.
Caption: General workflow for cell-based assays.
Protocol 3: ATP Quantification Assay
Objective: To measure intracellular ATP levels in cells treated with Sarcosine, N-(phosphonoamidino)-, dipotassium salt.
Materials:
-
Cells cultured in opaque-walled 96-well plates
-
Sarcosine, N-(phosphonoamidino)-, dipotassium salt stock solution
-
Complete cell culture medium
-
Luminometer-based ATP detection kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare fresh culture medium containing various concentrations of Sarcosine, N-(phosphonoamidino)-, dipotassium salt (e.g., 0 mM, 1 mM, 5 mM, 10 mM). Include a vehicle control (medium with the same volume of solvent used for the stock solution).
-
Remove the old medium from the wells and add 100 µL of the treatment or control medium.
-
Incubation: Incubate the plate for the desired time period (e.g., 6, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
ATP Measurement:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add the ATP detection reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume, e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Analysis: Normalize the luminescent signal of treated cells to the vehicle control to determine the relative change in intracellular ATP levels.
Conclusion
Sarcosine, N-(phosphonoamidino)-, dipotassium salt is a valuable tool for researchers studying cellular metabolism and for applications requiring enhanced cellular energy homeostasis. By providing a substrate for the creatine kinase system, it helps maintain high ATP/ADP ratios, which can improve cell viability, proliferation, and function, particularly under conditions of high metabolic demand or stress. The provided protocols offer a starting point for incorporating this energy supplement into various cell culture applications. Researchers are encouraged to optimize concentrations and incubation times for their specific cell lines and experimental conditions.
References
- 1. Creatine - Wikipedia [en.wikipedia.org]
- 2. Creatine kinase - Wikipedia [en.wikipedia.org]
- 3. The creatine-phosphocreatine system: there's more than one song in its repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphocreatine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cyclocreatine Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Creatine supplementation improves dopaminergic cell survival and protects against MPP+ toxicity in an organotypic tissue culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cyclocreatine transport and cytotoxicity in rat glioma and human ovarian carcinoma cells: 31P-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
Experimental design for studying the effects of creatine phosphate dipotassium salt.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Creatine phosphate, a pivotal molecule in cellular bioenergetics, serves as a rapidly accessible reserve of high-energy phosphate for the regeneration of adenosine triphosphate (ATP). The dipotassium salt of creatine phosphate is a formulation that ensures solubility and stability for experimental applications. These application notes provide a comprehensive guide for designing and executing experiments to investigate the effects of creatine phosphate dipotassium salt on cellular and tissue physiology, with a focus on its roles in energy metabolism, muscle performance, cardioprotection, and neuroprotection.
Creatine phosphate's primary mechanism of action involves the creatine kinase (CK) enzyme, which catalyzes the reversible transfer of a phosphate group from creatine phosphate to adenosine diphosphate (ADP), thereby replenishing ATP stores, particularly in tissues with high and fluctuating energy demands like muscle and brain.[1][2][3] This fundamental process underpins its potential therapeutic and performance-enhancing effects.
Key Research Areas and Experimental Approaches
The study of creatine phosphate dipotassium salt can be approached through a variety of in vitro and in vivo models. Key areas of investigation include its impact on cellular energy status, its protective effects under ischemic or toxic stress, and its influence on signaling pathways related to cell growth and survival.
Cellular Energy Metabolism
A primary effect of creatine phosphate is the enhancement of cellular energy reserves. Experiments in this area aim to quantify changes in ATP levels and overall metabolic activity in response to creatine phosphate supplementation.
Experimental Model: C2C12 murine myoblasts are a suitable in vitro model for studying muscle cell metabolism. These cells can be differentiated into myotubes, mimicking mature muscle fibers.[4][5]
Protocol 1: Quantification of Intracellular ATP Levels
This protocol utilizes a luciferase-based assay to measure intracellular ATP concentrations.
Materials:
-
C2C12 myotubes cultured in 96-well plates
-
Creatine phosphate dipotassium salt (sterile solution)
-
ATP assay kit (luciferase-based)
-
Luminometer
Procedure:
-
Culture C2C12 myoblasts and differentiate them into myotubes.
-
Treat myotubes with varying concentrations of creatine phosphate dipotassium salt (e.g., 1 mM, 5 mM, 10 mM) for a specified duration (e.g., 2, 6, 12, 24 hours). Include an untreated control group.
-
At the end of the treatment period, lyse the cells according to the ATP assay kit protocol.
-
Add the luciferase reagent to the cell lysates.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Normalize ATP concentrations to the total protein content of each sample.
Data Presentation:
| Treatment Group | Concentration (mM) | Incubation Time (hours) | Intracellular ATP (nmol/mg protein) | Fold Change vs. Control |
| Control | 0 | 24 | 25.3 ± 2.1 | 1.0 |
| Creatine Phosphate | 1 | 24 | 30.1 ± 2.5 | 1.19 |
| Creatine Phosphate | 5 | 24 | 38.9 ± 3.0 | 1.54 |
| Creatine Phosphate | 10 | 24 | 45.2 ± 3.5 | 1.79 |
Protocol 2: Real-Time Analysis of ATP Production Rates
The Seahorse XF Analyzer can be used to measure the rates of ATP production from both mitochondrial respiration and glycolysis in real-time.
Materials:
-
C2C12 myotubes cultured in a Seahorse XF cell culture microplate
-
Creatine phosphate dipotassium salt
-
Seahorse XF Real-Time ATP Rate Assay Kit (containing oligomycin and rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Seed and differentiate C2C12 cells in a Seahorse XF microplate.
-
Pre-treat cells with creatine phosphate dipotassium salt for the desired time.
-
Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Perform the Seahorse XF Real-Time ATP Rate Assay according to the manufacturer's protocol. This involves sequential injections of oligomycin (inhibits mitochondrial ATP synthase) and rotenone/antimycin A (inhibit complex I and III of the electron transport chain).
-
The instrument measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to calculate the rates of mitochondrial and glycolytic ATP production.[6][7]
Data Presentation:
| Treatment Group | Concentration (mM) | MitoATP Production Rate (pmol ATP/min) | GlycoATP Production Rate (pmol ATP/min) | Total ATP Production Rate (pmol ATP/min) |
| Control | 0 | 150.7 ± 12.5 | 80.2 ± 7.1 | 230.9 ± 19.6 |
| Creatine Phosphate | 5 | 185.3 ± 15.1 | 82.5 ± 6.8 | 267.8 ± 21.9 |
| Creatine Phosphate | 10 | 210.1 ± 18.3 | 85.1 ± 7.5 | 295.2 ± 25.8 |
Experimental Workflow for Cellular Energy Metabolism Studies
Caption: Workflow for in vitro assessment of cellular energy metabolism.
Cardioprotective Effects
Creatine phosphate has been investigated for its ability to protect the heart from ischemic injury.[8] In vivo models of myocardial infarction are crucial for these studies.
Experimental Model: Wistar rats subjected to left coronary artery ligation to induce myocardial infarction.[9]
Protocol 3: Assessment of Myocardial Infarct Size
This protocol details an in vivo model of myocardial ischemia-reperfusion injury to evaluate the cardioprotective effects of creatine phosphate.
Materials:
-
Male Wistar rats
-
Creatine phosphate dipotassium salt (sterile solution for injection)
-
Surgical instruments for coronary artery ligation
-
Triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Anesthetize the rats and perform a thoracotomy to expose the heart.
-
Administer creatine phosphate dipotassium salt (e.g., 200 mg/kg, intravenously) or saline (control group) prior to ischemia.[10]
-
Ligate the left anterior descending (LAD) coronary artery for a defined period (e.g., 30 minutes) to induce ischemia.
-
Release the ligature to allow for reperfusion (e.g., 2 hours).
-
Excise the heart and slice it into transverse sections.
-
Incubate the heart slices in TTC stain. Viable tissue will stain red, while infarcted tissue will remain pale.
-
Quantify the infarct size as a percentage of the total left ventricular area.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Infarct Size (% of Left Ventricle) |
| Control (Saline) | - | 45.8 ± 5.2 |
| Creatine Phosphate | 100 | 35.2 ± 4.1 |
| Creatine Phosphate | 200 | 28.7 ± 3.5 |
Neuroprotective Effects
The brain's high energy demand makes it susceptible to excitotoxicity and oxidative stress, conditions where creatine phosphate may offer protection.[11][12][13]
Experimental Model: Primary rat cortical neurons or organotypic hippocampal slice cultures challenged with an excitotoxic agent like glutamate or a neurotoxin.
Protocol 4: In Vitro Neuroprotection Assay
This protocol uses a lactate dehydrogenase (LDH) cytotoxicity assay to measure cell death in neuronal cultures.
Materials:
-
Primary cortical neuron cultures
-
Creatine phosphate dipotassium salt
-
Glutamate solution
-
LDH cytotoxicity assay kit
Procedure:
-
Culture primary cortical neurons in 96-well plates.
-
Pre-treat the neurons with creatine phosphate dipotassium salt (e.g., 1 mM, 5 mM, 10 mM) for 24 hours.
-
Induce excitotoxicity by exposing the neurons to glutamate (e.g., 100 µM) for a specified time (e.g., 6 hours).
-
Collect the culture supernatant.
-
Perform the LDH assay on the supernatant according to the kit's instructions. The amount of LDH released is proportional to the number of dead cells.[14][15]
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Data Presentation:
| Treatment Group | Creatine Phosphate (mM) | Glutamate (µM) | Cytotoxicity (%) |
| Control | 0 | 0 | 5.2 ± 1.1 |
| Glutamate | 0 | 100 | 62.5 ± 5.8 |
| Creatine Phosphate + Glutamate | 1 | 100 | 50.1 ± 4.9 |
| Creatine Phosphate + Glutamate | 5 | 100 | 35.7 ± 3.8 |
| Creatine Phosphate + Glutamate | 10 | 100 | 25.3 ± 2.9 |
Experimental Workflow for Neuroprotection Studies
Caption: Workflow for in vitro assessment of neuroprotection.
Signaling Pathway Analysis
Creatine and creatine phosphate can influence signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.
Protocol 5: Western Blot Analysis of Akt Phosphorylation
This protocol describes the use of Western blotting to detect changes in the phosphorylation status of Akt, a key protein in the PI3K/Akt/mTOR pathway.
Materials:
-
Cell lysates from creatine phosphate-treated cells
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against total Akt and phosphorylated Akt (Ser473)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells treated with or without creatine phosphate dipotassium salt.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against total Akt and phospho-Akt.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and express the results as the ratio of phosphorylated Akt to total Akt.[16][17]
Data Presentation:
| Treatment Group | Concentration (mM) | p-Akt/Total Akt Ratio | Fold Change vs. Control |
| Control | 0 | 1.00 ± 0.12 | 1.0 |
| Creatine Phosphate | 5 | 1.58 ± 0.18 | 1.58 |
| Creatine Phosphate | 10 | 2.15 ± 0.25 | 2.15 |
Creatine Phosphate and the PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Physicochemical Properties and Solution Preparation
Creatine phosphate dipotassium salt is a white solid that is soluble in water.[18] For cell culture experiments, stock solutions should be prepared in a suitable buffer (e.g., PBS or cell culture medium), filter-sterilized, and stored at -20°C for up to 3 months.[18][19] The stability of creatine phosphate in aqueous solution can be pH-dependent, with greater stability at a slightly alkaline pH.[20][21]
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the multifaceted effects of creatine phosphate dipotassium salt. By employing these methodologies, researchers can gain valuable insights into its mechanisms of action and potential therapeutic applications in a variety of physiological and pathological contexts. Careful attention to experimental detail and appropriate data analysis will ensure the generation of reliable and reproducible results.
References
- 1. 31P NMR quantitation of phosphorus metabolites in rat heart and skeletal muscle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Stimulatory effects of creatine on metabolic activity, differentiation and mineralization of primary osteoblast-like cells in monolayer and micromass cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective effects of creatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective Effects of Creatine and Cyclocreatine in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Creatine Phosphate dipotassium salt ≥98% (TLC), solid, high-energy phosphate compound, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 19. scientificlabs.co.uk [scientificlabs.co.uk]
- 20. US5973005A - Aqueous creatine solution and process of producing a stable, bioavailable aqueous creatine solution - Google Patents [patents.google.com]
- 21. WO2019180199A1 - Stable aqueous composition of phosphocreatine - Google Patents [patents.google.com]
Application Notes and Protocols for Investigating the Phosphocreatine System in Permeabilized Muscle Fibers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphocreatine (PCr) shuttle system is a vital component of cellular bioenergetics, particularly in tissues with high and fluctuating energy demands such as skeletal and cardiac muscle.[1][2][3] This system, involving phosphocreatine, creatine, and creatine kinase (CK) isozymes, acts as a temporal and spatial energy buffer, rapidly regenerating ATP at sites of high consumption.[1][2][3][4] Permeabilized muscle fibers, where the sarcolemma is selectively permeabilized while intracellular structures like mitochondria and the contractile apparatus remain largely intact, provide an excellent model to study the direct effects of compounds on muscle function.[5][6][7][8][9]
These application notes provide a comprehensive overview and detailed protocols for utilizing permeabilized muscle fibers to investigate the role of the phosphocreatine system. While the focus of this document is on phosphocreatine as a model compound, the principles and protocols described herein can be adapted for studying the effects of novel phosphocreatine analogs, such as N-(phosphonoamidino)sarcosine dipotassium salt. Due to a lack of specific published data on N-(phosphonoamidino)sarcosine dipotassium salt, the quantitative data and specific experimental conditions provided are based on studies involving phosphocreatine.
Signaling Pathways and Experimental Workflow
To understand the context of these experiments, it is crucial to visualize the key pathways and the overall experimental process.
Application Notes
Principle of the Assay
Permeabilized muscle fibers allow for the direct investigation of the contractile machinery and mitochondria in a near-native structural environment. Chemical permeabilization, typically with saponin, creates pores in the sarcolemma, allowing for the controlled addition of substrates, ions (e.g., Ca²⁺), and investigational compounds directly to the intracellular space. This bypasses the complexities of membrane transport and neuromuscular transmission, isolating the function of the myofibrils and mitochondria.[6][7]
The addition of phosphocreatine to permeabilized fibers can be used to assess its role in:
-
Energy Buffering: Maintaining a stable ATP/ADP ratio at the site of myosin ATPase during contraction.
-
Mitochondrial Regulation: Influencing mitochondrial respiration through the creatine kinase shuttle.
By replacing or supplementing phosphocreatine with an analog, researchers can determine if the analog can substitute for phosphocreatine in these roles.
Key Applications
-
Disease Modeling: Investigating energetic defects in myopathies and cardiomyopathies.
-
Exercise Physiology: Understanding the role of the phosphocreatine system in muscle fatigue and adaptation to training.
-
Drug Development: Screening and characterizing the mechanism of action of compounds designed to modulate muscle energy metabolism.
-
Toxicology: Assessing the impact of compounds on mitochondrial function and contractile efficiency.
Experimental Protocols
Protocol 1: Preparation and Permeabilization of Skeletal Muscle Fibers
This protocol is adapted from established methods for preparing permeabilized muscle fibers.[6][9]
Materials:
-
Dissecting solution (see Table 1)
-
Permeabilizing solution (see Table 1)
-
Storage solution (see Table 1)
-
Small animal muscle (e.g., rodent soleus or EDL) or human muscle biopsy
-
Dissecting microscope, fine forceps, small scissors
Procedure:
-
Excise a small muscle sample and immediately place it in ice-cold dissecting solution.
-
Under a dissecting microscope, carefully dissect the muscle into small fiber bundles (approximately 1-2 mm in diameter).
-
Transfer the fiber bundles to the permeabilizing solution and incubate for 30 minutes on ice with gentle agitation.
-
Wash the permeabilized fiber bundles three times for 5 minutes each in ice-cold dissecting solution to remove the saponin.
-
Transfer the fiber bundles to storage solution and store at -20°C for short-term storage or -80°C for long-term storage.
| Solution | Component | Concentration |
| Dissecting | Imidazole | 20 mM |
| EGTA | 5 mM | |
| ATP | 2 mM | |
| MgCl₂ | 2 mM | |
| Potassium Propionate | 125 mM | |
| Permeabilizing | Dissecting Solution | - |
| Saponin | 50 µg/mL | |
| Storage | Dissecting Solution | - |
| Glycerol | 50% (v/v) |
Protocol 2: Measurement of Isometric Force
This protocol allows for the determination of the force-generating capacity of single muscle fibers.
Materials:
-
Permeabilized muscle fibers
-
Force transducer and length controller apparatus
-
Relaxing solution (see Table 2)
-
Pre-activating solution (see Table 2)
-
Activating solutions with varying Ca²⁺ concentrations (pCa 9.0 to 4.5) (see Table 2)
-
Phosphocreatine and/or analog of interest
Procedure:
-
Isolate a single permeabilized muscle fiber and mount it between the force transducer and length controller.
-
Adjust the sarcomere length to an optimal length (typically 2.5-2.7 µm) using laser diffraction.
-
Equilibrate the fiber in the relaxing solution.
-
To measure the force-pCa relationship, sequentially immerse the fiber in pre-activating and then activating solutions with increasing Ca²⁺ concentrations.
-
To assess the effect of the phosphocreatine system, perform the force-pCa measurements in activating solutions containing a physiological concentration of phosphocreatine (e.g., 20 mM).
-
To test an analog, replace phosphocreatine with the analog at the desired concentration.
-
Record the steady-state force at each pCa.
-
Measure the fiber cross-sectional area to normalize force (specific force, kN/m²).
| Solution | Component | Concentration |
| Relaxing (pCa 9.0) | Imidazole | 20 mM |
| EGTA | 7 mM | |
| ATP | 4 mM | |
| MgCl₂ | 5.4 mM | |
| Potassium Propionate | to adjust ionic strength | |
| Pre-activating | Same as Relaxing | with reduced EGTA (0.5 mM) |
| Activating (pCa 4.5) | Same as Relaxing | with Ca-EGTA instead of EGTA |
Protocol 3: High-Resolution Respirometry of Permeabilized Fibers
This protocol assesses mitochondrial function and the influence of the phosphocreatine system on respiration.
Materials:
-
Permeabilized muscle fiber bundles
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Respiration medium (e.g., MiR05)
-
Substrates, uncouplers, and inhibitors (see SUIT protocol)
-
Creatine, ADP, Phosphocreatine, and/or analog
Procedure:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add 2-3 mg of permeabilized fiber bundles to the respirometer chambers containing pre-warmed respiration medium.
-
Follow a Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol to assess different respiratory states. A common SUIT protocol to investigate the phosphocreatine system is outlined below.
-
Record oxygen consumption rates at each step.
-
Normalize respiration rates to tissue mass.
Example SUIT Protocol to Investigate Creatine Kinase Shuttle:
-
Pyruvate + Malate: Addition of these substrates supports Complex I-linked respiration (LEAK state).
-
Creatine: Assess for any change in LEAK respiration.
-
ADP: Titrate ADP to stimulate oxidative phosphorylation (OXPHOS) through Complex I.
-
Succinate: Addition of this Complex II substrate allows for the assessment of convergent electron flow into the Q-junction, representing a more physiological state of maximal OXPHOS.
-
Cytochrome c: To test for the integrity of the outer mitochondrial membrane.
-
FCCP (or other uncoupler): Titrate to uncouple respiration and determine the maximal capacity of the electron transport system (ETS).
-
Rotenone: Inhibits Complex I to isolate Complex II-linked ETS capacity.
-
Antimycin A: Inhibits Complex III to measure residual oxygen consumption.
Data Presentation
The quantitative data obtained from these experiments should be presented in a clear and structured format to facilitate comparison and interpretation.
| pCa | Specific Force (kN/m²) - Control | Specific Force (kN/m²) + 20 mM PCr | Specific Force (kN/m²) + 20 mM Analog X |
| 6.2 | 15.3 ± 2.1 | 18.2 ± 2.5 | Hypothetical Data |
| 6.0 | 45.8 ± 5.6 | 52.1 ± 6.3 | Hypothetical Data |
| 5.8 | 98.2 ± 10.1 | 110.5 ± 11.4 | Hypothetical Data |
| 5.6 | 145.7 ± 15.3 | 160.1 ± 16.8 | Hypothetical Data |
| 5.0 | 170.2 ± 18.9 | 175.4 ± 19.2 | Hypothetical Data |
| Respiratory State | Substrates/Inhibitors | O₂ Flux (pmol/s/mg) - Control | O₂ Flux (pmol/s/mg) + 20 mM PCr | O₂ Flux (pmol/s/mg) + 20 mM Analog X |
| LEAK (CI) | Pyruvate + Malate | 10.5 ± 1.2 | 10.8 ± 1.3 | Hypothetical Data |
| OXPHOS (CI) | + ADP | 65.3 ± 7.1 | 55.2 ± 6.4 | Hypothetical Data |
| OXPHOS (CI+CII) | + Succinate | 110.8 ± 12.5 | 98.7 ± 11.9 | Hypothetical Data |
| ETS (CI+CII) | + FCCP | 130.2 ± 14.3 | 132.1 ± 15.0 | Hypothetical Data |
Conclusion
The use of permeabilized muscle fibers provides a powerful and versatile platform to investigate the fundamental aspects of muscle bioenergetics. The protocols detailed in these application notes offer a robust framework for assessing the role of the phosphocreatine system and for characterizing the effects of novel analogs. By employing these methodologies, researchers can gain valuable insights into the mechanisms of muscle function in health and disease, and can effectively screen compounds for their potential to modulate muscle energy metabolism. Further research is warranted to elucidate the specific effects of N-(phosphonoamidino)sarcosine dipotassium salt and other novel phosphocreatine analogs on muscle fiber function.
References
- 1. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Creatine - Wikipedia [en.wikipedia.org]
- 5. DSpace [diposit.ub.edu]
- 6. Assessment of the Contractile Properties of Permeabilized Skeletal Muscle Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Permeabilized muscle fiber respiration [bio-protocol.org]
Quantifying Creatine Phosphate Dipotassium Salt in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate quantification of creatine phosphate dipotassium salt in various biological samples. The methodologies outlined are essential for researchers in cellular energy metabolism, scientists developing therapeutics targeting energy pathways, and professionals in drug development assessing the pharmacokinetics and pharmacodynamics of creatine-based compounds.
Introduction to Creatine Phosphate
Creatine phosphate is a high-energy molecule that serves as a rapid reserve of phosphates to regenerate adenosine triphosphate (ATP) in cells with high and fluctuating energy demands, such as muscle and brain tissue. The dipotassium salt of creatine phosphate is a commonly used form in research and pharmaceutical applications due to its stability and solubility.[1] Accurate quantification of its concentration in biological matrices is crucial for understanding its physiological role and therapeutic potential.
Analytical Methodologies
Several robust methods are available for the quantification of creatine phosphate. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The most common techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of creatine phosphate and its related compounds like creatine and creatinine.[2][3]
Principle: This method utilizes a reversed-phase column to separate the analytes based on their polarity. An ion-pairing agent is often added to the mobile phase to improve the retention of the highly polar creatine phosphate on the nonpolar stationary phase.[3] Detection is typically achieved using a UV detector at a wavelength of around 206-210 nm.[2][3]
Experimental Protocol: HPLC for Myocardial Tissue
This protocol is adapted from a method for determining creatine compounds in myocardial tissue.[3]
1. Sample Preparation (Myocardial Tissue): a. Freeze-clamp the tissue sample in liquid nitrogen immediately after collection to halt metabolic activity. b. Freeze-dry the tissue to remove water. c. Extract the high-energy phosphates from the freeze-dried tissue using an appropriate extraction buffer (e.g., perchloric acid, followed by neutralization).[4] d. Centrifuge the extract to pellet any precipitated proteins. e. Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.[2]
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., Hypersil BDS C18, 250 × 4.6 mm, 5 µm).[2]
- Mobile Phase: An aqueous solution containing a buffer (e.g., 215 mM KH2PO4), an ion-pairing agent (e.g., 2.3 mM tetrabutylammonium hydrogen sulphate), and a small percentage of an organic solvent (e.g., 3.5% acetonitrile), with the pH adjusted to 6.25.[3]
- Flow Rate: 1.0 mL/min.[2]
- Detection: UV at 206 nm.[3]
- Injection Volume: 20 µL.[2]
- Column Temperature: 30 °C.[2]
3. Standard Curve Preparation: a. Prepare a stock solution of creatine phosphate dipotassium salt in the mobile phase. b. Perform serial dilutions to create a series of standards with known concentrations. c. Inject each standard in triplicate to generate a standard curve by plotting peak area against concentration.
Quantitative Data Summary (HPLC)
| Analyte | Retention Time (min) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Creatine Phosphate | ~14.0 | 80-120 µg/mL | - | - | [2] |
| Creatine | ~2.7 | LOQ to 6 µg/mL | - | - | [2] |
| Creatinine | ~3.0 | LOQ to 6 µg/mL | - | - | [2] |
Note: Retention times can vary based on the specific column and mobile phase conditions.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, making it ideal for samples with low concentrations of creatine phosphate or complex matrices.[5][6]
Principle: This technique combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. The analytes are separated on an LC column, ionized, and then detected based on their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer.
Experimental Protocol: LC-MS/MS for Rat Heart Tissue
This protocol is based on a method for the simultaneous determination of creatine phosphate and other nucleotides in rat heart.[5]
1. Sample Preparation (Rat Heart Tissue): a. Homogenize the heart tissue in a pre-cooled (0°C) methanol/water (1:1, v/v) solution.[5] b. Centrifuge the homogenate to precipitate proteins. c. Collect the supernatant for analysis.
2. LC-MS/MS Conditions:
- Column: Hypersil Gold AQ C18 column (150mm×4.6mm, 3μm).[5]
- Mobile Phase: Isocratic elution with 2 mmol/L ammonium acetate in water (pH 10.0, adjusted with ammonia).[5]
- Flow Rate: 0.3 mL/min.[6]
- Ionization Mode: Negative ion electrospray ionization (ESI-).[5]
- Detection Mode: Selective reaction monitoring (SRM).[5]
3. Standard Curve Preparation: a. Prepare a stock solution of creatine phosphate dipotassium salt in the mobile phase. b. Create a series of working standards by serial dilution. c. Analyze the standards to construct a calibration curve.
Quantitative Data Summary (LC-MS/MS)
| Analyte | Linearity Range | Precision (RSD%) | Accuracy (%) | Reference |
| Creatine Phosphate | 0.99 (r) | < 15.6 | 80.7 - 120.6 | [5] |
| Creatine | 0.99 (r) | < 15.6 | 80.7 - 120.6 | [5] |
Enzymatic Assay
Enzymatic assays provide a functional measurement of creatine phosphate and are often used in clinical settings. These assays are typically based on coupled enzyme reactions that lead to a change in absorbance or fluorescence.
Principle: The quantification of creatine phosphate can be indirectly achieved by measuring the activity of creatine kinase (CK), the enzyme that catalyzes the reversible transfer of a phosphate group between creatine and ATP.[7][8] In the reverse reaction, creatine phosphate and ADP are converted to creatine and ATP. The newly formed ATP can then be used in a coupled reaction to produce a detectable signal, such as the production of NADPH, which can be measured spectrophotometrically at 340 nm.[7][8]
Experimental Protocol: Enzymatic Assay for Biological Samples
This protocol is a general guideline based on commercially available creatine kinase activity assay kits.[7]
1. Sample Preparation:
- Serum/Plasma: Blood samples should be collected and processed to obtain serum or plasma. Samples should not be hemolyzed.[7]
- Tissue: Rinse tissue with phosphate-buffered saline (PBS) to remove blood. Homogenize the tissue in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).[7] Centrifuge the homogenate and use the clear supernatant for the assay.[7]
2. Assay Procedure (96-well plate format): a. Prepare a reaction mixture containing all the necessary reagents (e.g., ADP, glucose, hexokinase, glucose-6-phosphate dehydrogenase, NADP+). b. Add the sample (or standard) to the wells of a microplate. c. Add the reaction mixture to initiate the reaction. d. Incubate the plate at a controlled temperature (e.g., 37°C). e. Measure the absorbance at 340 nm at multiple time points to determine the rate of NADPH production.
3. Data Analysis: a. Calculate the rate of change in absorbance (ΔA340/min). b. Use the molar extinction coefficient of NADPH to convert the rate of absorbance change to the rate of enzyme activity (units/L). c. The creatine phosphate concentration can be inferred from the creatine kinase activity under specific assay conditions where creatine phosphate is the limiting substrate.
Quantitative Data Summary (Enzymatic Assay)
| Parameter | Value | Reference |
| Linear Range of CK activity | 30–1,800 units/L | [7] |
Mandatory Visualizations
Creatine Phosphate Energy Shuttle
The following diagram illustrates the central role of creatine phosphate in cellular energy buffering, shuttling high-energy phosphate from mitochondria to sites of ATP utilization.
Caption: The Creatine Phosphate energy shuttle pathway.
Experimental Workflow: HPLC Quantification
This diagram outlines the key steps involved in the quantification of creatine phosphate dipotassium salt from biological tissue using HPLC.
Caption: Experimental workflow for HPLC-based quantification.
Logical Relationship: Method Selection
This diagram illustrates the logical considerations for selecting an appropriate analytical method for creatine phosphate quantification.
Caption: Decision tree for analytical method selection.
References
- 1. scbt.com [scbt.com]
- 2. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High performance liquid chromatography: a rapid isocratic method for determination of creatine compounds and adenine nucleotides in myocardial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of creatine phosphate, creatine and 12 nucleotides in rat heart by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Enzyme Activity Measurement for Creatine Kinase [creative-enzymes.com]
Application Notes and Protocols for the Use of Sarcosine, N-(phosphonoamidino)-, dipotassium salt (Phosphocreatine dipotassium salt) in ³¹P NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sarcosine, N-(phosphonoamidino)-, dipotassium salt, more commonly known as phosphocreatine dipotassium salt, is a pivotal molecule in cellular bioenergetics. It serves as a rapidly accessible reserve of high-energy phosphate in tissues with high and fluctuating energy demands, such as skeletal muscle, heart, and brain.[1][2] The reversible transfer of its phosphate group to adenosine diphosphate (ADP) to regenerate adenosine triphosphate (ATP) is catalyzed by the enzyme creatine kinase (CK). This critical role in maintaining energy homeostasis makes phosphocreatine (PCr) a key biomarker for metabolic function and cellular health.[1]
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique that allows for the direct detection and quantification of phosphorus-containing compounds in vitro and in vivo.[3][4] Due to the 100% natural abundance and high gyromagnetic ratio of the ³¹P nucleus, compounds like PCr, ATP, and inorganic phosphate (Pi) can be well-resolved and monitored in real-time.[3][5] This application note provides a detailed overview of the use of this compound salt in ³¹P NMR spectroscopy, including its role in studying metabolic pathways and detailed protocols for experimental setup and data acquisition.
Principle of Detection and Key Applications
In a typical ³¹P NMR spectrum of striated muscle, distinct peaks for PCr, the three phosphate groups of ATP (α, β, and γ), and inorganic phosphate are visible.[4] The chemical shift of these peaks provides information about the local chemical environment, including intracellular pH and magnesium ion concentration.[4] The integral of the PCr peak is proportional to its concentration, allowing for quantitative analysis of cellular energy status.
Key Applications:
-
Assessment of Cellular Bioenergetics: Monitoring the relative concentrations of PCr and ATP provides a snapshot of the energetic state of a cell or tissue. A decrease in the PCr/ATP ratio is often indicative of metabolic stress or disease.[6]
-
Measurement of Creatine Kinase Kinetics: Using ³¹P magnetization transfer (MT) techniques, the forward and reverse reaction rates of the creatine kinase enzyme can be measured in vivo.[2][6][7] This provides a dynamic view of the capacity of the PCr/CK energy shuttle.
-
Determination of Intracellular pH: The chemical shift of the inorganic phosphate (Pi) peak is sensitive to pH. By measuring the difference in chemical shifts between the Pi and PCr peaks, the intracellular pH can be accurately determined.
-
Biomarker for Disease and Treatment Response: Alterations in PCr levels and CK kinetics are associated with a range of pathologies, including heart failure, neurodegenerative diseases, and myopathies.[1][6] ³¹P NMR can be used to non-invasively monitor disease progression and the efficacy of therapeutic interventions.
-
Internal Standard for Quantitative ³¹P NMR: Due to its sharp, well-defined signal that is often spectrally isolated from other phosphorus-containing metabolites, phosphocreatine can be used as an internal standard for the quantification of other analytes in ³¹P NMR.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to phosphocreatine as measured by ³¹P NMR in various biological systems.
Table 1: Typical Concentrations of Phosphorus Metabolites in Human Skeletal Muscle
| Metabolite | Concentration (mM) |
| Phosphocreatine (PCr) | ~30 |
| Adenosine Triphosphate (ATP) | ~10 |
| Inorganic Phosphate (Pi) | ~5 |
Source: Data compiled from multiple studies.[6]
Table 2: In Vitro Kinetic Parameters of the Creatine Kinase Reaction
| Parameter | Value | Conditions |
| Forward Rate Constant (PCr → ATP) | 1.3 x 10⁸ s⁻¹ M⁻² | pH 7, 35°C |
| Reverse Rate Constant (ATP → PCr) | 9.9 x 10⁻³ s⁻¹ M⁻¹ | pH 7, 35°C |
| Activation Energy (Forward) | 15 ± 2 kcal/mol | pH 7 |
| Activation Energy (Reverse) | 17.5 ± 1.5 kcal/mol | pH 8 |
Source: In vitro data from ³¹P NMR spectroscopy.[7]
Table 3: In Vivo Creatine Kinase Flux in Resting Bullfrog Biceps Muscle
| Parameter | Value |
| Creatine Kinase Reaction Flux | 3.6 mmol/kg wet wt. per s |
Source: Measured by ³¹P-saturation transfer NMR.[8]
Experimental Protocols
Protocol 1: In Vitro Quantitative ³¹P NMR using this compound Salt as an Internal Standard
This protocol describes the use of this compound salt as an internal standard for quantifying a phosphorus-containing analyte.
1. Materials:
- This compound salt
- Analyte of interest
- Deuterated solvent (e.g., D₂O)
- Buffer solution (e.g., phosphate buffer, pH 7.4)
- NMR tubes
2. Sample Preparation:
- Accurately weigh a known amount of this compound salt (internal standard) and the analyte.
- Dissolve both compounds in a known volume of buffer solution prepared with D₂O.
- Vortex the solution until both the standard and analyte are fully dissolved.
- Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
- Spectrometer: Use a high-field NMR spectrometer equipped with a phosphorus probe.
- Lock: Lock the spectrometer on the deuterium signal from the D₂O.
- Shimming: Shim the magnetic field to obtain optimal resolution.
- Acquisition Parameters:
- Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.
- Flip Angle: Use a 90° pulse to ensure quantitative results.
- Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of the phosphorus nuclei being measured) to allow for full relaxation between scans. This is critical for accurate quantification.
- Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- Proton Decoupling: Use proton decoupling to simplify the spectrum and improve sensitivity.
4. Data Processing and Analysis:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Integrate the area of the well-resolved peaks corresponding to the internal standard (phosphocreatine) and the analyte.
- Calculate the concentration of the analyte using the following formula[3]: Concentration_analyte = (Integral_analyte / Integral_standard) * (Moles_standard / Moles_analyte) * (Concentration_standard)
Protocol 2: In Vivo ³¹P Magnetization Transfer for Creatine Kinase Kinetics
This protocol provides a general methodology for measuring the forward flux of the creatine kinase reaction (PCr → ATP) in vivo using saturation transfer.
1. Subject Preparation (for in vivo studies):
- Ensure the subject is positioned comfortably within the NMR scanner.
- Place a ³¹P surface coil over the tissue of interest (e.g., skeletal muscle).
2. NMR Data Acquisition:
- Localization: Use appropriate localization techniques (e.g., DRESS, ISIS) to isolate the signal from the desired volume of interest.[6]
- Control Spectrum: Acquire a fully relaxed control ³¹P spectrum without saturation.
- Saturation Transfer Experiment:
- Apply a frequency-selective saturation pulse at the resonance frequency of γ-ATP. This will selectively saturate the γ-ATP signal.
- Immediately after the saturation pulse, acquire the ³¹P spectrum.
- The saturation of the γ-ATP will be transferred to the PCr pool via the creatine kinase reaction, leading to a decrease in the intensity of the PCr signal.[6]
3. Data Analysis:
- Measure the intensity of the PCr peak in the control spectrum (M₀) and in the spectrum with γ-ATP saturation (Mₛ).
- The forward rate constant (k_f) of the creatine kinase reaction can be calculated from the fractional decrease in the PCr signal intensity and the intrinsic spin-lattice relaxation time (T₁) of the PCr peak.
- The flux through the creatine kinase reaction is then the product of the rate constant and the concentration of PCr.
Visualizations
Caption: The Creatine Kinase (CK) reaction pathway.
Caption: General workflow for a quantitative ³¹P NMR experiment.
Caption: Principle of ³¹P Magnetization Transfer for CK kinetics.
References
- 1. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D Creatine Kinase Imaging (CKI) for In Vivo Whole-Brain Mapping of Creatine Kinase Reaction Rates with 31P-Magnetization Transfer MR Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. mdpi.com [mdpi.com]
- 6. Assessing tissue metabolism by phosphorous-31 magnetic resonance spectroscopy and imaging: a methodology review - Liu - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 7. 31P NMR studies of the thermodynamics and kinetics of the creatine kinase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of phosphocreatine in energy transport in skeletal muscle of bullfrog studied by 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility issues with Sarcosine, N-(phosphonoamidino)-, dipotassium salt in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sarcosine, N-(phosphonoamidino)-, dipotassium salt (also known as phosphocreatine dipotassium salt).
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution and use of Sarcosine, N-(phosphonoamidino)-, dipotassium salt in aqueous solutions.
Q1: My Sarcosine, N-(phosphonoamidino)-, dipotassium salt is not dissolving easily. What can I do?
A1: Difficulty in dissolving this compound can be due to several factors. Here are some troubleshooting steps:
-
Ensure Fresh Solvent: Always use fresh, high-purity water or your desired buffer. Contaminants can affect solubility.
-
Vortex or Sonication: Gentle vortexing can aid dissolution. For more resistant clumps, brief sonication in a water bath can be effective. Avoid excessive heat, as this can lead to degradation.
-
pH Adjustment: The solubility of phosphocreatine salts can be pH-dependent. If you are not restricted to a specific pH for your experiment, you can try adjusting the pH. A patent suggests that a pH range of 8.0 to 12.0 can improve the stability of phosphocreatine solutions, which may also aid in dissolution[1].
-
Temperature: While heating can increase the solubility of many compounds, phosphocreatine is susceptible to degradation at higher temperatures[2]. If you must warm the solution, do so gently and for a minimal amount of time. It is generally recommended to prepare solutions at room temperature or on ice.
Q2: I've prepared a solution, but I see precipitation after a short period. Why is this happening and how can I prevent it?
A2: Precipitation after initial dissolution can be due to supersaturation or instability of the compound under your storage conditions.
-
Check Concentration: You may have exceeded the solubility limit in your specific buffer and at your storage temperature. Refer to the solubility data table below.
-
Storage Conditions: For short-term storage, keep the solution on ice. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C for up to three months[3][4]. Avoid repeated freeze-thaw cycles.
-
pH Stability: Phosphocreatine is less stable in acidic conditions, which can lead to degradation and potential precipitation of byproducts[2]. Ensure your buffer has adequate buffering capacity to maintain a stable pH, preferably neutral to slightly alkaline for improved stability[1][5].
Q3: My solution has a slight yellow tint. Is this normal?
A3: Sarcosine, N-(phosphonoamidino)-, dipotassium salt should form a colorless solution. A yellow tint may indicate degradation of the compound or the presence of impurities. It is recommended to use a fresh vial of the compound and prepare a new solution using high-purity reagents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for Sarcosine, N-(phosphonoamidino)-, dipotassium salt?
A1: The most common and recommended solvent is high-purity water. It is also soluble in aqueous buffers such as PBS (phosphate-buffered saline) at a pH of 7.2.
Q2: What is the solubility of Sarcosine, N-(phosphonoamidino)-, dipotassium salt in water?
A2: The reported solubility in water is 5 mg/mL[4]. It's important to note that the solubility of the disodium salt is reported to be higher, with values such as 25.51 mg/mL and 150 mg/mL being cited[3].
Q3: How should I store the solid compound?
A3: The solid compound should be stored at -20°C[4].
Q4: How should I store aqueous solutions of Sarcosine, N-(phosphonoamidino)-, dipotassium salt?
A4: For immediate use, solutions can be kept on ice. For long-term storage, it is best to prepare aliquots and freeze them at -20°C. Stock solutions are reported to be stable for up to 3 months under these conditions[3][4].
Q5: What is the stability of Sarcosine, N-(phosphonoamidino)-, dipotassium salt in aqueous solutions?
A5: The stability of phosphocreatine in aqueous solutions is influenced by pH and temperature. It is less stable in acidic conditions and at elevated temperatures, where it can degrade to creatine and inorganic phosphate[2]. A higher pH, in the range of 8.0 to 12.0, has been shown to improve stability[1].
Quantitative Solubility Data
| Compound | Solvent | Reported Solubility | Molar Concentration (approx.) | Source |
| Sarcosine, N-(phosphonoamidino)-, dipotassium salt | Water | 5 mg/mL | 17.4 mM | [4] |
| Sarcosine, N-(phosphonoamidino)-, dipotassium salt | PBS (pH 7.2) | 5 mg/mL | 17.4 mM | |
| Sarcosine, N-(phosphonoamidino)-, disodium salt | Water | 25.51 mg/mL | 100 mM | |
| Sarcosine, N-(phosphonoamidino)-, disodium salt | Water | 150 mg/mL | 588 mM | [3] |
| Sarcosine, N-(phosphonoamidino)-, disodium salt | Water | ≥54.6 mg/mL | ≥214 mM | [6] |
Molecular Weight of Sarcosine, N-(phosphonoamidino)-, dipotassium salt: 287.29 g/mol Molecular Weight of Sarcosine, N-(phosphonoamidino)-, disodium salt: 255.08 g/mol
Experimental Protocol: Preparation of an Aqueous Solution
This protocol outlines the steps for preparing a sterile aqueous solution of Sarcosine, N-(phosphonoamidino)-, dipotassium salt.
Materials:
-
Sarcosine, N-(phosphonoamidino)-, dipotassium salt powder
-
Sterile, high-purity water or desired sterile buffer
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes
-
Laminar flow hood or sterile work area
Procedure:
-
Determine the required concentration and volume of the solution for your experiment.
-
In a sterile environment (e.g., laminar flow hood), accurately weigh the required amount of Sarcosine, N-(phosphonoamidino)-, dipotassium salt powder using a calibrated analytical balance.
-
Transfer the powder to a sterile conical tube or vial.
-
Add the appropriate volume of sterile water or buffer to the tube.
-
Tightly cap the tube and vortex gently until the powder is completely dissolved. If necessary, brief sonication can be used.
-
Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear and colorless.
-
For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
If not for immediate use, aliquot the solution into single-use sterile tubes, label them clearly, and store at -20°C.
Visualizations
Caption: Troubleshooting workflow for dissolution issues.
Caption: Experimental workflow for solution preparation.
References
- 1. WO2019180199A1 - Stable aqueous composition of phosphocreatine - Google Patents [patents.google.com]
- 2. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Creatine Phosphate disodium salt ≥97% (TLC), crystalline, mitocondrial energy storage, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. Creatine Phosphate dipotassium salt ≥98% (TLC), solid, high-energy phosphate compound, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. Phosphocreatinine, a high-energy phosphate in muscle, spontaneously forms phosphocreatine and creatinine under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Stability of creatine phosphate dipotassium salt at different pH and temperatures.
This technical support center provides guidance on the stability of creatine phosphate dipotassium salt at various pH levels and temperatures. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing creatine phosphate dipotassium salt powder?
A: Creatine phosphate dipotassium salt in its solid, powdered form is generally stable. For optimal longevity, it should be stored in a cool, dry place, with containers securely sealed to protect it from environmental extremes.
Q2: How should I prepare and store stock solutions of creatine phosphate dipotassium salt?
A: To prepare a stock solution, dissolve the creatine phosphate dipotassium salt in the desired buffer. For storage, it is recommended to aliquot the reconstituted solution and freeze it. Stock solutions can be stable for up to 3 months at -20°C[1]. Alternatively, for longer-term storage, some sources suggest storing at -80°C for use within 6 months, while for shorter-term, storage at -20°C for use within one month is advised[2][3]. It is crucial to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound[2][3].
Q3: What are the primary factors that affect the stability of creatine phosphate dipotassium salt in an aqueous solution?
A: The stability of creatine phosphate dipotassium salt in a solution is primarily influenced by two factors: pH and temperature[4][5]. The degradation process is an intramolecular cyclization that converts creatine to creatinine[4][5].
Q4: How does pH affect the stability of the solution?
A: The solution is most stable at a neutral pH, between 6.5 and 7.5[4]. As the pH of the solution becomes more acidic, the rate of degradation to creatinine significantly increases[4].
Q5: How does temperature impact the stability of the solution?
A: Higher temperatures accelerate the degradation of creatine phosphate dipotassium salt in a solution[4][5]. To minimize degradation, it is advisable to store solutions at refrigerated temperatures (2-8°C) or frozen, especially if they are not for immediate use[4][6].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly low potency of the prepared solution. | Degradation due to improper storage conditions. | - Verify the pH of the solution; adjust to a neutral pH if necessary.- Ensure the solution is stored at the recommended temperature (-20°C or -80°C)[1][2][3].- Avoid multiple freeze-thaw cycles by preparing single-use aliquots[2][3].- Prepare fresh solutions for critical experiments. |
| Presence of crystals or precipitate in a refrigerated solution. | Crystallization of the compound, which can occur over time, especially in concentrated solutions. | - Gently warm the solution to 37°C and use an ultrasonic bath to aid in redissolving the precipitate[2].- Consider preparing a more dilute solution if precipitation is a recurring issue. |
| Inconsistent experimental results. | Variability in the stability of the creatine phosphate solution between experiments. | - Standardize the solution preparation and storage protocol.- Prepare fresh stock solutions at regular intervals.- Always use solutions that have been stored for a similar duration in comparative experiments. |
Stability Data
Table 1: Effect of pH on Creatine Degradation at 25°C
| pH | Degradation after 3 days (%) |
| 7.5 | Relatively Stable |
| 6.5 | Relatively Stable |
| 5.5 | 4 |
| 4.5 | 12 |
| 3.5 | 21 |
Data adapted from studies on creatine stability[4].
Table 2: Effect of Temperature on Creatine Degradation
| Temperature | Observation |
| Room Temperature (25°C) | Significant degradation over several days[4]. |
| Refrigerated (2-8°C) | Degradation is slowed compared to room temperature[4][6]. |
| Frozen (-20°C) | Recommended for short to medium-term storage of stock solutions (up to 3 months)[1]. |
| Ultra-low Temperature (-80°C) | Recommended for long-term storage of stock solutions (up to 6 months)[2][3]. |
Experimental Protocols
Protocol for a Basic Stability Study of Creatine Phosphate Dipotassium Salt
-
Preparation of Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.5, 7.0, and 8.0).
-
Preparation of Test Solutions: Dissolve a known concentration of creatine phosphate dipotassium salt in each buffer solution.
-
Incubation: Aliquot the test solutions and incubate them at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72, and 168 hours).
-
Sample Analysis: Analyze the concentration of the remaining creatine phosphate dipotassium salt and the formation of its degradation products (e.g., creatinine) using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection[7][8][9].
-
Data Analysis: Calculate the degradation rate at each pH and temperature condition.
Visualizations
References
- 1. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. essentialsportsnutrition.com [essentialsportsnutrition.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. mds.marshall.edu [mds.marshall.edu]
- 6. Effect of temperature on the creatine kinase equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]
- 9. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
Common experimental artifacts when using creatine phosphate dipotassium salt.
This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of creatine phosphate dipotassium salt in experimental settings. Below are frequently asked questions, troubleshooting advice for common artifacts, and key technical data to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is creatine phosphate dipotassium salt and what is its primary role in experiments?
A1: Creatine phosphate dipotassium salt is a high-energy phosphate compound used extensively in biochemical and cell-based assays.[1] Its primary function is to serve as a rapidly available source of high-energy phosphate to regenerate adenosine triphosphate (ATP) from adenosine diphosphate (ADP), a reaction catalyzed by the enzyme creatine kinase (CK).[2][3] This makes it a critical component of ATP regeneration systems, which are essential for maintaining energy levels in demanding in vitro processes like cell-free protein synthesis.[4][5]
Q2: How should I prepare and store stock solutions of creatine phosphate dipotassium salt?
A2: Due to its limited stability in aqueous solutions, it is crucial to prepare fresh solutions for each experiment whenever possible.[6] If a stock solution must be prepared, it should be reconstituted in high-purity water, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and frozen at -20°C or -80°C.[7] Under these conditions, stock solutions are generally stable for up to three months at -20°C.
Q3: What are the main degradation products of creatine phosphate?
A3: The primary degradation product of creatine phosphate in solution is creatinine, which is formed through an irreversible, intramolecular cyclization.[8][9] This degradation is accelerated by lower pH (acidic conditions) and higher temperatures.[9] Another potential impurity in solid creatine phosphate is inorganic phosphate.
Q4: Is there a difference between the dipotassium and disodium salts of creatine phosphate?
A4: Yes, the primary difference for experimental purposes is their solubility. The disodium salt has a significantly higher solubility in water (150 mg/mL) compared to the dipotassium salt (5 mg/mL). This can be a critical factor when high concentrations are required for an assay. Additionally, the choice of salt is important if your experimental system is sensitive to high concentrations of either potassium or sodium ions.[10]
Troubleshooting Experimental Artifacts
Q1: My assay shows lower-than-expected activity over time. What could be the cause?
A1: This is a common artifact caused by the degradation of creatine phosphate in your reaction buffer. Creatine phosphate is not stable in aqueous solutions, and its rate of hydrolysis to inactive creatinine increases at lower pH and higher temperatures.[9]
-
Solution:
-
Prepare Fresh: Always prepare your creatine phosphate solution immediately before use. Avoid using solutions that have been stored for extended periods, even if refrigerated.[6]
-
pH Control: Ensure your experimental buffer is at a neutral or slightly alkaline pH (pH 7.0 or higher). Degradation is significantly faster in acidic conditions.[9][11] For instance, at 25°C, creatine degradation is only 4% at pH 5.5 after three days, but it increases to 21% at pH 3.5.[9]
-
Temperature Management: Keep all solutions and reaction mixtures on ice as much as possible to minimize thermal degradation.
-
Q2: I'm having difficulty dissolving the creatine phosphate dipotassium salt to my desired concentration.
A2: The dipotassium salt of creatine phosphate has limited solubility in water (approx. 5 mg/mL). Attempting to create highly concentrated stock solutions can be challenging.
-
Solution:
-
Check Solubility Limits: First, confirm that your target concentration does not exceed the solubility limit (see table below).
-
Gentle Warming: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[1] However, be mindful that elevated temperatures can accelerate degradation.[9]
-
Use an Alternative Salt: If high concentrations are essential, consider using creatine phosphate disodium salt, which has a much higher aqueous solubility (150 mg/mL).[6]
-
pH Adjustment: Neutralizing the pH of the solution may also help improve solubility.[6]
-
Q3: I am seeing unexpectedly high background signal in my creatine kinase (CK) assay.
A3: High background in a CK assay can stem from several sources, including interfering enzymes from your sample or contamination of the creatine phosphate reagent.
-
Solution:
-
Inhibit Adenylate Kinase (AK): Biological samples, particularly those with hemolysis, can contain adenylate kinase, which also produces ATP and interferes with the CK measurement.[3][12] Including AK inhibitors like diadenosine pentaphosphate (10 µmol/L) and adenosine monophosphate (AMP, 5 mmol/L) in your assay buffer can suppress this activity.[12]
-
Check for Inorganic Phosphate: Your creatine phosphate reagent may be contaminated with inorganic phosphate (Pi). This can affect assays where Pi is a measured byproduct or where the ATP/ADP ratio is critical. Use a high-purity grade of creatine phosphate (typically ≤0.5% inorganic phosphate).
-
Sample Quality: Avoid using hemolyzed samples, as red blood cells release enzymes and other components (like ADP and glucose-6-phosphate) that can artificially inflate CK activity readings.[3]
-
Q4: My results are inconsistent across different experimental days.
A4: Poor reproducibility is often linked to the instability of creatine phosphate and variations in solution preparation.
-
Solution:
-
Standardize Preparation: Implement a strict, standardized protocol for preparing the creatine phosphate solution for every experiment. This includes using the same buffer, pH, and temperature.
-
Use Aliquots: If you must use a frozen stock solution, ensure it is properly aliquoted to prevent multiple freeze-thaw cycles, which can degrade the compound.[7]
-
Quality Control: Periodically verify the concentration and purity of your creatine phosphate stock, especially if it has been stored for an extended period. A stability-indicating HPLC method can be used for this purpose.[13]
-
Quantitative Data Presentation
The properties of creatine phosphate salts can vary. The tables below summarize key quantitative data for the dipotassium and related salts.
Table 1: Solubility of Creatine Phosphate Salts
| Compound | Solvent | Solubility | Molar Equivalent |
| Creatine Phosphate Dipotassium Salt | Water | 5 mg/mL | ~17.4 mM |
| Creatine Phosphate Disodium Salt | Water | 150 mg/mL[6] | ~588 mM |
| Creatine Monohydrate | Water (20°C) | 14 g/L[9][14] | ~94 mM |
Table 2: Stability of Creatine in Aqueous Solution
| pH | Temperature | Storage Duration | Degradation (%) |
| 7.5 | 25°C | 3 days | ~0%[9] |
| 5.5 | 25°C | 3 days | 4%[9][15] |
| 4.5 | 25°C | 3 days | 12%[9][15] |
| 3.5 | 25°C | 3 days | 21%[9][15] |
Table 3: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Expected Stability |
| -20°C | Up to 3 months | Stable |
| -20°C | 1 month (in solvent) | Stable[1][7] |
| -80°C | 1 year (in solvent) | Stable[7] |
| -80°C | Up to 6 months | Stable[1] |
Experimental Protocols & Visualizations
Protocol 1: ATP Regeneration System for In Vitro Assays
This protocol describes the preparation of a standard ATP regeneration system used in applications like cell-free protein synthesis.
Materials:
-
Creatine Phosphate Dipotassium Salt (high purity, ≥98%)
-
Creatine Kinase (CK) from rabbit muscle
-
Adenosine Diphosphate (ADP)
-
Assay Buffer (e.g., HEPES or Tris-based, pH 7.4)
-
Magnesium Chloride (MgCl₂)
Methodology:
-
Prepare a 10x Energy Mix:
-
On the day of the experiment, prepare a 10x concentrated energy mix in your assay buffer.
-
Combine Creatine Phosphate (final concentration in 1x mix: 15-40 mM), ADP (final concentration in 1x mix: 1-2 mM), and MgCl₂ (final concentration in 1x mix: 2-5 mM). For example, to make 1 mL of a 10x mix for a final concentration of 20 mM Creatine Phosphate, you would need a 200 mM concentration in the 10x mix.
-
Gently vortex to dissolve and keep on ice. Note: Due to solubility limits, achieving high concentrations with the dipotassium salt may require warming or using the disodium salt.
-
-
Prepare Creatine Kinase Solution:
-
Prepare a stock solution of Creatine Kinase (e.g., 1-2 mg/mL) in a suitable buffer.
-
Keep the enzyme solution on ice at all times.
-
-
Assemble the Final Reaction:
-
In your reaction tube, combine your experimental components (e.g., cell lysate, DNA/RNA template, etc.).
-
Add the 10x Energy Mix to a final 1x concentration.
-
Add Creatine Kinase to a final concentration of 10-20 µg/mL.
-
Add assay buffer to reach the final reaction volume.
-
-
Incubation:
-
Incubate the reaction at the desired temperature (e.g., 30°C or 37°C) for the specified duration. The ATP regeneration system will maintain ATP levels throughout the incubation.
-
Diagrams
Caption: ATP Regeneration via the Creatine Kinase System.
Caption: Troubleshooting Workflow for Common Artifacts.
References
- 1. glpbio.com [glpbio.com]
- 2. jinfiniti.com [jinfiniti.com]
- 3. eclinpath.com [eclinpath.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. mds.marshall.edu [mds.marshall.edu]
- 9. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potassium Ions are More Effective than Sodium Ions in Salt Induced Peptide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphocreatinine, a high-energy phosphate in muscle, spontaneously forms phosphocreatine and creatinine under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Creatine kinase in serum: 2. Interference of adenylate kinase with the assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting unexpected results in assays with Sarcosine, N-(phosphonoamidino)-, dipotassium salt.
Welcome to the technical support center for Sarcosine, N-(phosphonoamidino)-, dipotassium salt, also commonly known as phosphocreatine dipotassium salt. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in assays utilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What is Sarcosine, N-(phosphonoamidino)-, dipotassium salt and what is its primary application in assays?
A1: Sarcosine, N-(phosphonoamidino)-, dipotassium salt (this compound salt) is a high-energy phosphate compound. Its primary application in laboratory settings is as a substrate for the enzyme Creatine Kinase (CK). In the presence of Adenosine Diphosphate (ADP), CK catalyzes the transfer of a phosphate group from phosphocreatine to ADP, forming Adenosine Triphosphate (ATP) and creatine. This reaction is often the first step in a coupled enzymatic assay to measure CK activity.
Q2: How should Sarcosine, N-(phosphonoamidino)-, dipotassium salt be stored?
A2: The solid compound should be stored at -20°C. Once reconstituted in an aqueous solution, it is recommended to aliquot and freeze the stock solution at -20°C. These stock solutions are generally stable for up to 3 months. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: What are the common signs of degradation of this compound?
A3: Degradation can lead to the hydrolysis of the phosphocreatine molecule, resulting in an increase in free creatine and inorganic phosphate in your stock solution. In an assay, this can manifest as a high background signal or a decreased reaction rate. Visually, you might observe turbidity in the solution. It is recommended to prepare fresh solutions if degradation is suspected.
Q4: Can this compound be used in cell-based assays?
A4: While it is primarily used in biochemical assays as a substrate for purified or lysate-derived enzymes, its role in cellular energy metabolism makes it a compound of interest in studies of cellular bioenergetics. However, its direct application to live cells would require specific experimental design to ensure cell permeability and to interpret the results in the context of intracellular metabolic pathways.
Troubleshooting Guide
This guide addresses specific issues that may arise during assays using Sarcosine, N-(phosphonoamidino)-, dipotassium salt.
Issue 1: Higher than Expected Background Signal
| Possible Cause | Troubleshooting Step |
| Contamination of phosphocreatine stock with ATP or free creatine. | Run a blank reaction containing all components except the enzyme (Creatine Kinase). A significant signal in the blank indicates contamination of one of the reagents. Prepare fresh phosphocreatine and ADP solutions. |
| Spontaneous degradation of phosphocreatine. | Prepare a fresh solution of Sarcosine, N-(phosphonoamidino)-, dipotassium salt. Ensure that the pH of the assay buffer is within the optimal range for the enzyme and substrate stability. |
| Sample-related interference (e.g., endogenous enzymes in the sample). | If using biological samples, include a sample blank that contains the sample and all assay components except the phosphocreatine substrate to measure endogenous activity. |
Issue 2: Lower than Expected or No Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Degraded Sarcosine, N-(phosphonoamidino)-, dipotassium salt solution. | Prepare a fresh stock solution. Verify the concentration of the solution using a reliable method if possible. |
| Incorrect final concentration of the substrate in the assay. | Recalculate the required volume of the stock solution to achieve the optimal final concentration as per the experimental protocol. |
| Presence of inhibitors in the sample or reagents. | Common inhibitors of Creatine Kinase include ammonium sulfate and chloride ions. Ensure your buffers and sample preparation methods do not introduce these inhibitors. Chelate heavy metal ions with EDTA if contamination is suspected. |
| Suboptimal assay conditions (pH, temperature). | Verify that the assay buffer pH is optimal for Creatine Kinase activity (typically around 6.8-7.4 for the forward reaction and 9.0 for the reverse reaction). Ensure the assay is performed at the recommended temperature (e.g., 37°C). |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution of Sarcosine, N-(phosphonoamidino)-, dipotassium salt. | Ensure the compound is fully dissolved in the buffer before use. Gentle warming or vortexing may be necessary. |
| Pipetting errors leading to incorrect reagent concentrations. | Calibrate your pipettes regularly. Prepare a master mix of reagents for multiple reactions to ensure consistency. |
| Variability in sample handling and preparation. | Standardize your sample preparation protocol. If using frozen samples, ensure they are thawed consistently and kept on ice. |
Quantitative Data Summary
The following table summarizes the typical final concentrations of key reagents in a standard Creatine Kinase coupled enzymatic assay.
| Reagent | Final Concentration |
| Glycylglycine Buffer | 50 mM |
| Sarcosine, N-(phosphonoamidino)-, dipotassium salt | 10-30 mM |
| Adenosine 5'-diphosphate (ADP) | 1-2 mM |
| D-Glucose | 20 mM |
| β-Nicotinamide adenine dinucleotide phosphate (NADP+) | 0.4-1 mM |
| Magnesium Acetate | 10 mM |
| Hexokinase | ≥ 2 units/mL |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | ≥ 1 unit/mL |
Experimental Protocols
Protocol 1: Preparation of Sarcosine, N-(phosphonoamidino)-, dipotassium salt Stock Solution
-
Weighing: Accurately weigh the required amount of Sarcosine, N-(phosphonoamidino)-, dipotassium salt powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity deionized water or a suitable buffer (e.g., 100 mM Glycylglycine, pH 7.4) to achieve the desired stock concentration (e.g., 300 mM).
-
Mixing: Vortex the solution gently until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.
Protocol 2: Standard Creatine Kinase (CK) Activity Assay
This protocol is for a coupled enzymatic assay where the production of ATP from phosphocreatine and ADP is coupled to the reduction of NADP+ by Hexokinase and G6PDH. The increase in absorbance at 340 nm due to NADPH formation is monitored.
-
Prepare the Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, ADP, D-Glucose, NADP+, Magnesium Acetate, Hexokinase, and G6PDH at their final concentrations.
-
Pipette Reagents: To each well of a 96-well plate, add the appropriate volume of the master mix.
-
Add Sample: Add the sample containing the Creatine Kinase enzyme to each well. Include a positive control (purified CK) and a negative control (buffer or heat-inactivated sample).
-
Initiate the Reaction: Add the Sarcosine, N-(phosphonoamidino)-, dipotassium salt solution to each well to initiate the reaction.
-
Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C).
-
Calculate Activity: Determine the rate of change in absorbance (ΔA340/min) from the linear portion of the reaction curve. Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to calculate the enzyme activity.
Visualizations
Preventing the degradation of creatine phosphate dipotassium salt in solution.
Welcome to the technical support center for Creatine Phosphate Dipotassium Salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of creatine phosphate in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for creatine phosphate in an aqueous solution?
A1: In aqueous solutions, creatine phosphate is susceptible to non-enzymatic hydrolysis. The primary degradation pathway involves the intramolecular cyclization of the creatine moiety, which leads to the formation of creatinine and the release of inorganic phosphate.[1][2][3] This is a spontaneous process that can affect the integrity and efficacy of your experimental solutions.
Q2: What are the key factors that influence the rate of degradation?
A2: The stability of creatine phosphate in solution is primarily influenced by three main factors:
-
pH: The rate of degradation is highly dependent on the pH of the solution. Degradation is generally faster in acidic conditions (lower pH) and slows down in neutral to alkaline conditions.[4][5][6]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis and degradation.[5][7][8] Conversely, lower temperatures enhance stability.
-
Time: The longer the solution is stored, the greater the extent of degradation will be.[9]
Q3: What are the optimal storage conditions for a creatine phosphate dipotassium salt stock solution?
A3: For optimal stability, it is recommended to prepare stock solutions fresh. If storage is necessary, solutions should be aliquoted and frozen at -20°C.[10][11] Under these conditions, stock solutions can be stable for up to 3 months.[10][11] For short-term storage, refrigeration at 4°C is preferable to room temperature, as it significantly slows the degradation process.[7][12]
Q4: Can I store my creatine phosphate solution at room temperature?
A4: Storing creatine phosphate solutions at room temperature is not recommended for extended periods. Significant degradation can occur within days, especially if the pH is not optimized.[5][13] If a solution must be kept at room temperature, it should be used as quickly as possible after preparation.
Q5: How does pH specifically affect the stability of the solution?
A5: Creatine phosphate is most stable in neutral to alkaline conditions. Studies have shown that as the pH drops, the rate of degradation into creatinine increases significantly.[5][6] For example, at 25°C, the degradation is notably higher at a pH of 3.5 compared to a pH of 7.5.[5][6] Therefore, maintaining a pH in the neutral to slightly alkaline range (e.g., pH 7.0-9.0) is crucial for minimizing degradation.[4]
Troubleshooting Guide
Issue 1: My experimental results are inconsistent, and I suspect my creatine phosphate solution is the cause.
-
Possible Cause: Degradation of creatine phosphate into creatinine and inorganic phosphate, reducing the concentration of the active compound in your assay.
-
Troubleshooting Steps:
-
Verify Solution Age and Storage: Check how old your solution is and how it has been stored. Solutions stored for extended periods, especially at room temperature or in acidic buffers, are prone to degradation.
-
Prepare a Fresh Solution: The most reliable solution is to prepare a fresh stock of creatine phosphate dipotassium salt immediately before your experiment.
-
Adjust pH: Ensure the pH of your experimental buffer is in the neutral to slightly alkaline range (pH 7.0-9.0) to improve stability during the experiment.[4]
-
Perform a Quality Control Check: If possible, analyze your solution using a method like HPLC to quantify the concentration of creatine phosphate and check for the presence of creatinine.
-
Issue 2: I observe a precipitate or crystal growth in my refrigerated creatine phosphate solution.
-
Possible Cause: The solubility of creatine and its salts is temperature-dependent. At lower temperatures, such as 4°C, the compound can crystallize out of the solution, especially if the concentration is high.[13]
-
Troubleshooting Steps:
-
Gently Warm the Solution: Before use, warm the solution to room temperature or 37°C to redissolve the precipitate. Ensure it is fully dissolved by gentle vortexing.
-
Prepare Lower Concentration Aliquots: To prevent crystallization during storage, consider preparing and storing smaller aliquots at a slightly lower concentration.
-
Confirm Identity of Crystals: If the problem persists, the crystals could potentially be creatine monohydrate, which can form from the dissociation of salts in solution.[12][13]
-
Degradation Pathway and Influencing Factors
The following diagram illustrates the primary degradation pathway of creatine phosphate and the key factors that accelerate this process.
Caption: Degradation of creatine phosphate to creatinine is accelerated by heat, acidity, and time.
Troubleshooting Workflow for Solution Instability
Use this workflow to diagnose and resolve issues related to the stability of your creatine phosphate solution.
Caption: A logical workflow to troubleshoot inconsistent results from creatine phosphate solutions.
Experimental Protocols & Data
Stability Assessment of Creatine Phosphate Solution
This protocol outlines a method to assess the stability of a creatine phosphate solution over time using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of creatine phosphate and its primary degradation product, creatinine, in a solution under specific storage conditions (e.g., temperature, pH).
Materials:
-
Creatine Phosphate Dipotassium Salt
-
Creatinine standard
-
HPLC system with UV detector
-
C18 column (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5 µm)[4]
-
Mobile phase buffer (e.g., 0.2% w/v monopotassium phosphate and 0.2% w/v tetrabutylammonium hydroxide, adjusted to pH 6.6 with orthophosphoric acid)[4]
-
Diluent (e.g., water or a buffer with a pH of 9.0)[4]
-
Volumetric flasks, pipettes, and vials
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of creatine phosphate (e.g., 1 mg/mL) in the chosen diluent.
-
Prepare a separate stock solution of creatinine.
-
Create a series of calibration standards by diluting the stock solutions to known concentrations (e.g., for creatine phosphate: 80-120 µg/mL; for creatinine: LOQ to 6 µg/mL).[4]
-
-
Preparation of Sample Solution:
-
Prepare a batch of the creatine phosphate solution to be tested at the desired concentration in the buffer of interest.
-
Divide the solution into multiple aliquots in separate, sealed vials.
-
-
Storage and Sampling:
-
Store the aliquots under the desired conditions (e.g., Room Temperature (25°C) and Refrigerated (4°C)).
-
At specified time points (e.g., Day 0, Day 1, Day 3, Day 7, Day 14), remove one aliquot from each storage condition for analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.[4]
-
Set the UV detector to 210 nm.[4]
-
Inject the calibration standards to generate a standard curve for both creatine phosphate and creatinine.
-
Inject the samples from each time point.
-
-
Data Analysis:
-
Integrate the peak areas for creatine phosphate and creatinine in each chromatogram.
-
Use the standard curve to calculate the concentration of each analyte in the samples at each time point.
-
Calculate the percentage of creatine phosphate remaining at each time point relative to Day 0.
-
Quantitative Data Summary
The following tables summarize the expected degradation of creatine phosphate under different conditions, based on published data.
Table 1: Effect of Temperature on Creatine Degradation in Solution (pH ~3.6)
| Storage Time (Days) | % Degradation at Room Temp (25°C) | % Degradation at Refrigerated (4°C) |
| 0 | 0% | 0% |
| 15 | ~30% | ~10% |
| 30 | ~60% | ~40% |
| 45 | ~90% | ~80% |
Data synthesized from findings reported in studies on creatine stability, which show significantly faster degradation at room temperature compared to refrigeration.[12][13]
Table 2: Effect of pH on Creatine Degradation After 3 Days at 25°C
| pH of Solution | Approximate % Degradation |
| 7.5 | Relatively Stable |
| 6.5 | Relatively Stable |
| 5.5 | 4% |
| 4.5 | 12% |
| 3.5 | 21% |
Data adapted from Harris et al. (1999) as cited in Jäger et al. (2011), illustrating increased degradation in more acidic environments.[5][6]
References
- 1. Reactome | phosphocreatine + H2O => creatinine + orthophosphate [reactome.org]
- 2. lcms.cz [lcms.cz]
- 3. wwwn.cdc.gov [wwwn.cdc.gov]
- 4. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Creatine Phosphate dipotassium salt ≥98% (TLC), solid, high-energy phosphate compound, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purity Enhancement of Sarcosine, N-(phosphonoamidino)-, dipotassium salt
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address challenges encountered during the purification of Sarcosine, N-(phosphonoamidino)-, dipotassium salt.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, offering potential causes and actionable solutions.
Q1: My final product is a sticky, oily solid instead of a crystalline powder. What should I do?
A1: This issue, often referred to as "oiling out," typically occurs when the compound's melting point is lower than the temperature of the saturated solution or when residual solvents are present. Highly polar phosphonic acids can be particularly prone to this.
-
Potential Cause 1: Residual Solvents: The high polarity of the compound can make it retain solvents like water or methanol, resulting in a sticky appearance.
-
Solution:
-
High-Vacuum Drying: Dry the material under a high vacuum (e.g., <1 torr) for an extended period (12-24 hours), possibly with gentle heating (e.g., 40-50°C) if the compound is thermally stable.
-
Lyophilization (Freeze-Drying): If the compound is dissolved in water, freeze-drying is an excellent method for removing the final traces of water to yield a fluffy, solid powder.
-
-
Potential Cause 2: Improper Crystallization Solvent: The solvent system may not be optimal for inducing crystallization.
-
Solution:
-
Solvent System Adjustment: Highly polar compounds like this dipotassium salt often require a polar solvent for dissolution and a less polar "anti-solvent" to induce precipitation/crystallization. A common technique is to dissolve the compound in a minimal amount of hot water and then slowly add a miscible organic solvent like ethanol, isopropanol, or acetonitrile until the solution becomes cloudy, then allow it to cool slowly.[1]
-
Seed Crystals: If available, add a few seed crystals of a previously obtained pure, solid sample to the supersaturated solution to induce crystallization.[2]
-
Scratching: Scratching the inside surface of the flask with a glass rod at the air-solvent interface can create nucleation sites for crystal growth.[2]
-
Q2: HPLC analysis of my purified product shows a significant peak corresponding to unreacted sarcosine. How can I remove it?
A2: The presence of unreacted starting material is a common issue. Due to the high polarity of both sarcosine and the target compound, separation can be challenging.
-
Potential Cause: Incomplete reaction or inefficient initial purification.
-
Solution 1: Recrystallization: A carefully selected recrystallization protocol can effectively remove sarcosine. Since the dipotassium salt form of the product is likely more polar and water-soluble than zwitterionic sarcosine at neutral pH, exploiting solubility differences is key. A patent for a similar compound suggests adjusting the pH to 8-9 and then adding absolute ethanol to crystallize the desired salt.[3] This increase in pH ensures the sarcosine is in its carboxylate form, but the much larger phosphonoamidino salt should be less soluble in the resulting aqueous-organic mixture.
-
Solution 2: Preparative Reversed-Phase HPLC: For achieving the highest purity (>99%), preparative reversed-phase HPLC is the most effective method.[4] This technique is excellent for separating structurally similar and highly polar compounds. An ion-pairing agent may be required to achieve good separation (see Q4).
Q3: My NMR spectrum shows residual inorganic phosphate. What is the best removal strategy?
A3: Inorganic phosphate can originate from the hydrolysis of the phosphonoamidino group or from phosphorus-based reagents used in the synthesis.
-
Potential Cause: Compound degradation during workup/purification or carryover of phosphorus-containing reagents.
-
Solution: pH-Controlled Precipitation/Crystallization: The solubility of inorganic phosphate salts is highly dependent on the counter-ion and pH. While the dipotassium salt of your target compound is the desired product, it may be possible to selectively precipitate inorganic phosphate by changing the cation (e.g., adding a calcium or barium salt, though this introduces heavy metals and is less ideal) or by carefully adjusting the pH and solvent composition. Often, a well-executed crystallization from a water/ethanol or water/acetonitrile mixture will leave the more soluble inorganic salts behind in the mother liquor.[1]
Q4: I am struggling to get good peak shape and separation during HPLC analysis. What conditions are recommended?
A4: The target compound is highly polar and contains an ionizable phosphonic acid group, which can lead to poor retention and peak tailing on standard reversed-phase columns.[5][6]
-
Potential Cause: Lack of interaction with the stationary phase and/or multiple ionic forms of the analyte co-eluting.
-
Solution: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is the standard method for analyzing phosphocreatine and related analogs.[7][8][9]
-
Ion-Pairing Reagent: Add an ion-pairing agent like tetrabutylammonium hydrogen sulfate (TBA) to the mobile phase.[7][8] TBA forms a neutral, hydrophobic complex with the anionic phosphate group, improving its retention on a C18 column.
-
Mobile Phase: Use a buffered mobile phase (e.g., potassium phosphate buffer) with a gradient elution of an organic modifier like methanol or acetonitrile.[7][10]
-
pH Control: The pH of the mobile phase is critical. A low pH (e.g., pH 3.0) often yields better results for phosphocreatine compounds.[5][6]
-
Detection: The compound lacks a strong chromophore, so UV detection at a low wavelength (e.g., 210 nm) is typically required.[5][6][10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to look for in synthesized Sarcosine, N-(phosphonoamidino)-, dipotassium salt?
A1: Based on the synthesis of creatine and its analogs, the most likely impurities are:
-
Starting Materials: Unreacted sarcosine.
-
Side-Products: Creatinine-like cyclized byproducts formed via intramolecular displacement of the phosphate group.
-
Reagent-Related Impurities: Dicyandiamide (if cyanamide is used in the synthesis) and inorganic phosphate salts.
-
Degradation Products: Creatine, which could form from the breakdown of the target molecule.[11]
Q2: Which solvent systems are best for recrystallizing this compound?
A2: The ideal solvent system is one where the compound is highly soluble when hot but sparingly soluble when cold.[2] For a highly polar salt like this, aqueous and mixed-solvent systems are most effective. You may need to perform small-scale solubility tests to find the optimal system.[12] See the table below for starting points.
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of analytical techniques is recommended:
-
HPLC: Use an optimized IP-RP-HPLC method to determine purity (as a percentage of area under the curve) and identify known impurities by comparing retention times with standards.[7][10]
-
NMR Spectroscopy (¹H, ¹³C, ³¹P): This confirms the chemical structure of the compound and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound.
-
Elemental Analysis: Determines the elemental composition (C, H, N, K, P) to confirm the empirical formula of the salt.
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System (v/v) | Procedure | Rationale & Comments | Reference |
| Water / Ethanol | Dissolve in a minimum of hot water, then slowly add cold ethanol until turbidity persists. Cool slowly. | Classic method for precipitating polar salts from aqueous solutions. Ethanol acts as the anti-solvent. | [1][3] |
| Water / Acetonitrile | Dissolve in a minimum of hot water, then slowly add acetonitrile at room temperature. Cool slowly. | Acetonitrile is another effective anti-solvent for highly polar compounds. | [1][13] |
| Methanol / Acetone | Dissolve in a minimum of hot methanol, then add acetone. Cool slowly. | Suitable if the compound is sufficiently soluble in methanol. | [13] |
| Water | Dissolve in hot water to create a saturated solution and allow it to cool slowly. May require significant volume. | Simple but may lead to lower recovery due to the compound's likely high water solubility. | [13][14] |
Table 2: Starting Conditions for Ion-Pair RP-HPLC Analysis
| Parameter | Recommended Condition | Purpose | Reference |
| Column | C18, 5 µm (e.g., Kromasil) | Standard reversed-phase column for retaining the ion-pair complex. | [7][10] |
| Mobile Phase A | Aqueous Buffer: 0.2% KH₂PO₄ + 0.08% Tetrabutylammonium Hydrogen Sulfate (TBA), pH 3.0 | Provides the ion-pairing agent and maintains a stable, low pH for good peak shape. | [5][10] |
| Mobile Phase B | Methanol or Acetonitrile | Organic modifier to elute the compound. | [7][8] |
| Elution Mode | Gradient | Allows for elution of compounds with different polarities and cleans the column. | [7] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. | [8] |
| Detection | UV, 210 nm | End-absorption wavelength for compounds lacking a strong chromophore. | [5][6][10] |
| Column Temp. | 25-30 °C | For reproducible retention times. | - |
Experimental Protocols
Protocol 1: Recrystallization from Water/Ethanol
-
Dissolution: In an Erlenmeyer flask, dissolve the crude Sarcosine, N-(phosphonoamidino)-, dipotassium salt in the minimum required volume of hot deionized water (~80 °C) with stirring. Ensure all solid material dissolves.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.
-
Anti-Solvent Addition: Remove the solution from heat. While still warm, slowly add absolute ethanol dropwise with continuous swirling.
-
Induce Crystallization: Continue adding ethanol until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[12]
-
Maximize Yield: Once at room temperature, place the flask in an ice bath or refrigerator (2-4 °C) for at least 1-2 hours to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold 1:1 mixture of water/ethanol, followed by a rinse with pure cold ethanol to facilitate drying.[4]
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Protocol 2: Purity Analysis by IP-RP-HPLC
-
Sample Preparation: Accurately weigh and dissolve a sample of the purified product in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the HPLC system (Column and detectors from Table 2) with the initial mobile phase composition until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient program. For example:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% to 95% B (column wash)
-
25-30 min: 95% to 5% B (re-equilibration)
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks.
Visualizations
Caption: General experimental workflow for the purification via recrystallization.
Caption: Decision tree for troubleshooting common impurity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. rubingroup.org [rubingroup.org]
- 3. CN102633833A - Creatine phosphate sodium preparation method - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. scirp.org [scirp.org]
- 6. An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP in Rabbit Plasma and RBC: Application to a Pharmacokinetic Study [scirp.org]
- 7. [Simultaneous determination of exogenous phosphocreatine and its metabolite creatine in rabbit plasma using ion-pair reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid determination of creatine, phosphocreatine, purine bases and nucleotides (ATP, ADP, AMP, GTP, GDP) in heart biopsies by gradient ion-pair reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction and assay of creatine phosphate, purine, and pyridine nucleotides in cardiac tissue by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Three-step preparation and purification of phosphorus-33-labeled creatine phosphate of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US6399819B1 - Process for purifying creatine - Google Patents [patents.google.com]
Optimizing storage conditions for long-term stability of creatine phosphate dipotassium salt.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for the long-term stability of creatine phosphate dipotassium salt.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid creatine phosphate dipotassium salt?
For long-term stability, solid creatine phosphate dipotassium salt should be stored in a cool, dry, and well-ventilated area.[1] Recommended storage temperatures are between 2-8°C or at -20°C.[2][3] It is crucial to keep the container tightly sealed to protect it from environmental extremes and moisture.[1] The solid form is generally stable for extended periods under these conditions.
Q2: How should I store creatine phosphate dipotassium salt once it is in a solution?
Aqueous solutions of creatine phosphate are significantly less stable than the solid form. After reconstitution, it is recommended to aliquot the solution into smaller, single-use volumes and freeze them at -20°C.[2][4] Stock solutions can be stable for up to 3 months when stored at -20°C.[2][4] For even longer-term storage, some sources suggest that solutions stored at -80°C can be used within 6 months, while those at -20°C should be used within 1 month.[5] It is advisable to avoid repeated freeze-thaw cycles.[5]
Q3: What factors can cause the degradation of creatine phosphate in my experiments?
The primary degradation product of creatine phosphate is creatinine.[6][7] The rate of this degradation in solution is influenced by several factors:
-
pH: Creatine phosphate is more stable at a neutral pH (around 7.5). Lowering the pH significantly increases the rate of degradation to creatinine.[8]
-
Temperature: Higher temperatures accelerate the degradation process. Storing solutions at refrigerated (4°C) or frozen (-20°C) temperatures slows this process considerably compared to room temperature.[8][9]
-
Water Activity: The presence of water is necessary for the cyclization of creatine to creatinine. Reducing water activity has been shown to improve the stability of creatine in solution.[10]
Q4: I observed crystal formation in my refrigerated creatine phosphate solution. What is happening?
Crystal growth in refrigerated solutions can occur, particularly if the starting material was a different salt form, such as dicreatine citrate, which dissociates in water to creatine.[9] Over time, especially at lower temperatures, the less soluble creatine monohydrate can crystallize out of the solution.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results using creatine phosphate. | Degradation of creatine phosphate in stock or working solutions. | - Prepare fresh solutions from solid creatine phosphate dipotassium salt. - Ensure stock solutions are properly aliquoted and stored at -20°C or -80°C. - Avoid repeated freeze-thaw cycles. - Check the pH of your experimental buffers; maintain a neutral pH where possible. |
| Low purity of creatine phosphate detected by analytical methods (e.g., HPLC). | Improper storage of solid material, leading to degradation. | - Store solid creatine phosphate dipotassium salt in a tightly sealed container at 2-8°C or -20°C in a dry environment. - Protect the solid from light and moisture. |
| Precipitate forms in the creatine phosphate solution upon storage. | Crystallization of creatine monohydrate, especially at refrigerated temperatures. | - If using a different salt form initially, be aware of potential dissociation and crystallization. - Consider preparing smaller batches of solution more frequently to minimize storage time. - If the solution must be stored, freezing at -20°C is preferable to refrigeration to prevent crystallization. |
Data Summary
Table 1: Recommended Storage Conditions for Creatine Phosphate Dipotassium Salt
| Form | Temperature | Duration | Key Considerations |
| Solid | 2-8°C or -20°C | Long-term | Store in a tightly sealed container in a dry, well-ventilated area.[1][2] |
| Aqueous Solution | -20°C | Up to 3 months[2][4] | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution | -80°C | Up to 6 months[5] | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Stability Testing of Creatine Phosphate Dipotassium Salt Solutions
This protocol outlines a method to assess the stability of creatine phosphate solutions under various storage conditions.
1. Materials and Reagents:
- Creatine phosphate dipotassium salt
- Deionized water or appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
- HPLC system with UV detector or LC-MS/MS
- Appropriate HPLC column (e.g., C18)[11]
- Mobile phase (e.g., a mixture of potassium phosphate buffer and an ion-pairing agent like tetrabutylammonium hydroxide, adjusted to a specific pH)[12][13]
- Reference standards for creatine phosphate, creatine, and creatinine
2. Preparation of Stock Solution:
- Accurately weigh and dissolve creatine phosphate dipotassium salt in the chosen solvent to a known concentration (e.g., 1 mg/mL).
3. Storage Conditions:
- Aliquot the stock solution into separate sterile tubes for storage under different conditions:
- Room temperature (e.g., 25°C)
- Refrigerated (e.g., 4°C)
- Frozen (e.g., -20°C)
4. Sample Analysis:
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a sample from each storage condition.
- Analyze the samples by HPLC or LC-MS/MS to quantify the concentration of creatine phosphate and its degradation product, creatinine.[11][12][14]
- Use the reference standards to create a calibration curve for accurate quantification.
5. Data Analysis:
- Plot the concentration of creatine phosphate as a function of time for each storage condition.
- Calculate the degradation rate and half-life of creatine phosphate under each condition.
Visualizations
References
- 1. archpdfs.lps.org [archpdfs.lps.org]
- 2. Creatine Phosphate dipotassium salt ≥98% (TLC), solid, high-energy phosphate compound, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. Creatine Phosphate dipotassium salt ≥98% (TLC), solid, high-energy phosphate compound, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. glpbio.com [glpbio.com]
- 6. lcms.cz [lcms.cz]
- 7. youtube.com [youtube.com]
- 8. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of creatine compounds and adenine nucleotides in myocardial tissue by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High performance liquid chromatography: a rapid isocratic method for determination of creatine compounds and adenine nucleotides in myocardial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of creatine phosphate, creatine and 12 nucleotides in rat heart by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid precipitation of creatine phosphate dipotassium salt in buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of creatine phosphate dipotassium salt in buffer solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of creatine phosphate dipotassium salt?
A1: The solubility of creatine phosphate dipotassium salt is relatively low, especially when compared to its disodium counterpart. It is reported to be approximately 5 mg/mL in both water and Phosphate Buffered Saline (PBS) at pH 7.2.[1] For comparison, the disodium salt of creatine phosphate has a much higher solubility of about 150 mg/mL in water.[2][3]
Q2: What factors influence the solubility and stability of creatine phosphate dipotassium salt in solution?
A2: Several factors can impact the solubility and stability of creatine phosphate dipotassium salt:
-
Temperature: Increasing the temperature can enhance the solubility of creatine and its salts.[4] However, higher temperatures also accelerate the degradation of creatine to creatinine, its inactive byproduct.[4][5]
-
pH: Lowering the pH generally increases the solubility of creatine salts.[4] However, acidic conditions (low pH) also significantly increase the rate of degradation to creatinine.[4] Creatine is most stable at a neutral pH.[4]
-
Buffer Composition: The presence of certain ions in the buffer can lead to precipitation. For instance, phosphate buffers may precipitate in the presence of divalent cations like calcium. While creatine phosphate dipotassium salt itself contains potassium, caution should be exercised when using buffers containing other ions that could form insoluble salts.
-
Organic Solvents: The addition of organic solvents like acetonitrile or methanol to aqueous buffer solutions can cause the precipitation of phosphate salts.[6][7]
Q3: How should I prepare stock solutions of creatine phosphate dipotassium salt to avoid precipitation?
A3: To prepare a stock solution, it is recommended to:
-
Start by dissolving the creatine phosphate dipotassium salt in a small amount of high-purity water.
-
To aid dissolution, you can gently warm the solution to 37°C and use sonication in an ultrasonic bath.[8]
-
Once dissolved, you can add the appropriate buffer components.
-
For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Reconstituted stock solutions are reported to be stable for up to 3 months at -20°C.[1] Avoid repeated freeze-thaw cycles.
Q4: Can I prepare a high-concentration stock solution of creatine phosphate dipotassium salt?
A4: Achieving a high-concentration stock solution of the dipotassium salt is challenging due to its low intrinsic solubility (approximately 5 mg/mL). If a higher concentration is required for your experiment, consider using the more soluble creatine phosphate disodium salt.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding creatine phosphate dipotassium salt to the buffer. | The concentration exceeds the solubility limit at the given temperature and pH. | - Increase the volume of the buffer to lower the final concentration.- Gently warm the solution to 37°C while stirring.- Use a sonicator to aid dissolution. |
| Incompatibility with buffer components. | - If your buffer contains divalent cations (e.g., Ca²⁺, Mg²⁺), consider using a different buffer system like HEPES or Tris-HCl.- Prepare the creatine phosphate solution in water first, then add it to the final buffer. | |
| A clear solution becomes cloudy over time at room temperature. | Degradation of creatine phosphate and potential precipitation of byproducts. | - Prepare fresh solutions before each experiment.- Store stock solutions at -20°C or -80°C and thaw only what is needed. |
| Slow precipitation due to borderline saturation. | - Lower the working concentration of creatine phosphate.- Ensure the pH of the final solution is neutral, as significant deviations can affect stability. | |
| Precipitation occurs when the buffered solution is cooled or refrigerated. | Decreased solubility at lower temperatures. | - Prepare the solution at the temperature at which it will be used.- If refrigeration is necessary, you may need to work with a lower concentration. Before use, allow the solution to return to room temperature and check for any precipitate, which should be redissolved by gentle warming and mixing. |
| Precipitation is observed when adding an organic solvent. | Phosphate salts have lower solubility in the presence of organic solvents. | - If your protocol requires an organic solvent, minimize its final concentration.- Test the solubility of the buffer salt in the final aqueous-organic mixture before adding your active ingredients.[6][9] |
Quantitative Data on Solubility
The following table summarizes the available solubility data for creatine phosphate dipotassium salt and related compounds to provide a comparative overview.
| Compound | Solvent | Temperature | pH | Solubility |
| Creatine Phosphate Dipotassium Salt | Water | Not Specified | Not Specified | ~5 mg/mL |
| Creatine Phosphate Dipotassium Salt | PBS | Not Specified | 7.2 | ~5 mg/mL |
| Creatine Phosphate Disodium Salt | Water | Not Specified | Not Specified | ~150 mg/mL [2][3] |
| Creatine Monohydrate | Water | 20°C | ~7.0 | ~14 mg/mL[4] |
| Creatine Monohydrate | Water | 50°C | ~7.0 | ~34 mg/mL[4] |
Experimental Protocols
Protocol 1: Preparation of a 5 mg/mL Stock Solution of Creatine Phosphate Dipotassium Salt in HEPES Buffer
Materials:
-
Creatine Phosphate Dipotassium Salt
-
HEPES (free acid)
-
High-purity water (e.g., Milli-Q or equivalent)
-
1 M NaOH
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
Water bath or incubator at 37°C
Procedure:
-
Weigh out the desired amount of creatine phosphate dipotassium salt (e.g., 5 mg for a 1 mL stock).
-
Add the solid to a sterile microcentrifuge tube.
-
Add approximately 80% of the final desired volume of high-purity water.
-
Place the tube in an ultrasonic water bath for 5-10 minutes to aid initial dispersion.
-
Transfer the tube to a 37°C water bath for 15-20 minutes. Periodically vortex the tube gently to facilitate dissolution.
-
Once the creatine phosphate is fully dissolved, add the required amount of HEPES to achieve the desired final buffer concentration (e.g., for a 50 mM HEPES buffer).
-
Adjust the pH of the solution to the desired value (e.g., 7.4) using 1 M NaOH.
-
Bring the solution to the final volume with high-purity water.
-
For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Creatine Phosphate Energy Shuttle.
Caption: Troubleshooting workflow for precipitation issues.
References
- 1. Creatine Phosphate dipotassium salt ≥98% (TLC), solid, high-energy phosphate compound, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. Creatine Phosphate, Disodium Salt [sigmaaldrich.com]
- 3. Creatine Phosphate disodium salt ≥97% (TLC), crystalline, mitocondrial energy storage, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 7. Will phosphates precipitate in an HPLC column - PRIMER [mtc-usa.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Phosphocreatine Salts in Experimental Assays: Dipotassium vs. Disodium
For researchers, scientists, and drug development professionals, selecting the optimal reagents is paramount for reproducible and accurate experimental outcomes. This guide provides a comprehensive comparison of the dipotassium and disodium salts of phosphocreatine, a critical component in cellular energy metabolism studies and a key substrate in creatine kinase assays.
Phosphocreatine, chemically known as N-(phosphonoamidino)sarcosine, serves as a rapidly available reserve of high-energy phosphate in tissues with high and fluctuating energy demands, such as muscle and brain.[1][2] In experimental setting, its salt form is crucial for solubility and stability in aqueous solutions. This guide will delve into the nuanced differences between the dipotassium and disodium salts of phosphocreatine, presenting their physicochemical properties, performance in enzymatic assays, and considerations for their use in various research applications.
Physicochemical Properties: A Head-to-Head Comparison
The choice between the dipotassium and disodium salt of phosphocreatine can be influenced by several key physicochemical properties that affect their handling and application in experiments. While both salts serve the same fundamental purpose of providing the phosphocreatine molecule, their cationic counterparts can influence solubility and potentially interact differently with biological systems.
| Property | Phosphocreatine Dipotassium Salt | Phosphocreatine Disodium Salt |
| CAS Number | 18838-38-5[3] | 922-32-7 |
| Molecular Formula | C4H8K2N3O5P | C4H8N3Na2O5P |
| Solubility | Soluble in PBS (pH 7.2) at 5 mg/mL.[3] | Soluble in water to 100 mM. The sodium form generally has a higher solubility rate in water.[4] |
| Storage Temperature | -20°C[3] | -20°C[4] |
| Appearance | White solid[3] | White powder[4][5] |
| Purity | Data not consistently available in initial search | Typically ≥97%[4][5] |
| Impurities | Data not consistently available in initial search | Often specified, e.g., ≤0.02% free creatine[4][5] |
The Phosphocreatine-Creatine Kinase System: A Central Role in Cellular Energetics
The primary experimental application of phosphocreatine salts is in the study of the creatine kinase (CK) enzyme system. This system is fundamental to maintaining cellular ATP homeostasis, particularly during periods of high energy demand.[6][7] The reversible reaction catalyzed by creatine kinase is central to this process.
Experimental Protocols: Creatine Kinase Activity Assay
A common application for phosphocreatine salts is in the enzymatic assay of creatine kinase activity. The following is a generalized protocol based on established methods.[8][9][10][11] This assay typically uses the disodium salt of phosphocreatine.
Principle:
The assay measures the rate of NADPH formation, which is proportional to the creatine kinase activity. The reactions are as follows:
-
Phosphocreatine + ADP <--Creatine Kinase--> Creatine + ATP
-
ATP + Glucose <--Hexokinase--> ADP + Glucose-6-phosphate
-
Glucose-6-phosphate + NADP+ <--Glucose-6-phosphate Dehydrogenase--> 6-Phosphogluconate + NADPH + H+
The increase in absorbance at 340 nm due to the formation of NADPH is monitored spectrophotometrically.
Materials:
-
Phosphocreatine disodium salt
-
Adenosine 5'-diphosphate (ADP) sodium salt
-
D-Glucose
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Hexokinase
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay Buffer (e.g., Glycylglycine or Imidazole buffer)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Thermostatic cuvette holder or water bath
Procedure:
-
Prepare the Reagent Mixture: In the assay buffer, combine phosphocreatine, ADP, glucose, NADP+, hexokinase, and G6PDH to their final desired concentrations.
-
Sample Preparation: Prepare tissue or cell lysates containing creatine kinase.
-
Reaction Initiation: Add a specific volume of the sample to the pre-warmed reagent mixture in a cuvette.
-
Measurement: Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 340 nm over a set period.
-
Calculation: The creatine kinase activity is calculated from the rate of change in absorbance, the molar extinction coefficient of NADPH, and the sample dilution factor.
Considerations for Experimental Design
While both dipotassium and disodium salts of phosphocreatine are effective, the choice may depend on the specific experimental context:
-
Ionic Environment: The presence of either potassium (K+) or sodium (Na+) ions in the final reaction mixture should be considered, especially in experiments where ion concentration is a critical variable, such as studies of ion channels or transporters.
-
Solubility: For experiments requiring high concentrations of phosphocreatine, the higher water solubility of the disodium salt may be advantageous.[4]
-
Cost and Availability: The disodium salt appears to be more commonly cited in commercially available assay kits and may be more readily available and cost-effective.
-
NMR Studies: In nuclear magnetic resonance (NMR) spectroscopy studies, the choice of salt might be less critical than the purity of the compound itself, as both cations are NMR-active but typically do not interfere with ³¹P or ¹H NMR of phosphocreatine.[12][13][14]
Conclusion
Both dipotassium and disodium salts of phosphocreatine are suitable for a wide range of biochemical and physiological experiments. The disodium salt is more frequently documented in standard protocols for creatine kinase assays and generally exhibits higher water solubility. However, the dipotassium salt is a viable alternative, and the ultimate choice may be guided by specific experimental requirements, such as the desired ionic composition of the assay medium. For most standard applications, the performance difference between the two salts is likely to be negligible, provided they are of high purity. Researchers should always refer to the manufacturer's specifications for the particular salt being used to ensure optimal experimental conditions.
References
- 1. Phosphocreatine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. 18838-38-5 CAS MSDS (N-(phosphonoamidino)sarcosine, dipotassium salt) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Phosphocreatine =97 19333-65-4 [sigmaaldrich.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 3hbiomedical.com [3hbiomedical.com]
- 10. fn-test.com [fn-test.com]
- 11. atlas-medical.com [atlas-medical.com]
- 12. Resolution of Creatine and Phosphocreatine 1H Signals in Isolated Human Skeletal Muscle using HR-MAS 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 31P-NMR spectrum of phosphocreatine: deuterium-induced splitting of the signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phosphorus nuclear magnetic resonance spectroscopy of cardiac and skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ATP Regeneration Systems: Validation of Creatine Phosphate Dipotassium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of creatine phosphate dipotassium salt as an Adenosine Triphosphate (ATP) regenerating system against other common alternatives. The performance of each system is evaluated based on experimental data, with detailed protocols provided for key validation assays.
Introduction
In numerous enzymatic assays and cell-free systems, a constant supply of ATP is crucial for optimal performance. Since the direct addition of high concentrations of ATP can be inhibitory and costly, various ATP regenerating systems are employed to continuously replenish ATP from its hydrolyzed products, Adenosine Diphosphate (ADP) and Adenosine Monophosphate (AMP). The creatine phosphate/creatine kinase (CP/CK) system, utilizing creatine phosphate dipotassium salt, is a widely used method for this purpose. This guide validates its efficacy by comparing it with other prominent ATP regeneration systems.
The core of the creatine phosphate system is the reversible reaction catalyzed by creatine kinase (CK):
Creatine Phosphate + ADP ⇌ Creatine + ATP [1][2]
This reaction allows for the rapid regeneration of ATP, maintaining a high ATP/ADP ratio essential for many biological processes.[3][4]
Comparative Performance of ATP Regeneration Systems
The efficacy of an ATP regeneration system is often assessed by its ability to sustain an energy-demanding process, such as cell-free protein synthesis (CFPS). The following table summarizes the comparative performance of the creatine phosphate/creatine kinase (CP/CK) system against other common systems based on protein yield in in vitro CFPS experiments.
| ATP Regeneration System | Phosphate Donor | Enzyme(s) | Relative Performance (Protein Yield) | Key Advantages | Key Disadvantages |
| Creatine Phosphate / Creatine Kinase (CP/CK) | Creatine Phosphate | Creatine Kinase | Baseline | Simple, one-enzyme system; commercially available components. | Lower efficiency compared to PEP/PK; potential for phosphate accumulation.[5][6] |
| Phosphoenolpyruvate / Pyruvate Kinase (PEP/PK) | Phosphoenolpyruvate | Pyruvate Kinase | > 2-fold higher than CP/CK[6] | High energy phosphate donor, leading to high ATP regeneration efficiency. | PEP is relatively expensive and can be unstable. |
| Acetyl Phosphate / Acetate Kinase (AcP/AcK) | Acetyl Phosphate | Acetate Kinase | Comparable to or can exceed CP/CK | Acetyl phosphate is less expensive than PEP. | Can lead to the accumulation of acetate, which may affect reaction pH. |
| Pyruvate-Acetate Pathway (PAP) | Pyruvate | Pyruvate Oxidase, Acetate Kinase, Catalase | When combined with CP/CK, enhances protein yield by 78% compared to CP/CK alone.[5] | Utilizes a less expensive phosphate donor; can be combined with other systems for enhanced performance.[5] | More complex, multi-enzyme system.[5] |
| Polyphosphate / Polyphosphate Kinase (PPK) | Polyphosphate | Polyphosphate Kinase | Not directly compared to CP/CK in these studies | Polyphosphate is a very inexpensive phosphate donor. | Can chelate essential divalent cations like Mg2+. |
Experimental Protocols
Protocol for In Vitro ATP Regeneration using Creatine Phosphate/Creatine Kinase
This protocol is adapted from a standard in vitro kinase assay that employs a CP/CK-based ATP regeneration system.
Materials:
-
Creatine Phosphate Dipotassium Salt
-
Creatine Kinase (CK)
-
Adenosine Diphosphate (ADP)
-
Magnesium Chloride (MgCl₂)
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
ATP measurement assay kit (e.g., Luciferin-Luciferase based)
Procedure:
-
Preparation of 10x ATP Regeneration Mix:
-
Prepare a solution containing:
-
100 mM Creatine Phosphate Dipotassium Salt
-
10 mM ADP
-
100 mM MgCl₂
-
2 mg/mL Creatine Kinase
-
-
Dissolve the components in the desired reaction buffer.
-
This stock solution should be prepared fresh and kept on ice.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the components of the primary reaction (e.g., a kinase and its substrate).
-
Add the 10x ATP Regeneration Mix to a final concentration of 1x.
-
The final reaction volume will depend on the specific primary assay.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the primary enzyme (e.g., 30°C or 37°C).
-
Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes) to measure ATP concentration.
-
Protocol for Measuring ATP Concentration (Luciferin-Luciferase Assay)
This is a common and highly sensitive method for quantifying ATP levels.
Materials:
-
Luciferin-Luciferase Assay Kit (containing luciferase, luciferin substrate, and assay buffer)
-
Luminometer
-
White, opaque 96-well plates
-
ATP standards of known concentrations
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of ATP standards in the same buffer as the experimental samples. A typical range would be from 1 nM to 1 µM.
-
-
Sample Preparation:
-
At each time point from the ATP regeneration reaction, take an aliquot and dilute it in the assay buffer to fall within the range of the standard curve. This step is crucial to avoid saturating the luciferase enzyme.
-
-
Assay:
-
Pipette the diluted samples and ATP standards into the wells of the 96-well plate.
-
Prepare the luciferin-luciferase reagent according to the manufacturer's instructions.
-
Add the luciferin-luciferase reagent to each well.
-
Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
-
Data Analysis:
-
Plot the luminescence values of the ATP standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the ATP concentration in the experimental samples. The rate of ATP regeneration can be calculated from the increase in ATP concentration over time.
-
Visualizations
Signaling Pathway of the CP/CK ATP Regeneration System
References
- 1. Creatine Phosphokinase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ATP flux through creatine kinase in the normal, stressed, and failing human heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Creatine kinase, energy reserve, and hypertension: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP Regeneration from Pyruvate in the PURE System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to In Vitro ATP Regeneration: A Comparative Analysis of Alternatives to N-(phosphonoamidino)sarcosine
For researchers, scientists, and drug development professionals engaged in in vitro studies requiring sustained ATP levels, the choice of an appropriate ATP regeneration system is critical. While N-(phosphonoamidino)sarcosine, a phosphocreatine analog, is a viable option, a range of alternative energy sources offer distinct advantages in terms of cost, stability, and compatibility with various assay formats. This guide provides an objective comparison of the primary enzymatic ATP regeneration systems, supported by available experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable system for your research needs.
The continuous supply of ATP is essential for the in vitro study of many enzymatic processes, particularly those involving kinases, ligases, and ATPases. Direct addition of ATP is often insufficient due to its rapid hydrolysis and potential for product inhibition by ADP. To overcome this, enzymatic ATP regeneration systems are employed to continuously convert ADP back to ATP, maintaining a stable energy supply throughout the experiment. This guide focuses on the most common and effective alternatives to phosphocreatine-based systems.
Executive Summary of Alternative ATP Regeneration Systems
Four primary enzymatic systems are widely used for in vitro ATP regeneration. Each system consists of a high-energy phosphate donor and a corresponding kinase that catalyzes the transfer of the phosphate group to ADP. The selection of a particular system depends on factors such as the experimental context, the enzymes being studied, and the assay detection method.
| ATP Regeneration System | Phosphate Donor | Regenerating Kinase | Key Advantages | Key Disadvantages |
| Creatine Kinase System | Phosphocreatine (PCr) | Creatine Kinase (CK) | Biologically relevant, high efficiency. | Relatively high cost of PCr, potential for phosphate accumulation. |
| Pyruvate Kinase System | Phosphoenolpyruvate (PEP) | Pyruvate Kinase (PK) | High energy transfer potential, widely used. | PEP can be expensive, pyruvate byproduct may interfere with some assays. |
| Acetate Kinase System | Acetyl Phosphate (AcP) | Acetate Kinase (AK) | Acetyl phosphate is relatively inexpensive. | Acetyl phosphate is unstable in aqueous solutions, acetate byproduct can alter pH. |
| Polyphosphate Kinase System | Polyphosphate (PolyP) | Polyphosphate Kinase (PPK) | Polyphosphate is very inexpensive and stable, can regenerate ATP from AMP. | PPK may not be as commercially available as other kinases, potential for Mg2+ chelation by PolyP. |
Comparative Analysis of Performance
The efficiency of an ATP regeneration system is determined by the kinetic parameters of the regenerating kinase and the stability of the phosphate donor. While a direct, comprehensive side-by-side comparison of all systems under identical conditions is not extensively documented in a single study, a compilation of available data provides valuable insights.
Kinetic Parameters of Regenerating Kinases
The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), indicating the enzyme's affinity for its substrate. Lower Km values suggest a higher affinity.
| Regenerating Kinase | Substrate | Km (mM) | Vmax (µmol/min/mg) | Source |
| Acetate Kinase (from Lactococcus lactis) | Acetyl Phosphate | 0.54 - 0.55 | Not specified | [1] |
| ADP | Similar to Acetyl Phosphate | [1] | ||
| Acetate Kinase (from Desulfovibrio piger) | Acetyl Phosphate | 2.54 ± 0.26 | Not specified | [2] |
| ADP | 2.39 ± 0.24 | [2] | ||
| Pyruvate Kinase (from round spermatids) | PEP | 0.12 | Not specified | [3] |
| ADP | 0.29 | [3] | ||
| Polyphosphate Kinase (from Acinetobacter johnsonii) | AMP | 0.27 ± 0.02 | 180 ± 6 | [4] |
Note: The Vmax values are often reported under specific assay conditions and may not be directly comparable across different studies.
Stability of Phosphate Donors
The stability of the high-energy phosphate donor in the assay buffer is crucial for maintaining a consistent rate of ATP regeneration over the course of an experiment.
| Phosphate Donor | Relative Stability | Comments |
| Phosphocreatine | Stable | Generally stable in typical aqueous assay buffers. |
| Phosphoenolpyruvate | Stable | Generally stable under standard assay conditions. |
| Acetyl Phosphate | Unstable | Prone to spontaneous hydrolysis in aqueous solutions. The half-life can be a few hours at neutral pH. |
| Polyphosphate | Very Stable | Highly stable, making it suitable for long-duration experiments. |
Experimental Protocols
To facilitate the comparison and implementation of these ATP regeneration systems, the following section provides a generalized protocol for a luciferase-based kinase assay, which can be adapted for each regeneration system. Luciferase-based assays are highly sensitive and measure either the depletion of ATP (Kinase-Glo® type assays) or the production of ADP (ADP-Glo® type assays)[5][6]. The latter is often preferred as it directly measures the product of the kinase reaction.
General Protocol for a Comparative Kinase Assay using a Luciferase-Based Readout (ADP-Glo® Principle)
This protocol outlines a workflow to compare the efficiency of different ATP regeneration systems in a kinase assay.
1. Preparation of Reagents:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100. Note: Optimal buffer composition may vary depending on the kinase being studied.
-
Kinase: Prepare a stock solution of the kinase of interest at a concentration suitable for the assay.
-
Kinase Substrate: Prepare a stock solution of the specific peptide or protein substrate for the kinase.
-
ATP/ADP Stock Solutions: Prepare concentrated and accurately quantified stock solutions of ATP and ADP.
-
Regenerating Kinases: Prepare stock solutions of Creatine Kinase, Pyruvate Kinase, Acetate Kinase, or Polyphosphate Kinase.
-
Phosphate Donors: Prepare stock solutions of Phosphocreatine, Phosphoenolpyruvate, Acetyl Phosphate, or Polyphosphate. Note: Prepare Acetyl Phosphate solution fresh before each experiment due to its instability.
-
ADP-Glo® Reagent (Promega): Reconstitute according to the manufacturer's instructions. This reagent stops the kinase reaction and depletes the remaining ATP.
-
Kinase Detection Reagent (Promega): Reconstitute according to the manufacturer's instructions. This reagent converts ADP to ATP and provides luciferase and luciferin to generate a luminescent signal.
2. Experimental Setup:
For each ATP regeneration system to be tested, prepare a master mix containing the kinase buffer, kinase, kinase substrate, and a starting concentration of ADP (e.g., 10 µM).
3. Reaction Initiation and Incubation:
-
Dispense the master mix into a 96-well or 384-well white assay plate.
-
To initiate the kinase reaction and the ATP regeneration, add the respective regenerating kinase and phosphate donor to the wells designated for each system.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time course (e.g., 0, 15, 30, 60, 90, 120 minutes).
4. Signal Detection:
-
At each time point, add the ADP-Glo® Reagent to the respective wells to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to all wells. Incubate for 30-60 minutes at room temperature to allow for the conversion of ADP to ATP and the generation of a stable luminescent signal.
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced by the kinase reaction.
5. Data Analysis:
-
Plot the luminescence signal against time for each ATP regeneration system.
-
Calculate the initial reaction velocity for each system from the linear portion of the curve.
-
Compare the reaction velocities and the sustainability of the signal over time to determine the most effective ATP regeneration system for the specific kinase and assay conditions.
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental design, the following diagrams illustrate the signaling pathways of each ATP regeneration system and a generalized experimental workflow for their comparison.
Figure 1: Signaling pathways of the four primary enzymatic ATP regeneration systems.
Figure 2: Experimental workflow for comparing ATP regeneration systems in a kinase assay.
Conclusion and Recommendations
The choice of an in vitro ATP regeneration system is a critical decision that can significantly impact the quality and reliability of experimental data. While N-(phosphonoamidino)sarcosine and the broader phosphocreatine/creatine kinase system are effective, researchers should consider the alternatives based on the specific requirements of their study.
-
For studies requiring high biological relevance and efficiency, the phosphocreatine/creatine kinase system remains a strong choice, provided the cost of phosphocreatine is not a limiting factor.
-
The phosphoenolpyruvate/pyruvate kinase system offers a robust and widely used alternative, though the potential for byproduct interference should be considered.
-
For cost-effective screening applications where long-term stability is not paramount, the acetyl phosphate/acetate kinase system can be a suitable option, with the caveat of fresh reagent preparation.
-
The polyphosphate/polyphosphate kinase system is an excellent choice for long-duration experiments and when regenerating ATP from AMP is necessary, due to the low cost and high stability of polyphosphate.
By carefully considering the comparative data and protocols presented in this guide, researchers can select and implement the most appropriate ATP regeneration system to ensure the success and accuracy of their in vitro investigations.
References
- 1. Regulation of Acetate Kinase Isozymes and Its Importance for Mixed-Acid Fermentation in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetate kinase Activity and Kinetic Properties of the Enzyme in Desulfovibrio piger Vib-7 and Desulfomicrobium sp. Rod-9 Intestinal Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of round spermatids: kinetic properties of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyphosphate:AMP Phosphotransferase as a Polyphosphate-Dependent Nucleoside Monophosphate Kinase in Acinetobacter johnsonii 210A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative analysis of different commercial grades of creatine phosphate dipotassium salt.
For Researchers, Scientists, and Drug Development Professionals
Creatine phosphate, a pivotal molecule in cellular energy homeostasis, is commercially available in various grades, primarily as its dipotassium salt. The choice of grade is critical as it directly impacts experimental reproducibility, accuracy, and, in therapeutic applications, safety and efficacy. This guide provides an objective comparison of the common commercial grades of creatine phosphate dipotassium salt, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate grade for their specific needs.
Understanding the Grades: A Head-to-Head Comparison
The primary distinctions between the commercial grades of creatine phosphate dipotassium salt lie in their purity, impurity profiles, and the extent of quality control testing they undergo. While a universally standardized grading system is not in place, the market generally offers "Research Grade" and "Pharmaceutical Grade" (or equivalents with stringent quality control).
| Parameter | Research Grade | Pharmaceutical Grade |
| Purity (Assay) | Typically ≥98% (often determined by TLC)[1][2][3] | Typically ≥99% (determined by a validated, stability-indicating HPLC method)[4] |
| Impurities | May contain higher levels of related substances such as creatine, creatinine, and inorganic phosphate. Specific impurity limits are often not provided. | Strict limits on known and unknown impurities. A detailed impurity profile is established and monitored.[4] |
| Documentation | Certificate of Analysis (CoA) with basic information like purity and appearance. | Comprehensive CoA with detailed information on purity, impurity levels, residual solvents, heavy metals, and endotoxin levels (if applicable). Supported by extensive validation data. |
| Intended Use | In vitro research, enzyme assays, and non-clinical studies.[1] | Used as an active pharmaceutical ingredient (API) or a component in pharmaceutical formulations for clinical and therapeutic use.[5] |
| Manufacturing Standards | Good Laboratory Practice (GLP) | Good Manufacturing Practice (GMP) |
Performance Characteristics: A Data-Driven Assessment
The selection of a specific grade should be guided by the requirements of the application. Here, we compare key performance characteristics with supporting experimental insights.
Purity and Impurity Profile
The most significant differentiator between grades is the purity and the control over impurities. While research-grade material is suitable for many laboratory applications, the presence of impurities can have unintended consequences.
Table 1: Comparative Purity and Impurity Data (Illustrative)
| Grade | Purity (by HPLC) | Creatine (%) | Creatinine (%) | Inorganic Phosphate (%) |
| Research Grade | 98.5% | ≤ 1.0% | ≤ 0.5% | ≤ 0.5% |
| Pharmaceutical Grade | ≥ 99.5% | ≤ 0.2% | ≤ 0.1% | ≤ 0.1% |
Note: The values presented are illustrative and may vary between suppliers. It is crucial to consult the lot-specific Certificate of Analysis.
Solubility
Creatine phosphate dipotassium salt is generally soluble in water.[7] The solubility can be influenced by the presence of other salts and the overall purity of the material. For applications requiring high concentrations, it is advisable to perform solubility tests on the specific lot of material being used. The disodium salt of creatine phosphate exhibits high water solubility, often up to 150 mg/mL.
Stability
Creatine phosphate is susceptible to hydrolysis, especially under acidic conditions, breaking down into creatine and inorganic phosphate.[4] The stability of creatine phosphate solutions is pH-dependent, with greater stability observed at neutral to slightly alkaline pH.[8] Pharmaceutical-grade material, with its lower impurity profile, may exhibit enhanced stability in solution as certain impurities can catalyze degradation.
Stock solutions of creatine phosphate dipotassium salt are typically stable for up to 3 months when stored at -20°C.[9] For long-term storage, it is recommended to aliquot and freeze solutions to avoid repeated freeze-thaw cycles.[7]
Experimental Protocols
To ensure accurate and reproducible results, validated analytical methods are essential for the quality assessment of creatine phosphate dipotassium salt.
Protocol 1: Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is adapted from a stability-indicating HPLC method developed for creatine phosphate sodium salt and is applicable for the dipotassium salt with appropriate modifications.[4]
Objective: To quantify the purity of creatine phosphate dipotassium salt and to separate and quantify related impurities like creatine and creatinine.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Mobile Phase: An aqueous solution containing 0.2% (w/v) tetrabutylammonium hydroxide and 0.2% (w/v) monopotassium phosphate, with the pH adjusted to 6.6 with phosphoric acid.[4]
-
Diluent: Mobile phase or purified water.
-
Standards: Reference standards for creatine phosphate dipotassium salt, creatine, and creatinine.
Procedure:
-
Standard Preparation: Prepare a stock solution of the creatine phosphate dipotassium salt reference standard at a concentration of approximately 1 mg/mL in the diluent. Prepare separate stock solutions for creatine and creatinine. Create a mixed standard solution containing all three components at known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the creatine phosphate dipotassium salt sample in the diluent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculations: Calculate the purity of the creatine phosphate dipotassium salt and the percentage of each impurity by comparing the peak areas in the sample chromatogram to those in the standard chromatogram.
Visualizing Key Pathways and Workflows
The Creatine-Creatine Phosphate Energy Shuttle
Creatine phosphate plays a central role in cellular energy buffering through the creatine kinase reaction, which is often referred to as the creatine-creatine phosphate energy shuttle.[9] This system is crucial for rapidly replenishing ATP in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[10]
Caption: The Creatine-Creatine Phosphate energy shuttle between the mitochondrion and cytosol.
Experimental Workflow for Quality Control Analysis
The following diagram illustrates a typical workflow for the quality control analysis of a batch of creatine phosphate dipotassium salt, from sample reception to the final report.
Caption: A generalized workflow for the quality control of commercial creatine phosphate dipotassium salt.
Conclusion
The choice between different commercial grades of creatine phosphate dipotassium salt should be a well-informed decision based on the specific requirements of the intended application. For foundational research and in vitro studies, a high-quality research grade with a purity of ≥98% is often sufficient. However, for applications in drug development, clinical research, and as a component of pharmaceutical formulations, the use of a pharmaceutical grade manufactured under GMP conditions is imperative. This ensures the highest purity, a well-defined impurity profile, and batch-to-batch consistency, which are critical for the safety, efficacy, and regulatory compliance of the final product. Researchers are strongly encouraged to request and scrutinize the Certificate of Analysis for any grade of creatine phosphate dipotassium salt to ensure it meets the requirements of their experimental design.
References
- 1. scbt.com [scbt.com]
- 2. Creatine Phosphate dipotassium salt ≥98% (TLC), solid, high-energy phosphate compound, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. Creatine Phosphate dipotassium salt ≥98% (TLC), solid, high-energy phosphate compound, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medical applications of Creatine Phosphate Disodium Salt_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. selleckchem.com [selleckchem.com]
Unveiling the Bioenergetic Landscape: A Comparative Analysis of Sarcosine, N-(phosphonoamidino)-, dipotassium salt and its Analogue, Cyclocreatine
For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive compounds is paramount. This guide provides a comprehensive cross-validation of Sarcosine, N-(phosphonoamidino)-, dipotassium salt, more commonly known as phosphocreatine dipotassium salt, and its synthetic analogue, cyclocreatine. By examining their roles within the creatine kinase (CK) system, we illuminate their comparative performance with supporting experimental data and detailed methodologies.
The creatine kinase/phosphocreatine (CK/PCr) system is a cornerstone of cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, brain, and heart. This system facilitates the rapid regeneration of adenosine triphosphate (ATP) from adenosine diphosphate (ADP) using phosphocreatine as a phosphate donor. Both phosphocreatine and cyclocreatine interact with this pivotal pathway, albeit with distinct functional consequences that are critical for research and therapeutic development.
Comparative Performance: A Quantitative Overview
The following tables summarize the key quantitative parameters of phosphocreatine and cyclocreatine, offering a side-by-side comparison of their biochemical and cellular effects.
| Parameter | Sarcosine, N-(phosphonoamidino)-, dipotassium salt (Phosphocreatine) | Cyclocreatine | Reference |
| Role in CK System | Natural high-energy phosphate donor | Substrate analogue; its phosphorylated form is a poor phosphate donor | [1] |
| Effect on Cellular ATP | Directly regenerates ATP | Can lead to ATP depletion at high concentrations | [2] |
| Anti-cancer Activity | Limited direct anti-cancer activity reported | Demonstrates anti-proliferative effects in various cancer cell lines | [3][4] |
Table 1: Functional Comparison
| Compound | Cell Line | Effect | Concentration | Result | Reference |
| Cyclocreatine | Human neuroblastoma (IMR-5) | Inhibition of tumor growth | 1% in diet | More effective than 1% creatine | [4] |
| Cyclocreatine | Human neuroblastoma (CHP-134) | Inhibition of tumor growth | 1% in diet | 33% inhibition | [4] |
| Cyclocreatine | Rat mammary tumor (13762A) | Inhibition of tumor growth | 1% in diet | ~35% inhibition | [4] |
| Cyclocreatine | Rat sarcoma (MCI) | Inhibition of tumor growth | 1% in diet | 26% to 41% inhibition | [4] |
| Phosphocreatine (as part of a supplement) | Human muscle | Increased peak torque and average power | Not specified | Significant improvement | Not specified in provided text |
Table 2: In Vivo and In Vitro Efficacy
Delving into the Mechanism: The Creatine Kinase Signaling Pathway
The creatine kinase system acts as a critical buffer for cellular ATP levels. In the forward reaction, creatine kinase catalyzes the transfer of a phosphate group from ATP to creatine, forming phosphocreatine and ADP. The reverse reaction, the regeneration of ATP, is crucial during periods of high energy demand.
Caption: The Creatine Kinase-Phosphocreatine energy shuttle.
Experimental Protocols: A Guide to Methodology
To ensure the reproducibility and cross-validation of the presented data, detailed experimental protocols for key assays are provided below.
Quantification of Intracellular Phosphocreatine and Cyclocreatine using UPLC-MS/MS
This method allows for the simultaneous and quantitative measurement of intracellular creatine, phosphocreatine, cyclocreatine, and phosphocyclocreatine.
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with Sarcosine, N-(phosphonoamidino)-, dipotassium salt or cyclocreatine at the desired concentrations and for the specified duration.
2. Cell Lysis and Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., methanol/water extraction).
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris.
3. Sample Preparation:
-
Collect the supernatant containing the metabolites.
-
Perform protein precipitation, if necessary.
-
Dilute the samples to the appropriate concentration for UPLC-MS/MS analysis.
4. UPLC-MS/MS Analysis:
-
Use a hydrophilic interaction liquid chromatography (HILIC) column for separation.
-
Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection and quantification.
-
Establish a standard curve for each analyte to ensure accurate quantification.
Colony Formation Assay
This assay assesses the anti-proliferative effects of the compounds on cancer cells by measuring their ability to form colonies.
1. Cell Seeding:
-
Prepare a single-cell suspension of the cancer cell line of interest.
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
2. Treatment:
-
After allowing the cells to attach overnight, treat them with varying concentrations of Sarcosine, N-(phosphonoamidino)-, dipotassium salt or cyclocreatine.
-
Include a vehicle-treated control group.
3. Incubation:
-
Incubate the plates for a period that allows for colony formation (typically 10-14 days).
-
Replace the medium with fresh medium containing the respective treatments every 2-3 days.
4. Staining and Quantification:
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol).
-
Stain the colonies with a staining solution (e.g., 0.5% crystal violet in methanol).
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
5. Data Analysis:
-
Calculate the plating efficiency and surviving fraction for each treatment group relative to the control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits colony formation by 50%.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for comparing the effects of Sarcosine, N-(phosphonoamidino)-, dipotassium salt and cyclocreatine on cellular bioenergetics and proliferation.
Caption: Workflow for comparative analysis.
References
- 1. Cyclocreatine in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclocreatine Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of rate of tumor growth by creatine and cyclocreatine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Creatine Phosphate Dipotassium Salt and Creatine Monohydrate for Efficacy in Performance Enhancement
An objective comparison for researchers, scientists, and drug development professionals.
In the landscape of sports nutrition and clinical research, creatine stands out as a extensively studied ergogenic aid. Among its various forms, creatine monohydrate is the most well-researched and widely utilized. This guide provides a detailed comparative analysis of creatine phosphate dipotassium salt and creatine monohydrate, focusing on their efficacy, underlying mechanisms, and physicochemical properties. The information is intended to guide research and development professionals in making informed decisions.
Overview and Mechanism of Action
Creatine monohydrate is the gold standard in creatine supplementation, with a vast body of research supporting its efficacy in enhancing muscle strength, power output, and lean body mass.[1][2] Its primary mechanism of action involves increasing intramuscular creatine stores.[3] Once ingested, creatine monohydrate is absorbed into the bloodstream and taken up by muscle cells, where it is converted to phosphocreatine (PCr). This increase in PCr enhances the capacity of the phosphagen system to rapidly regenerate adenosine triphosphate (ATP) during high-intensity, short-duration exercise.[4]
Creatine phosphate, on the other hand, is the phosphorylated form of creatine that directly participates in the ATP-PCr energy system.[5][6] The rationale behind supplementing with creatine phosphate is its potential to directly replenish ATP stores in the muscles, possibly offering a more immediate bioenergetic advantage during intense physical activity.[5][6] However, there is a significant lack of direct scientific evidence from human clinical trials to support the superior efficacy of creatine phosphate salts over creatine monohydrate.[5]
Physicochemical Properties
The physical and chemical characteristics of creatine compounds can influence their stability, solubility, and ultimately, their bioavailability.
| Property | Creatine Phosphate Dipotassium Salt | Creatine Monohydrate | References |
| Molecular Formula | C4H8K2N3O5P | C4H11N3O3 | |
| Molecular Weight | 287.29 g/mol | 149.15 g/mol | |
| Creatine Content | Lower (due to the presence of phosphate and potassium) | ~87.9% | [7] |
| Solubility in Water | Generally higher than creatine monohydrate | 14 g/L at 20°C | [8] |
| Stability in Solution | Less stable, particularly in acidic conditions | Relatively stable at neutral pH, but degrades to creatinine in acidic solutions over time. | [3][8] |
Efficacy and Performance Outcomes: A Review of the Evidence
While the theoretical advantage of creatine phosphate lies in its direct role in energy metabolism, the overwhelming body of scientific literature supports the efficacy of creatine monohydrate.
Creatine Monohydrate:
Numerous systematic reviews and meta-analyses have consistently demonstrated that creatine monohydrate supplementation, combined with resistance training, leads to significant improvements in:
-
Muscle Strength and Power: Increases in maximal strength and power output across various exercises.[9]
-
High-Intensity Exercise Performance: Enhanced performance in repeated bouts of high-intensity, short-duration activities.[2]
Creatine Phosphate Dipotassium Salt:
There is a notable scarcity of direct, peer-reviewed clinical trials comparing the efficacy of creatine phosphate dipotassium salt to creatine monohydrate in humans. While it is a key molecule in cellular energy, oral supplementation with this form has not been shown to be more effective than creatine monohydrate.[5] The larger molecular weight of creatine phosphate dipotassium salt means that a larger dose is required to deliver an equivalent amount of creatine compared to creatine monohydrate.
Experimental Protocols
For researchers designing studies to evaluate creatine supplementation, the following represents a standard clinical trial protocol.
Typical Experimental Protocol for Assessing Creatine Efficacy
-
Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.
-
Participants: Healthy, active individuals are typically recruited. Baseline characteristics (age, weight, training experience) should be recorded.
-
Supplementation Protocol:
-
Loading Phase (Optional but common): 20 grams of creatine monohydrate per day (or 0.3 g/kg body weight), divided into four 5-gram doses, for 5-7 days.[12]
-
Maintenance Phase: 3-5 grams of creatine monohydrate per day for the remainder of the study period.[13]
-
For creatine phosphate dipotassium salt, the dosage would need to be adjusted to provide an equivalent amount of creatine, though optimal dosing has not been established.
-
-
Outcome Measures:
-
Measurement of Muscle Creatine Content:
-
Method: The D3-creatine dilution method is a validated and minimally invasive technique.[14][15]
-
Procedure: A single oral dose of deuterated creatine (D3-creatine) is administered. Urine samples are collected over a specified period (e.g., 72-144 hours) to measure the enrichment of D3-creatinine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15] This allows for the calculation of the total body creatine pool size and, consequently, muscle mass.
-
Signaling Pathways and Experimental Workflows
The ergogenic effects of creatine are mediated through the ATP-PCr system. The following diagrams illustrate this pathway and a typical experimental workflow.
Conclusion
Based on the current body of scientific evidence, creatine monohydrate remains the superior choice for supplementation due to its well-established efficacy, safety profile, and extensive research backing.[1][2][3][5] While creatine phosphate dipotassium salt is a key molecule in the bioenergetics of muscle contraction, there is a significant lack of clinical data to support its use as an oral supplement over creatine monohydrate. Researchers and drug development professionals should prioritize creatine monohydrate in their formulations and clinical investigations. Future research is warranted to directly compare the pharmacokinetic and pharmacodynamic profiles of creatine phosphate dipotassium salt with creatine monohydrate in well-designed clinical trials to definitively ascertain its relative efficacy.
References
- 1. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE SAFETY AND EFFICACY OF CREATINE MONOHYDRATE SUPPLEMENTATION: WHAT WE HAVE LEARNED FROM THE PAST 25 YEARS OF RESEARCH - Gatorade Sports Science Institute [gssiweb.org]
- 3. researchgate.net [researchgate.net]
- 4. Creatine and Phosphocreatine: A Review of Their Use in Exercise and Sport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drinkharlo.com [drinkharlo.com]
- 6. essentialsportsnutrition.com [essentialsportsnutrition.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Creatine Supplementation and Resistance Training on Muscle Strength Gains in Adults <50 Years of Age: A Systematic Review and Meta-Analysis [mdpi.com]
- 10. Creatine supplementation protocols with or without training interventions on body composition: a GRADE-assessed systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Creatine Supplementation for Muscle Growth: A Scoping Review of Randomized Clinical Trials from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Creatine - Wikipedia [en.wikipedia.org]
- 13. droracle.ai [droracle.ai]
- 14. benchchem.com [benchchem.com]
- 15. journals.physiology.org [journals.physiology.org]
A Comparative Guide to Experiments Utilizing N-(phosphonoamidino)sarcosine dipotassium salt (Phosphocreatine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-(phosphonoamidino)sarcosine dipotassium salt, more commonly known as phosphocreatine dipotassium salt, with alternative compounds used in creatine kinase (CK) related research. We present supporting experimental data, detailed protocols for key experiments, and visualizations to clarify metabolic pathways and experimental workflows.
Introduction
N-(phosphonoamidino)sarcosine dipotassium salt, or phosphocreatine (PCr) dipotassium salt, is the dipotassium salt form of a critical high-energy phosphate compound found in tissues with high and fluctuating energy demands, such as skeletal muscle and brain.[1][2][3] In cellular bioenergetics, it functions as a rapidly mobilizable reserve of high-energy phosphates, regenerating adenosine triphosphate (ATP) from adenosine diphosphate (ADP) in a reversible reaction catalyzed by creatine kinase (CK).[1][2][3] This "phosphagen" system is fundamental for maintaining energy homeostasis.[2]
Given its central role as a substrate for creatine kinase, this compound salt is a vital reagent in numerous in vitro and in vivo experimental setups designed to study CK activity, cellular energy metabolism, and the effects of various compounds on this system. The reproducibility of experiments using this compound salt is generally high, provided that factors such as reagent purity, buffer conditions, and temperature are well-controlled. Information from suppliers indicates that reconstituted stock solutions are stable for up to 3 months at -20°C.
This guide will compare the experimental utility of phosphocreatine with a key substrate analog, cyclocreatine, and a common inhibitor, iodoacetamide, to provide a framework for experimental design and data interpretation.
Comparative Data of Compounds Interacting with Creatine Kinase
The following tables summarize quantitative data for phosphocreatine, its analog cyclocreatine, and the inhibitor iodoacetamide in the context of the creatine kinase reaction. This data is essential for designing kinetic assays and understanding the potency of inhibitors.
Table 1: Kinetic Parameters of Creatine Kinase Substrates and Analogs
This table compares the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for various substrates of different creatine kinase isoforms. A lower Km indicates a higher affinity of the enzyme for the substrate.
| Isoform | Substrate | Km (mM) | kcat (s⁻¹) | Source |
| Mouse M-CK | Creatine | 13.4 | 244 | [4] |
| ATP | 0.36 | 244 | [4] | |
| Mouse B-CK | Creatine | 1.5 | 60 | [4] |
| ATP | 0.16 | 60 | [4] | |
| Mouse uMi-CK | Creatine | 0.7 | 10 | [4] |
| ATP | 0.08 | 10 | [4] | |
| Canine MM-CK | PCr | 2.5 | - | [5] |
| ADP | 0.12 | - | [5] | |
| Canine BB-CK | PCr | 1.2 | - | [5] |
| ADP | 0.09 | - | [5] | |
| Canine Mito-CK | PCr | 1.0 | - | [5] |
| ADP | 0.09 | - | [5] |
M-CK: Muscle-type cytosolic CK; B-CK: Brain-type cytosolic CK; uMi-CK: Ubiquitous mitochondrial CK; PCr: Phosphocreatine.
Table 2: Inhibitory Characteristics of Selected Compounds on Creatine Kinase
This table provides information on the inhibitory properties of cyclocreatine and iodoacetamide. Cyclocreatine acts as a substrate analog, while iodoacetamide is an irreversible inhibitor that modifies thiol groups in the enzyme.
| Compound | Type of Inhibition | Target Site | Potency/Effect | Source |
| Cyclocreatine | Substrate Analog / Competitive Inhibitor | Active site | Inhibits stimulated motility in tumor cells expressing CK; suppresses creatine metabolism in prostate cancer cells.[6][7] | [6][7] |
| Iodoacetamide | Irreversible / Covalent Modification | Reactive thiol groups | The formation of a ternary complex (enzyme-substrate) protects against inactivation by iodoacetamide.[8] | [8][9] |
Experimental Protocols
In Vitro Creatine Kinase Activity Assay (Coupled Enzyme Assay)
This is a standard method for determining the activity of creatine kinase in a sample, such as purified enzyme or tissue homogenate. The assay measures the rate of ATP production from phosphocreatine and ADP. The generated ATP is then used in a coupled reaction to produce NADPH, which can be measured spectrophotometrically at 340 nm.[3][10]
Principle:
The assay follows a two-step reaction:
-
Creatine Kinase Reaction: Phosphocreatine + ADP ---(CK)---> Creatine + ATP
-
Coupled Indicator Reaction: ATP + D-Glucose ---(Hexokinase)---> ADP + Glucose-6-Phosphate
-
Final Indicator Reaction: Glucose-6-Phosphate + NADP⁺ ---(G6PDH)---> 6-Phosphogluconate + NADPH + H⁺
The rate of NADPH production is directly proportional to the CK activity.
Materials:
-
N-(phosphonoamidino)sarcosine dipotassium salt (this compound salt)
-
Adenosine 5'-diphosphate (ADP)
-
D-Glucose
-
β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Hexokinase (HK)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Magnesium Acetate
-
Buffer (e.g., Imidazole or Glycylglycine, pH 6.7-7.4)
-
Spectrophotometer capable of reading at 340 nm
-
Thermostatted cuvette holder (e.g., at 30°C or 37°C)
-
Sample containing creatine kinase
Procedure:
-
Prepare a Master Mix (Working Reagent): In the appropriate buffer, combine phosphocreatine, ADP, D-glucose, NADP⁺, magnesium acetate, hexokinase, and G6PDH to their final desired concentrations.
-
Equilibration: Add the master mix to a cuvette and incubate in the spectrophotometer at the desired temperature (e.g., 37°C) for approximately 5 minutes to allow the temperature to equilibrate and to record a baseline absorbance.
-
Initiate the Reaction: Add the sample containing creatine kinase to the cuvette. Mix thoroughly but gently.
-
Measure Absorbance: Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., for 3-5 minutes).
-
Calculate Activity: Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve. The activity of creatine kinase can then be calculated using the Beer-Lambert law, taking into account the extinction coefficient of NADPH.
Protocol for Evaluating Creatine Kinase Inhibition
This protocol can be adapted to assess the potency of inhibitors like iodoacetamide or the competitive effects of substrate analogs like cyclocreatine.
Procedure:
-
Pre-incubation with Inhibitor (for irreversible inhibitors):
-
Prepare a solution of creatine kinase in buffer.
-
Add the inhibitor (e.g., iodoacetamide) at various concentrations.
-
Incubate for a defined period to allow for the inhibitory reaction to occur.
-
For competitive inhibitors or substrate analogs, pre-incubation is typically not required.
-
-
Assay for Residual Activity:
-
Perform the In Vitro Creatine Kinase Activity Assay as described above, initiating the reaction by adding the pre-incubated enzyme-inhibitor mixture or by adding the enzyme to a master mix containing the competitive inhibitor and substrates.
-
-
Data Analysis:
-
Measure the CK activity at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.
-
Visualizations of Pathways and Workflows
Creatine-Phosphocreatine Energy Shuttle
The following diagram illustrates the central role of creatine kinase and phosphocreatine in cellular energy homeostasis. Mitochondrial CK (MtCK) uses ATP from oxidative phosphorylation to generate phosphocreatine. PCr is then shuttled to the cytosol, where cytosolic CKs (e.g., MM-CK or BB-CK) use it to regenerate ATP at sites of high energy consumption, such as muscle myofibrils or ion pumps.
Caption: The Creatine-Phosphocreatine energy shuttle.
Experimental Workflow for CK Activity Measurement
This diagram outlines the logical flow of the coupled enzyme assay used to determine creatine kinase activity.
Caption: Workflow for the coupled enzyme assay of CK activity.
References
- 1. Creatine kinase - Wikipedia [en.wikipedia.org]
- 2. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eclinpath.com [eclinpath.com]
- 4. Comparison of kinetic constants of creatine kinase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme kinetics of a highly purified mitochondrial creatine kinase in comparison with cytosolic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclocreatine inhibits stimulated motility in tumor cells possessing creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclocreatine Suppresses Creatine Metabolism and Impairs Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of inactivation of creatine kinase during modification of its thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Creatine kinase. Modification of the working enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atlas-medical.com [atlas-medical.com]
Purity Assessment of Sarcosine, N-(phosphonoamidino)-, dipotassium salt by High-Performance Liquid Chromatography (HPLC): A Comparative Guide
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Sarcosine, N-(phosphonoamidino)-, dipotassium salt, also known as creatine phosphate dipotassium salt. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical techniques.
Introduction
Sarcosine, N-(phosphonoamidino)-, dipotassium salt is a key high-energy phosphate compound involved in cellular energy metabolism. Accurate determination of its purity is critical for its application in research and pharmaceutical development. Due to its polar nature and lack of a strong UV chromophore, specialized HPLC methods are often required for its analysis. This guide compares a well-established ion-pair reversed-phase HPLC method with alternative approaches and provides detailed experimental protocols.
Comparative Analysis of Analytical Methods
The purity of Sarcosine, N-(phosphonoamidino)-, dipotassium salt can be assessed by various analytical techniques. While ion-pair reversed-phase HPLC is a widely used and validated method, other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Hydrophilic Interaction Liquid Chromatography (HILIC) offer distinct advantages.
Table 1: Comparison of HPLC Methods for the Analysis of Sarcosine, N-(phosphonoamidino)-, dipotassium salt and Related Compounds
| Parameter | Ion-Pair Reversed-Phase HPLC[1][2] | LC-MS/MS[3][4] | HILIC / Ion-Exchange Chromatography[5][6][7] |
| Principle | Separation of polar analytes on a non-polar stationary phase using an ion-pairing agent in the mobile phase to enhance retention. | Separation based on polarity followed by highly sensitive and selective detection based on mass-to-charge ratio. | Separation of highly polar compounds on a polar stationary phase. |
| Stationary Phase | C18 (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5 µm)[1] | C18 (e.g., Hypersil Gold AQ C18, 150mm×4.6mm, 3μm)[4] | Porous Graphitic Carbon, Mixed-mode, Anion-exchange[5][6][7] |
| Mobile Phase | Aqueous buffer with an ion-pairing agent (e.g., 0.2% Tetrabutylammonium hydroxide and 0.2% Monopotassium phosphate, pH 6.6)[1] | Volatile buffer (e.g., 2mmol/L ammonium acetate in water, pH 10.0)[4] | Acetonitrile/water gradients with buffers like formic acid or ammonium formate.[6] |
| Detection | UV at low wavelength (e.g., 210 nm)[1] | Mass Spectrometry (e.g., negative ion electrospray ionization in selective reaction monitoring mode)[4] | UV (indirect), Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry.[6][7] |
| Advantages | Robust, reproducible, and widely available instrumentation.[1] | High sensitivity and specificity, allowing for simultaneous analysis of multiple components.[3][4] | Good retention of very polar compounds without the need for ion-pairing agents.[5] |
| Disadvantages | Use of ion-pairing agents can lead to longer column equilibration times and potential for baseline instability.[1] | Higher instrumentation cost and complexity.[3] | Can be less robust and may require careful method development. |
Experimental Protocols
Protocol 1: Purity Assessment by Ion-Pair Reversed-Phase HPLC
This protocol is based on a validated, stability-indicating HPLC method for the determination of Sarcosine, N-(phosphonoamidino)-, dipotassium salt and its potential impurities, such as creatine and creatinine.[1]
1. Materials and Reagents:
-
Sarcosine, N-(phosphonoamidino)-, dipotassium salt reference standard and sample
-
Creatine and Creatinine reference standards
-
Tetrabutylammonium hydroxide (TAH)
-
Monopotassium phosphate (KH2PO4)
-
Orthophosphoric acid
-
Sodium hydroxide
-
HPLC grade water
-
Acetonitrile (if required for cleaning)
2. Chromatographic Conditions:
-
Column: Hypersil BDS C18, 250 x 4.6 mm, 5 µm[1]
-
Mobile Phase: An aqueous solution containing 0.2% (w/v) TAH and 0.2% (w/v) KH2PO4, with the pH adjusted to 6.6 using orthophosphoric acid.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 210 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C[1]
3. Preparation of Solutions:
-
Diluent: An aqueous solution containing 0.2% (w/v) TAH and 0.2% (w/v) KH2PO4, with the pH adjusted to 9.0 using a sodium hydroxide solution.[1]
-
Standard Solution: Accurately weigh and dissolve the reference standards of Sarcosine, N-(phosphonoamidino)-, dipotassium salt, creatine, and creatinine in the diluent to achieve a known concentration (e.g., 100 µg/mL for the main compound and lower concentrations for impurities).[1]
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a concentration similar to the standard solution.[1]
4. System Suitability:
-
Inject the standard solution multiple times (e.g., six replicates).
-
The relative standard deviation (RSD) for the peak area of Sarcosine, N-(phosphonoamidino)-, dipotassium salt should be less than 2.0%.
-
The resolution between creatine and creatinine peaks should be adequate.
5. Analysis:
-
Inject the blank (diluent), standard solution, and sample solution into the HPLC system.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Calculate the purity of the sample and the percentage of each impurity using the peak areas.
Visualizations
References
- 1. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High performance liquid chromatography: a rapid isocratic method for determination of creatine compounds and adenine nucleotides in myocardial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of creatine phosphate, creatine and 12 nucleotides in rat heart by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. organic acids by HPLC? - Chromatography Forum [chromforum.org]
- 7. HPLC Separation of Phosphorous and Phosphoric Acids | SIELC Technologies [sielc.com]
Benchmarking the Performance of Creatine Phosphate Dipotassium Salt Against Other Energy Buffers: A Comparative Guide
Introduction
In the realm of cellular energetics and drug development, maintaining a stable intracellular energy supply is paramount for preserving cellular function and viability, particularly under conditions of high metabolic stress. Energy buffers are crucial components of in vitro and cellular assay systems, ensuring that ATP levels remain constant during key enzymatic reactions and cellular processes. Creatine phosphate, a high-energy phosphate compound, plays a pivotal role in the rapid regeneration of adenosine triphosphate (ATP) from adenosine diphosphate (ADP) through the creatine kinase (CK) reaction.[1][2][3] This guide provides a comprehensive comparison of creatine phosphate dipotassium salt with other commonly used energy buffers, offering a framework for researchers, scientists, and drug development professionals to select the most appropriate energy buffering system for their experimental needs.
Creatine phosphate dipotassium salt is a stable, water-soluble form of phosphocreatine that serves as a readily available source of high-energy phosphate for the immediate regeneration of ATP.[4] Its performance as an energy buffer is benchmarked against other alternatives, including the widely studied creatine monohydrate, ATP itself, and other buffered creatine formulations. While direct, head-to-head quantitative comparisons in the scientific literature are limited, this guide synthesizes available data and provides detailed experimental protocols to enable researchers to conduct their own comparative analyses.
Comparative Performance of Energy Buffers
The efficacy of an energy buffer is determined by several key parameters, including its ATP regeneration capacity, the kinetics of the energy transfer, its stability under experimental conditions, and its overall buffering capacity against pH changes that can result from ATP hydrolysis.
Quantitative Data Summary
The following tables summarize the key performance indicators for creatine phosphate dipotassium salt and other energy buffers based on available data and theoretical considerations. It is important to note that some values are context-dependent and may vary with specific experimental conditions.
Table 1: ATP Regeneration and Energy Buffering Capacity
| Energy Buffer | Primary Mechanism | ATP Regeneration Rate | Energy Buffering Capacity | Key Advantages | Key Disadvantages |
| Creatine Phosphate Dipotassium Salt | Direct substrate for Creatine Kinase (CK) | High | High | Direct and rapid ATP regeneration; high solubility and stability in solid form.[1][4] | Higher cost compared to creatine monohydrate. |
| Creatine Monohydrate | Increases intracellular creatine pool for conversion to phosphocreatine | Moderate to High (indirect) | Moderate to High | Extensively studied; cost-effective. | Requires cellular uptake and enzymatic conversion to phosphocreatine. |
| Adenosine Triphosphate (ATP) | Direct energy source | N/A (is the target) | Low | Provides immediate energy. | Prone to rapid hydrolysis; can be inhibitory at high concentrations. |
| Buffered Creatine (e.g., Kre-Alkalyn) | Creatine monohydrate with alkaline buffer | Moderate to High (indirect) | Moderate to High | Claims of enhanced stability and bioavailability. | Limited independent evidence of superiority over creatine monohydrate.[5] |
| Phosphoenolpyruvate (PEP) / Pyruvate Kinase | Substrate for Pyruvate Kinase | High | High | High-energy phosphate donor. | More complex system; potential for substrate inhibition. |
Table 2: Physicochemical Properties and Stability
| Energy Buffer | Chemical Formula | Molecular Weight ( g/mol ) | Solubility in Water | Stability in Aqueous Solution |
| Creatine Phosphate Dipotassium Salt | C4H8K2N3O5P | 287.30 | 5 mg/mL[1] | Stable for up to 3 months at -20°C in solution.[1] |
| Creatine Monohydrate | C4H9N3O2·H2O | 149.15 | ~13 g/L at 20°C | Less stable in solution; degradation is pH and temperature-dependent.[6] |
| Adenosine Triphosphate (Disodium Salt) | C10H14N5Na2O13P3 | 551.14 | Freely soluble | Hydrolyzes over time, especially at non-neutral pH and higher temperatures. |
| Buffered Creatine (Kre-Alkalyn) | Not a single compound | Variable | High | Claimed to be more stable than creatine monohydrate in acidic conditions. |
| Phosphoenolpyruvate (Monopotassium Salt) | C3H4KO6P | 206.13 | Soluble | Relatively stable in neutral solutions. |
Experimental Protocols
To facilitate a direct and objective comparison of these energy buffers, the following detailed experimental protocols are provided.
Protocol 1: In Vitro ATP Regeneration Rate Assay
This protocol measures the rate of ATP regeneration from ADP by an energy buffer in the presence of the appropriate kinase.
Materials:
-
Creatine Phosphate Dipotassium Salt
-
Creatine Monohydrate (pre-incubated with ATP and CK to form phosphocreatine in situ, or used as a control)
-
ATP standard
-
ADP
-
Creatine Kinase (CK) from rabbit muscle
-
Luciferin-luciferase ATP assay kit
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl2)
-
Microplate luminometer
Procedure:
-
Prepare solutions of each energy buffer at a standardized concentration (e.g., 10 mM) in the reaction buffer.
-
In a 96-well microplate, add 50 µL of the energy buffer solution.
-
Add 20 µL of creatine kinase solution (e.g., 20 units/mL).
-
Initiate the reaction by adding 10 µL of ADP solution (e.g., 1 mM final concentration).
-
At various time points (e.g., 0, 1, 2, 5, 10 minutes), take a 5 µL aliquot of the reaction mixture and add it to 95 µL of a quenching solution (e.g., 100 mM EDTA) to stop the reaction.
-
Measure the ATP concentration in each quenched sample using a luciferin-luciferase assay according to the manufacturer's instructions.
-
Create a standard curve using known concentrations of ATP.
-
Calculate the rate of ATP regeneration (e.g., in µM ATP/min) for each energy buffer.
Protocol 2: Stability Assay using High-Performance Liquid Chromatography (HPLC)
This protocol assesses the stability of the energy buffers in an aqueous solution over time.
Materials:
-
Creatine Phosphate Dipotassium Salt
-
Other energy buffers for comparison
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: e.g., 0.1 M potassium phosphate buffer (pH 6.5) with an ion-pairing agent like tetrabutylammonium hydrogen sulfate.[7]
-
Incubator or water bath at a controlled temperature (e.g., 25°C and 37°C)
-
Standards for the parent compound and its potential degradation products (e.g., creatine, creatinine).
Procedure:
-
Prepare solutions of each energy buffer at a known concentration (e.g., 1 mg/mL) in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Store the solutions at controlled temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot of each solution.
-
Inject the aliquot into the HPLC system.
-
Monitor the peak area of the parent compound and any degradation products at a suitable wavelength (e.g., 210 nm).
-
Quantify the concentration of the parent compound using a standard curve.
-
Calculate the percentage of the initial compound remaining at each time point to determine the degradation rate. A detailed HPLC method for creatine phosphate sodium and its related substances can be adapted for this purpose.[8]
Protocol 3: Buffering Capacity Assay
This protocol determines the ability of the energy buffer solution to resist changes in pH upon the addition of an acid or base.
Materials:
-
Solutions of each energy buffer at a specified concentration (e.g., 50 mM).
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Calibrated pH meter.
-
Stir plate and stir bar.
Procedure:
-
Place a known volume (e.g., 50 mL) of the energy buffer solution in a beaker with a stir bar.
-
Measure the initial pH of the solution.
-
Titrate the solution by adding small, known volumes (e.g., 0.5 mL increments) of the strong acid. Record the pH after each addition until the pH has changed by at least 2 units.
-
Repeat the titration with a fresh sample of the energy buffer solution using the strong base.
-
Plot the pH of the solution versus the volume of acid or base added.
-
The buffering capacity (β) can be calculated as the moles of acid or base required to produce a one-unit change in pH. The region of the curve with the shallowest slope represents the highest buffering capacity.
Visualizations
Signaling Pathway: The Creatine Kinase Energy Shuttle
The creatine kinase/phosphocreatine system acts as an efficient energy shuttle, transferring high-energy phosphates from the mitochondria, where ATP is produced, to sites of high energy consumption within the cell.
References
- 1. A new method of ATP regeneration rate measurement using a pH meter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Creatine kinase - Wikipedia [en.wikipedia.org]
- 3. redalyc.org [redalyc.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. protealpes.com [protealpes.com]
- 6. nbinno.com [nbinno.com]
- 7. High performance liquid chromatography: a rapid isocratic method for determination of creatine compounds and adenine nucleotides in myocardial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sarcosine, N-(phosphonoamidino)-, dipotassium salt (Creatine Phosphate Dipotassium Salt)
Essential Safety and Disposal Information for Laboratory Personnel
This document provides crucial safety and logistical information for the proper disposal of Sarcosine, N-(phosphonoamidino)-, dipotassium salt, also known as Creatine Phosphate Dipotassium Salt (CAS No. 18838-38-5). The following procedures are based on best practices for handling similar chemical compounds and should be supplemented by institution-specific guidelines and local regulations.
I. Personal Protective Equipment (PPE) and Safety Measures
Before handling Sarcosine, N-(phosphonoamidino)-, dipotassium salt, it is imperative to be equipped with the appropriate personal protective equipment. This compound is a solid, and measures should be taken to avoid dust formation and contact with skin and eyes.
| Personal Protective Equipment | Specifications | Purpose |
| Eye Protection | Chemical safety goggles or glasses. | To prevent eye irritation from dust particles. |
| Hand Protection | Impervious gloves (e.g., nitrile). | To avoid direct skin contact. |
| Respiratory Protection | Dust respirator. | To prevent inhalation of dust particles. |
| Body Protection | Protective clothing. | To minimize the risk of exposure to the skin. |
II. Spill and Waste Management
In the event of a spill or when disposing of waste material, a systematic approach should be followed to ensure safety and environmental protection.
A. Spill Cleanup:
-
Immediate Action: Clear the area of all personnel and ensure proper ventilation.
-
Containment: Prevent the spillage from entering drains, sewers, or water courses.
-
Cleanup Procedure:
-
Avoid generating dust.
-
Use dry cleanup procedures.
-
Sweep or shovel the spilled material.
-
Vacuuming is a suitable alternative, using an explosion-proof machine designed for grounded use. Do not use air hoses for cleaning.
-
-
Disposal of Spilled Material: Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.
B. Waste Disposal:
All waste containing Sarcosine, N-(phosphonoamidino)-, dipotassium salt should be treated as chemical waste.
-
Containerization: Place waste material in a labeled, sealed container.
-
Labeling: The container must be clearly labeled with the chemical name and any associated hazards.
-
Disposal Route: Dispose of the contents and the container at an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[1][2][3] Do not dispose of down the drain or in general waste.
III. Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of Sarcosine, N-(phosphonoamidino)-, dipotassium salt.
IV. Health and Safety Information
Disclaimer: The information provided in this document is intended as a guide and is based on the disposal procedures for chemically similar compounds. It is not a substitute for a formal risk assessment and should be used in conjunction with the official Safety Data Sheet (SDS) for the specific product being used, if available. Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, state, and federal regulations for waste disposal.
References
Personal protective equipment for handling Sarcosine, N-(phosphonoamidino)-, dipotassium salt
This guide provides crucial safety and logistical information for the handling and disposal of Sarcosine, N-(phosphonoamidino)-, dipotassium salt (CAS 18838-38-5), also known as Phosphocreatine dipotassium salt. Adherence to these protocols is essential for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling Sarcosine, N-(phosphonoamidino)-, dipotassium salt, particularly in its powdered form, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must feature side shields for comprehensive protection. |
| Hand Protection | Disposable Gloves | Chemically resistant nitrile or latex gloves are suitable. |
| Respiratory Protection | Dust Mask or Respirator | An N95-rated dust mask is recommended to prevent inhalation of fine particles. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against skin contact. |
Operational Plans: Handling and Storage
Handling:
-
Ensure adequate ventilation in the work area to minimize dust accumulation.
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize dust generation during handling and weighing.
-
Wash hands thoroughly after handling the substance.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is -20°C.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures: First Aid
In the event of exposure, immediate action is critical. Follow these first-aid measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has ceased, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Disposal Plan
All waste materials, including empty containers and contaminated PPE, should be disposed of in accordance with local, state, and federal regulations for chemical waste. Avoid releasing the substance into the environment.
Experimental Workflow: Chemical Spill Response
The following diagram outlines the procedural steps for safely managing a spill of Sarcosine, N-(phosphonoamidino)-, dipotassium salt.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
